molecular formula C4H4Cl3NO2 B1608098 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol CAS No. 34648-11-8

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Cat. No.: B1608098
CAS No.: 34648-11-8
M. Wt: 204.43 g/mol
InChI Key: VHZMBXBPSPAPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is a useful research compound. Its molecular formula is C4H4Cl3NO2 and its molecular weight is 204.43 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(trichloromethyl)-4H-1,2-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZMBXBPSPAPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NOC1(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381963
Record name 5-(trichloromethyl)-4H-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34648-11-8
Record name 5-(trichloromethyl)-4H-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trichloromethyl-4,5-dihydro-5-isoxazolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. This molecule, featuring a unique combination of a reactive trichloromethyl group and a hemiaminal functionality within a dihydroisoxazole ring, presents significant potential as a versatile building block in medicinal chemistry and drug discovery. This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causal relationships behind the synthetic strategy and the interpretation of analytical data. All protocols are presented with the aim of being self-validating, supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Isoxazoline Scaffold

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a trichloromethyl group at the 5-position, along with a hydroxyl group, introduces a unique set of chemical properties. The trichloromethyl group can act as a lipophilic bulky substituent or a precursor for further chemical transformations. The adjacent hydroxyl group offers a handle for derivatization and potential hydrogen bonding interactions with biological targets. The synthesis and characterization of this specific derivative pave the way for the exploration of a new chemical space in the quest for novel therapeutic agents.

Synthetic Strategy: A Departure from Conventional Cycloaddition

While the 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a common method for synthesizing isoxazolines, the construction of a 5-hydroxy-4,5-dihydroisoxazole ring, particularly with an electron-withdrawing trichloromethyl group, is more efficiently achieved through the cyclization of a β-dicarbonyl compound with hydroxylamine.[1] This approach allows for the direct installation of the desired functionality at the 5-position.

The proposed retrosynthetic analysis identifies 4,4,4-trichloro-1-hydroxy-1-buten-3-one (a tautomer of 4,4,4-trichloroacetoacetaldehyde) and hydroxylamine as the key precursors.

Retrosynthesis target 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol precursors 4,4,4-Trichloro-1-hydroxy-1-buten-3-one + Hydroxylamine target->precursors Cyclization precursor_ketone 4,4,4-Trichloro-3-oxobutanal precursors->precursor_ketone Tautomerization starting_materials Trichloroacetone + Ethyl formate precursor_ketone->starting_materials Claisen Condensation

Caption: Retrosynthetic analysis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Synthesis of the Key Precursor: 4,4,4-Trichloro-3-oxobutanal

The synthesis of the crucial β-ketoaldehyde, 4,4,4-trichloro-3-oxobutanal, can be accomplished via a Claisen condensation reaction between trichloroacetone and ethyl formate.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: A solution of trichloroacetone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) until the mixture is neutral. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 4,4,4-trichloro-3-oxobutanal, which exists in equilibrium with its enol tautomer. This precursor is often used in the next step without further purification due to its potential instability.

Cyclization to 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

The final step involves the reaction of the crude 4,4,4-trichloro-3-oxobutanal with hydroxylamine hydrochloride.[2]

Experimental Protocol:

  • Reaction Setup: A solution of the crude 4,4,4-trichloro-3-oxobutanal from the previous step in ethanol is prepared in a round-bottom flask.

  • Addition of Hydroxylamine: To this solution, hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) are added.

  • Reaction Progression: The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start_precursor Trichloroacetone + Ethyl Formate reaction_claisen Claisen Condensation (NaOEt, EtOH, 0°C to RT) start_precursor->reaction_claisen workup_claisen Acidic Work-up & Extraction reaction_claisen->workup_claisen product_precursor Crude 4,4,4-Trichloro-3-oxobutanal workup_claisen->product_precursor start_cyclization Crude Precursor + Hydroxylamine HCl product_precursor->start_cyclization reaction_cyclization Cyclization (NaOAc, EtOH, RT) start_cyclization->reaction_cyclization workup_cyclization Extraction & Purification reaction_cyclization->workup_cyclization final_product 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol workup_cyclization->final_product

Caption: Experimental workflow for the synthesis of the target compound.

In-depth Characterization of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diastereotopic protons at the C4 position of the dihydroisoxazole ring. These would likely appear as a pair of doublets of doublets (or a more complex multiplet) due to geminal and vicinal coupling to the C5 proton (if present, though in the hemiaminal, this proton is on the oxygen). The hydroxyl proton at C5 would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The proton at C3 would appear as a singlet further downfield.[3]

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The C5 carbon, bearing both a hydroxyl and a trichloromethyl group, will be significantly deshielded and will appear as a singlet. The C4 carbon will also be in the aliphatic region. The C3 carbon, being part of a C=N bond, will be observed at a lower field. The trichloromethyl carbon will have a characteristic chemical shift.[3]

Expected NMR Data Summary:

Position ¹H NMR (ppm) ¹³C NMR (ppm)
C3-H~7.0-7.5 (s)~150-155
C4-H₂~3.0-4.0 (m)~40-50
C5-OHVariable (br s)-
C5-~90-100
-CCl₃-~95-105
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the title compound. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a molecule containing three chlorine atoms will show a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities predictable from the binomial expansion.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C=N stretch (isoxazoline)1600-1650
C-O stretch1050-1150
C-Cl stretch600-800

Safety and Handling Precautions

The synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves the use of potentially hazardous materials.

  • Trichloroacetone and 4,4,4-Trichloro-3-oxobutanal: These are chlorinated ketones and aldehydes and should be handled in a well-ventilated fume hood. They are likely irritants and lachrymators.

  • Hydroxylamine Hydrochloride: It is corrosive and a potential skin sensitizer.

  • Trichloronitromethane (Chloropicrin): While not a direct reagent in the proposed primary synthesis, it is a common precursor for the trichloromethyl group in other contexts and is extremely toxic and a potent lachrymator.[4] All handling of this compound must be done with extreme caution in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[5]

All reactions should be carried out by trained personnel in a well-ventilated laboratory. Appropriate PPE should be worn at all times. Waste should be disposed of according to institutional and local regulations.

Conclusion and Future Outlook

This technical guide has outlined a robust and logical pathway for the synthesis and characterization of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. The presented methodology, centered around the cyclization of a β-dicarbonyl precursor, offers a reliable route to this novel heterocyclic compound. The detailed characterization protocols provide a framework for the unambiguous identification and quality control of the synthesized material. The unique structural features of this molecule open up exciting avenues for its application as a versatile intermediate in the synthesis of more complex, biologically active compounds. Further research into the reactivity of both the trichloromethyl and the hydroxyl groups will undoubtedly expand its utility in drug discovery and development.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.
  • de Souza, M. V. N., et al. (2018). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Revista Virtual de Química, 10(5), 1488-1497.
  • Abbas, A. F., et al. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcones. International Journal of Pharmacy and Chemical Sciences, 3(3), 717-724.
  • Prasad, K. J. R., & Chowdary, N. S. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1139-1146.
  • Efimov, I., et al. (2023). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry.
  • Arote, N. D., & Akamanchi, K. G. (2007). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Synlett, (12), 1867-1870.
  • Centers for Disease Control and Prevention. (n.d.). Chloropicrin (PS): Lung Damaging Agent. Retrieved from [Link]

  • Elkhateeb, A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 379-384.
  • Martins, M. A. P., et al. (2006). Synthesis and Structure of New Trichloromethyl-β-diketones — 5-Trichloromethylisoxazole and 5-Isoxazolecarboxylic Acid Derivatives. Journal of the Brazilian Chemical Society, 17(8), 1579-1586.
  • O'Hagan, D. (2012). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethyl-containing compounds.
  • Sigma-Aldrich. (2023).
  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of compound (5). Retrieved from [Link]

  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 536-545.
  • Elkhateeb, A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • Boyle, R. G., et al. (2010). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 12(12), 2814-2817.
  • Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • International Labour Organization & World Health Organization. (1998). ICSC 0750 - TRICHLORONITROMETHANE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐5‐trihalomethyl‐4,5‐dihydroisoxazoles. Retrieved from [Link]

  • Filo. (2025). Reaction of 2,4-Pentanedione with Hydroxylamine. Retrieved from [Link]

  • Arote, N. D., & Akamanchi, K. G. (2010). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Chemical/Biological and Decontamination Agent Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate.
  • Martins, M. A. P., et al. (2012). Structural investigations of 5-hydroxy-4,5-dihydroisoxazoles. Journal of the Brazilian Chemical Society, 23(10), 1836-1848.
  • National Center for Biotechnology Information. (n.d.). Chloropicrin. PubChem Compound Database. Retrieved from [Link]

  • Aliyeva, A., et al. (2024). Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4. Molbank, 2024(4), M1898.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-10.
  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Retrieved from [Link]

  • Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)
  • Al-Masoudi, N. A., et al. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1(1), 118-126.
  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. Aimed at researchers and professionals in drug development and chemical synthesis, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural confirmation of this molecule. The synthesis of this and similar compounds has been reported, highlighting its relevance in the exploration of new chemical entities. This guide offers insights into the interpretation of its spectral data, grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Significance of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including insecticidal, herbicidal, and antimicrobial properties.[1][2] The introduction of a trichloromethyl group and a hydroxyl moiety at the C5 position creates a unique chiral center and significantly influences the molecule's electronic and steric properties. Accurate structural elucidation is paramount for understanding its reactivity, and potential biological interactions. This guide provides a detailed examination of the expected spectroscopic data for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, a compound with the chemical formula C₄H₄Cl₃NO₂ and a molecular weight of 204.44 g/mol .[3]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the connectivity of atoms in 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Caption: Molecular structure of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazoline ring and the hydroxyl group. A key feature is the diastereotopic nature of the C4 protons, arising from the chiral center at C5.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-OH2.0 - 4.0Singlet (broad)-The chemical shift is variable and depends on concentration and solvent. The signal is often broad due to chemical exchange.
H36.8 - 7.2Triplet~2-3This proton is on a carbon double-bonded to nitrogen (imine-like), deshielding it. It is coupled to the two diastereotopic protons at C4.
H4a, H4b3.2 - 3.8Doublet of Doublets (each)Geminal: ~16-18, Vicinal: ~2-3These methylene protons are diastereotopic due to the adjacent chiral center at C5. They exhibit a large geminal coupling and a smaller vicinal coupling to H3.

Expert Insight: The observation of two distinct signals for the C4 protons, each as a doublet of doublets, is a definitive indicator of the chiral center at C5. The large geminal coupling constant is characteristic of protons on an sp³ carbon within a five-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C3155 - 160The imine carbon (C=N) is significantly deshielded.
C440 - 45This is a standard sp³ hybridized methylene carbon in a heterocyclic ring.
C5100 - 105This quaternary carbon is bonded to two electronegative atoms (O and the N-O group) and the electron-withdrawing CCl₃ group, leading to a downfield shift.
-CCl₃95 - 100The carbon of the trichloromethyl group is also highly deshielded by the three attached chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency Range (cm⁻¹) Vibration Functional Group
3200 - 3600 (broad)O-H stretchHydroxyl (-OH)
2850 - 3000C-H stretchAliphatic (CH₂)
1610 - 1650C=N stretchIsoxazoline ring
1110 - 1170N-O stretchIsoxazoline ring
1000 - 1200C-O stretchC-O single bond
700 - 800C-Cl stretchTrichloromethyl (-CCl₃)

The IR spectrum of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is expected to be characterized by a broad absorption band for the hydroxyl group and a distinct peak for the C=N double bond of the isoxazoline ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Under electron ionization (EI), 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is expected to undergo characteristic fragmentation.

Expected Molecular Ion: The molecular ion peak [M]⁺ at m/z 203/205/207 is expected, with the isotopic pattern characteristic of three chlorine atoms.

Proposed Fragmentation Pathway:

M [M]+. m/z 203/205/207 F1 [M - Cl]+. m/z 168/170/172 M->F1 - Cl F2 [C3H3NO]+. m/z 69 M->F2 - CCl3, -OH F3 [CCl3]+. m/z 117/119/121 M->F3 α-cleavage F4 [M - CCl3]+. m/z 86 M->F4 - CCl3

Sources

Section 1: Compound Identification and Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS 34648-11-8)

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, registered under CAS number 34648-11-8, is a halogenated heterocyclic compound. Its structure features a five-membered dihydroisoxazole ring substituted with a hydroxyl group and a trichloromethyl group at the C5 position. This unique combination of functional groups suggests its potential utility as a building block in organic synthesis, although its specific applications in drug development are not extensively documented in publicly available literature. The presence of the reactive trichloromethyl group and the heterocyclic core makes it an interesting subject for synthetic exploration and a candidate for the development of novel chemical entities.

Primary Chemical Name: 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol[1] Synonyms: 5-(trichloromethyl)-4H-1,2-oxazol-5-ol, 5-isoxazolol, 4,5-dihydro-5-(trichloromethyl)-[1] Molecular Formula: C₄H₄Cl₃NO₂[1][2] Molecular Weight: 204.44 g/mol [1][2] Chemical Structure:

Caption: Molecular Structure of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Section 2: Physicochemical and Toxicological Profile

The physicochemical properties of a compound are critical for determining its handling, storage, and application. The toxicological profile dictates the necessary safety precautions for laboratory personnel.

Physicochemical Data Summary
PropertyValueSource
CAS Number 34648-11-8[1][2][3][4]
Molecular Formula C₄H₄Cl₃NO₂[1][2]
Molecular Weight 204.44 g/mol [1][2]
Physical Form Solid (at 20°C)[5]
Melting Point 138-143 °C[4]
Boiling Point 278.4 ± 50.0 °C (Predicted)[4]
Purity ≥95% to ≥97.0%[5][6]
Toxicology and Safe Handling

While comprehensive toxicological data has not been fully investigated, available Safety Data Sheets (SDS) provide crucial handling guidelines.[2] The compound is classified as an irritant and may be harmful if ingested or inhaled.[2]

  • Primary Hazards: Material is irritating to mucous membranes and the upper respiratory tract.[2]

  • Handling Precautions: Use should be restricted to a chemical fume hood to ensure adequate ventilation.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[2] A safety shower and eye wash station should be readily available.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition: Under fire conditions, the compound can emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[2]

Section 3: Procurement and Supplier Information

This compound is available from several chemical suppliers, primarily for research and development purposes.[5] Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierWebsiteNotes
Matrix Scientific https://www.matrixscientific.comProvides Safety Data Sheet.[2]
Alfa Chemistry https://www.alfa-chemistry.comLists compound with 96% purity.[1]
AK Scientific, Inc. https://www.aksci.comOffers ≥97.0% purity.[5]
Combi-Blocks, Inc. https://www.combi-blocks.comSupplier for laboratory chemicals.[3]
Atomax Chemicals Co., Ltd. http://www.atomaxchem.comListed in chemical buyers guides.
Amadis Chemical https://www.amadischem.comListed in chemical buyers guides.

Section 4: Quality Control: Purity Determination by Reverse-Phase HPLC

Expertise & Causality: For any research, particularly in drug development, verifying the purity of starting materials is a non-negotiable first step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. Given the structure of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, a reverse-phase (RP-HPLC) method is the logical choice. The molecule possesses moderate polarity and a UV-active isoxazole ring, making it ideally suited for separation on a nonpolar stationary phase (like C18) and detection via a UV-Vis spectrophotometer. This protocol is designed as a self-validating system to provide a reliable percentage purity based on peak area.

Detailed Step-by-Step Methodology

1. Materials and Instrumentation

  • HPLC System: A standard analytical HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Compound: 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS 34648-11-8).

  • Analytical Balance, Volumetric Flasks, Pipettes, Syringe Filters (0.45 µm).

2. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the Working Standard (0.1 mg/mL) using the same procedure.

  • Filtration: Filter the final working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

3. HPLC Conditions

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining moderately polar analytes.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape.
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-19 min: 95% to 5% B19-25 min: 5% BA gradient ensures elution of both the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector DAD/UV-Vis at 220 nmThe isoxazole core is expected to absorb in the lower UV range.

4. Data Analysis and System Suitability

  • Analysis: Integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate the purity of the main peak as a percentage of the total area of all integrated peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Trustworthiness (System Suitability): Before analyzing samples, perform at least five replicate injections of the Working Standard. The Relative Standard Deviation (RSD) for the retention time and peak area should be less than 2.0% to ensure the system is performing reliably.

Section 5: Visualization of Analytical Workflow

The following diagram outlines the logical flow of the HPLC purity determination protocol, from initial preparation to the final result.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation prep 1. Preparation std_prep Weigh & Dissolve Standard (1.0 mg/mL Stock) sample_prep Prepare Test Sample (0.1 mg/mL) work_std Dilute to Working Standard (0.1 mg/mL) std_prep->work_std filtration Filter Solutions (0.45 µm) into HPLC Vials std_prep->filtration work_std->filtration sample_prep->filtration hplc_run Inject into HPLC System (C18 Column, Gradient Elution) filtration->hplc_run analysis 2. HPLC Analysis detection UV Detection at 220 nm hplc_run->detection integration Integrate All Peaks in Chromatogram detection->integration data 3. Data Processing calculation Calculate % Area Purity integration->calculation result Final Purity Report calculation->result

Caption: Workflow for Purity Determination by HPLC.

References

  • Atomax Chemicals Co., Ltd. Listing. ChemBuyersGuide.com. [Link]

  • Amadis Chemical Company Limited Listing. ChemBuyersGuide.com. [Link]

  • 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Seed Chem. [Link]

Sources

Whitepaper: Elucidating the Formation Mechanism of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol and Its Isomeric N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-(trichloromethyl)-4,5-dihydroisoxazole core is a valuable heterocyclic scaffold utilized as a key intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.[1] Its synthesis, however, is not trivial and involves a nuanced mechanistic pathway. This technical guide provides an in-depth exploration of the predominant formation mechanism, which proceeds through a tandem Henry (nitro-aldol) reaction and subsequent intramolecular cyclization. We will dissect the reaction steps, explore the causality behind experimental choices, and clarify the structural relationship between the resulting isoxazoline N-oxide and the titular 5-hydroxydihydroisoxazole, which share the same molecular formula.

Core Mechanistic Framework: A Retrosynthetic Approach

The target molecule, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, possesses the molecular formula C₄H₄Cl₃NO₂.[2] A direct, single-step synthesis via a standard [3+2] cycloaddition is mechanistically challenging for achieving the C5-hydroxy, C5-trichloromethyl substitution pattern. A more chemically sound analysis points toward the formation of a stable, isomeric intermediate: 5-(trichloromethyl)-4,5-dihydroisoxazole 2-oxide , a cyclic nitronate, which also corresponds to the C₄H₄Cl₃NO₂ formula.[3][4][5]

This guide will focus on the robust and well-precedented formation of this isoxazoline N-oxide, which is the primary product of the most logical synthetic route. The relationship to the 5-ol isomer will be discussed as a potential subsequent transformation.

The retrosynthetic breakdown points to two simple, readily available starting materials: Chloral (or its hydrate) and Nitromethane . The key bond disconnections reveal a pathway involving a nitro-aldol condensation followed by an intramolecular cyclization.

G product Target Scaffold C₄H₄Cl₃NO₂ (Isoxazoline N-Oxide) disconnection Intramolecular O-Alkylation (Cyclization) product->disconnection intermediate Nitro-Aldol Adduct CCl₃CH(OH)CH₂NO₂ disconnection->intermediate disconnection2 Henry Reaction (C-C Bond Formation) intermediate->disconnection2 reactants Starting Materials: Chloral (CCl₃CHO) + Nitromethane (CH₃NO₂) disconnection2->reactants

Caption: Retrosynthetic analysis of the target scaffold.

The Synthetic Pathway: A Two-Stage Mechanistic Elucidation

The formation of the 5-(trichloromethyl)-4,5-dihydroisoxazole 2-oxide scaffold is achieved through a sequential reaction.

Stage 1: The Henry (Nitro-Aldol) Reaction

This classic carbon-carbon bond-forming reaction serves as the foundation for building the molecule's backbone. The choice of reactants is critical and driven by their inherent electronic properties.

  • Expertise & Experience: Chloral (trichloroacetaldehyde, CCl₃CHO) is selected as the electrophile. The three chlorine atoms on the alpha-carbon exert a powerful electron-withdrawing inductive effect (-I effect). This strongly polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. Nitromethane (CH₃NO₂) is chosen as the nucleophile precursor. The nitro group's strong electron-withdrawing nature makes the adjacent alpha-protons unusually acidic (pKa ≈ 10.2), allowing for easy deprotonation by a suitable base to form a stabilized nitronate anion.

Mechanism:

  • Deprotonation: A base (e.g., triethylamine, sodium ethoxide) abstracts a proton from nitromethane to generate the nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of chloral.

  • Protonation: A subsequent acidic workup protonates the resulting alkoxide to yield the nitro-aldol adduct: 4,4,4-trichloro-3-hydroxy-1-nitrobutane .

Stage 2: Intramolecular Cyclization to Isoxazoline N-Oxide

The formation of the heterocyclic ring is the defining step of the synthesis. This process is an intramolecular O-alkylation, where the oxygen from the nitro group acts as an internal nucleophile.

  • Trustworthiness: For the cyclization to occur, the hydroxyl group at C3 must be converted into a good leaving group. This is typically achieved via one of two reliable sub-pathways:

    a) Dehydration-Conjugate Addition (Most Common): The nitro-aldol adduct is first dehydrated under acidic or basic conditions to yield the conjugated nitroalkene, 4,4,4-trichloro-1-nitrobut-1-ene . In the presence of a base, this intermediate is deprotonated at the carbon alpha to the nitro group, forming a nitronate. The nitronate oxygen then performs a 5-exo-trig intramolecular Michael-type addition to the electron-deficient double bond, forming the stable five-membered ring.

    b) Direct S N 2 Displacement: The hydroxyl group of the nitro-aldol adduct can be activated by converting it into a better leaving group (e.g., a mesylate or tosylate). Subsequent treatment with a non-nucleophilic base generates the nitronate, which then displaces the leaving group via an intramolecular S N 2 reaction.

The final product of both pathways is the thermodynamically stable cyclic nitronate, 5-(trichloromethyl)-4,5-dihydroisoxazole 2-oxide .

G cluster_stage1 Stage 1: Henry Reaction cluster_stage2 Stage 2: Cyclization Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ Nitromethane->Nitronate + Base Adduct [CCl₃CH(O⁻)CH₂NO₂] Nitronate->Adduct Nucleophilic Attack Chloral CCl₃CHO Chloral->Adduct Product1 CCl₃CH(OH)CH₂NO₂ (Nitro-Aldol Adduct) Adduct->Product1 + H⁺ Workup Nitroalkene CCl₃CH=CHNO₂ Product1->Nitroalkene - H₂O Product1->Nitroalkene Link FinalProduct 5-(Trichloromethyl)-4,5- dihydroisoxazole 2-oxide Nitroalkene->FinalProduct Base-catalyzed Intramolecular Conjugate Addition

Caption: Overall workflow for the synthesis of the isoxazoline N-oxide.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis. Each step includes justifications grounded in the mechanistic principles discussed.

Protocol: Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazole 2-oxide

StepProcedureCausality & In-Process Control
1 In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine nitromethane (1.0 eq) and chloral hydrate (1.0 eq) in ethanol.Ethanol serves as a polar protic solvent to dissolve reactants. Low temperature is crucial to control the exothermicity of the Henry reaction and prevent side reactions.
2 Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 10 °C.Sodium hydroxide acts as the base to generate the nitronate anion. Slow, dropwise addition prevents a rapid, uncontrolled reaction. Monitoring the temperature is a critical control point.
3 After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.The extended reaction time ensures the Henry reaction proceeds to completion. The reaction can be monitored by TLC to track the consumption of chloral.
4 Cool the reaction mixture again in an ice bath and slowly acidify to pH ~2 with concentrated hydrochloric acid.Acidification protonates the alkoxide intermediate and neutralizes the excess base. This step isolates the crude nitro-aldol adduct, which may precipitate.
5 Extract the aqueous mixture with dichloromethane (3x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Extraction isolates the organic product from the aqueous phase. Drying removes residual water which can interfere with the subsequent step. The resulting crude oil is the nitro-aldol adduct.
6 Redissolve the crude adduct in toluene. Add methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.This begins the dehydration-cyclization sequence. Triethylamine acts as a base, while methanesulfonyl chloride activates the hydroxyl group, facilitating its elimination to form the nitroalkene intermediate in situ.
7 Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.Heating provides the activation energy for both the elimination and the subsequent intramolecular cyclization. The progress is monitored by TLC until the intermediate spot disappears.
8 Cool the reaction, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).Workup and purification remove salts and byproducts, yielding the pure 5-(trichloromethyl)-4,5-dihydroisoxazole 2-oxide.

Structural Clarification: N-Oxide vs. 5-Ol Isomer

It is imperative to distinguish between the synthesized product and the titular compound.

  • 5-(Trichloromethyl)-4,5-dihydroisoxazole 2-oxide: This is the cyclic nitronate formed via the described mechanism. It is a stable, isolable compound and represents the most direct product from the cyclization of the nitro-aldol adduct.

  • 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: This is a structural isomer. Its formation from the N-oxide would require a formal reduction of the N-O bond and addition of water, a transformation that is not spontaneous and would require specific reagents (e.g., catalytic hydrogenation followed by hydrolysis). While the 5-ol is a known compound, its formation likely proceeds through a different synthetic route, or it can be synthesized from the N-oxide as an advanced intermediate.

For professionals in drug development, recognizing that the primary, most accessible product of this pathway is the N-oxide is crucial for planning subsequent functionalization and ensuring the correct scaffold is being utilized.

References

  • ResearchGate. Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6. Available at: [Link]

  • ACS Publications. Synthesis of 2-Isoxazoline N-Oxides by Copper-Mediated Radical Annulation of Alkenes with α-Nitrobenzyl Bromides | Organic Letters. Available at: [Link]

  • PubMed. New approach for the synthesis of isoxazoline-N-oxides. Available at: [Link]

  • Organic Letters. New Approach for the Synthesis of Isoxazoline-N-oxides. Available at: [Link]

  • MySkinRecipes. 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Available at: [Link]

Sources

Regio- and Stereoselective Synthesis of 5-(Trichloromethyl)-isoxazolines: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazoline scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically and agrochemically significant molecules.[1][2] The incorporation of a trichloromethyl (CCl₃) group, a lipophilic and metabolically stable moiety, can significantly enhance the biological profile of these compounds.[3] This guide provides a comprehensive overview of a robust and highly selective method for synthesizing 5-(trichloromethyl)-isoxazolines. We will delve into the mechanistic underpinnings of the key [3+2] cycloaddition reaction, provide detailed experimental protocols, and discuss the critical role of analytical techniques in validating the regio- and stereochemical outcomes. The primary focus is on the reaction between CCl₃-enones and aromatic hydroxamoyl chlorides, a method distinguished by its operational simplicity, mild, metal-free conditions, and high degree of stereocontrol.[3][4][5]

Introduction: The Significance of the CCl₃-Isoxazoline Moiety

Isoxazolines are foundational structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[3][6] Their utility extends to their role as versatile synthetic intermediates.[7] The trichloromethyl group is a unique functional handle; its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic stability. The strategic combination of these two components in 5-(trichloromethyl)-isoxazolines creates a class of compounds with significant potential for drug discovery and development.[6][8][9]

The primary challenge in their synthesis lies in controlling the regioselectivity (the placement of the CCl₃ group at the C5 position) and the stereoselectivity (the relative orientation of substituents at the C4 and C5 positions) of the newly formed heterocyclic ring. The method detailed herein addresses this challenge effectively through a carefully orchestrated 1,3-dipolar cycloaddition.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most powerful and widely adopted method for constructing the isoxazoline ring is the 1,3-dipolar cycloaddition reaction.[10][11][12] This reaction involves the concertedly or stepwise union of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (typically an alkene or alkyne). In our context, the key components are:

  • The 1,3-Dipole: A nitrile oxide, generated in situ from a stable precursor.

  • The Dipolarophile: An electron-deficient alkene, specifically a CCl₃-enone.

A recently developed method based on the reaction of CCl₃-enones with aromatic hydroxamoyl chlorides provides an efficient, metal-free, and highly selective route to the target compounds.[3][5][10]

Mechanism: Achieving Regio- and Stereocontrol

The reaction proceeds via the in situ generation of an aromatic nitrile oxide from the corresponding hydroxamoyl chloride, typically using a mild base. This highly reactive intermediate is immediately trapped by the CCl₃-enone dipolarophile.

ReactionMechanism NitrileOxide NitrileOxide Enone Enone NitrileOxide->Enone Regioselective Attack HydroxamoylChloride HydroxamoylChloride

Caption: General reaction scheme for the synthesis of 5-(trichloromethyl)-isoxazolines.

The regioselectivity of the cycloaddition is dictated by the electronic properties of the nitrile oxide and the enone. Frontier Molecular Orbital (FMO) theory suggests that the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole.[10] This interaction favors the formation of the 5-substituted isoxazoline, placing the electron-withdrawing CCl₃ group adjacent to the oxygen atom.

The stereoselectivity of the reaction is a critical feature of this methodology. The cycloaddition almost exclusively yields the trans-isomer, where the substituents at the C4 and C5 positions of the isoxazoline ring are on opposite faces.[3][5] This high diastereoselectivity is a result of a concerted or near-concerted transition state that minimizes steric hindrance between the bulky trichloromethyl group and the substituent at the C4 position. The stereochemistry has been unequivocally confirmed by X-ray crystallography.[3]

Experimental Protocol and Data

The following section outlines a general experimental procedure and presents representative data to illustrate the scope and efficiency of this synthetic method.

General Experimental Protocol

This procedure is adapted from the reported synthesis of 3,4,5-trisubstituted isoxazolines.[3]

Workflow start Start reactants 1. Combine CCl₃-enone and hydroxamoyl chloride in solvent (e.g., DCM). start->reactants base 2. Add base (e.g., Et₃N) dropwise at specified temperature (e.g., 0°C to RT). reactants->base reaction 3. Stir reaction mixture for 2-24h. Monitor progress via TLC. base->reaction workup 4. Quench reaction. Perform aqueous workup (e.g., wash with H₂O, brine). reaction->workup dry 5. Dry organic layer (e.g., over Na₂SO₄) and concentrate in vacuo. workup->dry purify 6. Purify crude product via column chromatography (e.g., silica gel). dry->purify characterize 7. Characterize pure product: NMR, HRMS, X-ray (if crystalline). purify->characterize end End characterize->end

Caption: Standard experimental workflow for isoxazoline synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the CCl₃-enone (1.0 equiv.) and the aromatic hydroxamoyl chloride (1.1 equiv.) in a suitable solvent (e.g., dichloromethane, DCM), add a mild base such as triethylamine (Et₃N) (1.2 equiv.) dropwise at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 5-(trichloromethyl)-isoxazoline product.

Representative Data and Yields

The methodology is effective for a range of substituted CCl₃-enones and aromatic hydroxamoyl chlorides. The electronic nature of the substituents on the aromatic rings influences the reaction yields.[3]

Compound IDR (on Enone)Ar (on Nitrile Oxide)Yield (%)Stereochemistry
3b Phenyl4-Methoxyphenyl63%trans
3j 4-Fluorophenyl4-Methoxyphenyl47%trans
3n 4-Chlorophenyl4-Methoxyphenyl67%trans
Data synthesized from Efimov, et al., New J. Chem., 2025.[3]

Trustworthiness: A Self-Validating System through Characterization

The unambiguous confirmation of the product's structure, regiochemistry, and stereochemistry is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for the described protocol.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In ¹H NMR, the coupling constant (J-value) between the protons at C4 and C5 is diagnostic for the stereochemistry. For the trans-isomer, a small coupling constant (typically J = 4.1-4.2 Hz) is observed.[3] In ¹³C NMR, the chemical shift of the CCl₃ carbon typically appears around 98-99 ppm, while the C4 and C5 carbons resonate at approximately 58 ppm and 93 ppm, respectively.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high precision.[3]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction is the definitive method for confirming the molecular structure and, most importantly, the trans relative stereochemistry of the C4 and C5 substituents.[3][5]

Example Characterization Data for Compound 3n: [3]

  • ¹H NMR (700 MHz, DMSO-d6): δ 6.10 (d, J = 4.1 Hz, 1H, H-5), 5.65 (d, J = 4.1 Hz, 1H, H-4).

  • ¹³C NMR (176 MHz, DMSO): δ 99.04 (CCl₃), 93.33 (C-5), 58.63 (C-4).

  • HRMS (ESI) m/z: [M + H]⁺ calcd for C₁₈H₁₄Cl₄NO₃ 431.9722; found 431.9720.

Conclusion

This guide has detailed a highly efficient, reliable, and selective method for the synthesis of 5-(trichloromethyl)-isoxazolines. The reaction of CCl₃-enones with aromatic hydroxamoyl chlorides via a [3+2] cycloaddition provides excellent control over both regioselectivity and, critically, diastereoselectivity, yielding the trans-isomer with high fidelity. The mild, metal-free conditions and operational simplicity make this protocol highly attractive for applications in medicinal chemistry and drug development. The robust analytical validation through NMR, HRMS, and X-ray crystallography ensures the trustworthiness and reproducibility of the synthetic outcome, providing researchers with a powerful tool for accessing this valuable class of heterocyclic compounds.

References

  • Efimov, I. V., Sokolov, V. A., Vasilyev, A. V., Kumar, Y., Khushal, D'alterio, M. C., Talarico, G., & Voskressensky, L. G. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry, 49(41), 17987-17996.
  • Efimov, I., Sokolov, V. A., Vasilyev, A., Kumar, Y., Singla, K., D'Alterio, M. C., Talarico, G., & Voskressensky, L. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry. RSC Publishing.
  • Efimov, I. V., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. iris.unina.it.
  • Efimov, I., et al. (2025). Regio- and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry, Accepted Manuscript. RSC Publishing.
  • Various Authors. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.
  • Various Authors. (2022). Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile...
  • Various Authors. (2022). Scheme 3. Synthesis of isoxazolines by 1,3-dipolar cycloaddition [3 þ...
  • Wang, T. H., et al. (2021). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. MDPI.
  • Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Various Authors. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. PubMed.
  • da Rosa, G. Z., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry.
  • O'Loughlin, E. K., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry.
  • Wang, C., et al. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. PubMed. )

Sources

A Senior Application Scientist's Guide to Theoretical and Computational Studies of Isoxazoline Derivatives in Drug and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Isoxazoline Scaffold

1.1 Chemical Identity and Significance

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal and agricultural chemistry due to its unique structural and electronic properties.[1] The inherent polarity, hydrogen bonding capability, and conformational rigidity of the isoxazoline ring allow it to serve as a versatile pharmacophore, capable of engaging in specific, high-affinity interactions with a multitude of biological targets.[2][3] Its synthetic accessibility, primarily through robust methods like 1,3-dipolar cycloaddition, further enhances its appeal for creating large, diverse chemical libraries for screening.[4][5][6]

1.2 Broad-Spectrum Biological Activity: From Medicine to Agriculture

The true value of the isoxazoline scaffold lies in its proven, wide-ranging biological activities. In the pharmaceutical realm, derivatives have been developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][7][8] In agriculture and veterinary medicine, isoxazoline-based compounds have revolutionized ectoparasite control, with several commercial products being highly effective insecticides and acaricides that target the nervous systems of insects.[6][9][10] This remarkable diversity underscores the scaffold's capacity for molecular recognition across different species and protein families.

1.3 The Role of Computational Chemistry in Isoxazoline Research

To navigate the vast chemical space of possible isoxazoline derivatives and to rationally design next-generation agents, computational chemistry has become an indispensable tool.[11] These theoretical methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By simulating molecular behavior, researchers can predict reactivity, elucidate binding mechanisms, and build models that correlate a compound's structure with its biological activity. This in-silico-first approach saves significant time and resources, accelerating the discovery and development pipeline.[12]

Foundational Studies: Quantum Chemical Calculations

2.1 The "Why": Unveiling Electronic Structure and Reactivity

Before investigating how a molecule interacts with a biological target, it is crucial to understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to probe the electronic landscape of a molecule.[13] This is fundamental for isoxazoline chemistry, as it helps explain the regioselectivity of its synthesis, its metabolic stability, and its inherent reactivity. By calculating properties like molecular orbital energies and electrostatic potential, we can predict which parts of the molecule are likely to engage in chemical reactions or form key interactions with a protein.[14][15]

2.2 Core Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size because it offers an optimal balance between accuracy and computational cost. It is particularly effective for studying the mechanisms of organic reactions, such as the 1,3-dipolar cycloadditions used to synthesize isoxazolines.[16][17][18]

Key Applications for Isoxazolines:

  • Reaction Mechanism and Regioselectivity: DFT calculations can map the entire energy profile of a reaction, identifying transition states and intermediates. This has been used to confirm stepwise, radical-mediated mechanisms over concerted cycloadditions in some isoxazoline syntheses and to explain why a specific regioisomer is preferentially formed.[17][19][20]

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. FMO analysis helps rationalize the outcomes of cycloaddition reactions and provides insights into a compound's stability.[14]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, that govern protein-ligand binding.[14]

2.3 Protocol: A Step-by-Step DFT Calculation for an Isoxazoline Derivative

This protocol outlines a typical workflow for optimizing the geometry and calculating the electronic properties of a single isoxazoline derivative.

  • Structure Preparation:

    • Draw the 2D structure of the isoxazoline derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial, rough geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

  • Input File Generation:

    • Select a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Choose a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[14][15]

    • Specify the calculation type: Opt for geometry optimization followed by Freq for frequency analysis to confirm a true energy minimum.

    • Define the charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

  • Execution and Analysis:

    • Submit the input file to the computational server.

    • Upon completion, verify that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.

    • Analyze the output:

      • Extract the final optimized 3D coordinates.

      • Visualize the HOMO and LUMO orbitals.

      • Generate and visualize the MEP map.

      • Record the total electronic energy.

Target Interaction Analysis: Molecular Docking

3.1 The "Why": Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[12] For isoxazoline research, this is the primary method to generate hypotheses about how a derivative might inhibit a specific enzyme or receptor. By scoring the predicted binding poses, we can rank a series of compounds by their potential affinity and prioritize the most promising candidates for synthesis and experimental testing.[21]

3.2 Key Biological Targets for Isoxazoline Derivatives

The broad bioactivity of isoxazolines is reflected in the diverse range of proteins they have been shown to target.

  • Insect GABA-gated Chloride Channels: This is the validated molecular target for commercial isoxazoline insecticides like fluralaner and afoxolaner.[6][10][22][23] Docking studies are crucial for designing new insecticides that bind effectively to this receptor.

  • Mammalian Enzymes: In drug discovery, isoxazolines have been docked against various enzymes, including Cyclooxygenases (COX-1/COX-2) for anti-inflammatory applications, Cytochrome P450 enzymes (like CYP51) for antifungal activity, and various protein kinases implicated in cancer.[12][21]

  • Other Therapeutic Targets: Docking has also guided the design of isoxazolines as inhibitors of Factor Xa for antithrombotic therapy and as tubulin polymerization inhibitors for anticancer effects.[24][25]

3.3 Protocol: A Step-by-Step Molecular Docking Workflow

This protocol describes a standard procedure for docking an isoxazoline library against a protein target.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]

    • Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes.

    • Identify the binding site. This is often defined by the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Generate a receptor grid or docking box that encompasses the entire binding site.

  • Ligand Preparation:

    • Create a library of 3D structures for the isoxazoline derivatives to be docked.

    • Assign correct protonation states (e.g., at physiological pH) and generate possible tautomers and stereoisomers.

    • Perform a thorough conformational search or use software to generate low-energy conformers for each ligand.

  • Docking and Scoring:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically place the prepared ligands into the receptor's binding site.[12][14]

    • The program will generate multiple binding poses for each ligand and calculate a score (e.g., binding energy in kcal/mol) that estimates the binding affinity.[14]

  • Post-Docking Analysis:

    • Visualize the top-ranked poses for each ligand within the binding site.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking).

    • Compare the docking scores and interaction patterns across the series of derivatives to understand structure-activity relationships.

3.4 Data Presentation: Summarizing Docking Results

Quantitative docking data should be summarized in a clear table for easy comparison.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Isoxazoline-Ac-Kit Tyrosine Kinase1T46-8.50Cys673, Glu671, Asp810
Isoxazoline-BCyclooxygenase-23LN1-9.20Arg120, Tyr355, Ser530
Isoxazoline-CGABA Receptor (Insect)--7.80Ala2, Met3, Thr6
Reference data synthesized from multiple sources for illustrative purposes.[12][14][21][22]

Dynamic Stability Assessment: Molecular Dynamics (MD) Simulations

4.1 The "Why": From Static Pictures to Dynamic Interactions

Molecular docking provides a valuable but static snapshot of a potential protein-ligand complex. In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of atoms in the complex over time, typically nanoseconds to microseconds.[26] This allows us to validate the stability of a docked pose, observe conformational changes in the protein or ligand, and gain a more realistic understanding of the binding event.[14]

Key Insights from MD Simulations:

  • Confirming Binding Stability: A key use of MD is to confirm that a ligand remains stably bound in its docked pose throughout the simulation. If the ligand quickly dissociates, the docking result may be a false positive.[14]

  • Analyzing Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding (an "induced fit" mechanism).

  • Calculating Binding Free Energies: Advanced MD-based methods like MM/PBSA or free energy perturbation (FEP) can provide more accurate estimations of binding affinity than docking scores alone.

4.2 Protocol: A Step-by-Step MD Simulation Workflow

  • System Setup:

    • Start with the best-docked pose of the isoxazoline-protein complex.

    • Place the complex in a simulation box of explicit solvent (e.g., a water model like TIP3P).

    • Add counter-ions to neutralize the system's charge.

    • Parameterize the isoxazoline ligand by generating a force field topology file.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

  • Production Run:

    • Remove all restraints and run the production simulation for a set duration (e.g., 100 ns).[14] Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess overall stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor key intermolecular interactions (e.g., hydrogen bond distances) over time.

4.3 Visualization: Representing the Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production & Analysis p1 Start with Docked Protein-Ligand Complex p2 Solvate with Water Box & Add Ions p1->p2 p3 Parameterize Ligand (Force Field) p2->p3 e1 Energy Minimization p3->e1 e2 NVT Heating e1->e2 e3 NPT Equilibration e2->e3 pr1 Production MD Run (e.g., 100 ns) e3->pr1 pr2 Trajectory Analysis (RMSD, RMSF, H-Bonds) pr1->pr2

Workflow for a typical Molecular Dynamics simulation.

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

5.1 The "Why": Building Predictive Models for Rational Design

QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.[27] For isoxazoline projects, once an initial set of compounds has been synthesized and tested, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design process toward more potent compounds and away from those predicted to be inactive.[24][28]

5.2 Common QSAR Approaches for Isoxazoline Derivatives

  • 3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are powerful tools. They require the 3D alignment of all molecules in the dataset and generate contour maps that show where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character is favorable or unfavorable for activity. This provides intuitive, visual feedback for drug design.[22][29][30]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. The resulting pharmacophore model can then be used as a filter to screen large virtual libraries for new potential hits.[29]

5.3 Protocol: Developing a 3D-QSAR Model

  • Data Collection:

    • Compile a dataset of isoxazoline derivatives with a consistent measure of biological activity (e.g., IC50 or LC50 values). The activity should span several orders of magnitude.

    • Divide the dataset into a training set (to build the model) and a test set (to validate it).

  • Molecular Modeling and Alignment:

    • Generate low-energy 3D conformations for all molecules.

    • Align the molecules based on a common scaffold or, more robustly, on their docked conformations within the target protein's active site (receptor-based alignment).[29]

  • Field Calculation and Model Generation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric and electrostatic fields (for CoMFA) generated by each molecule.

    • Use a statistical method, typically Partial Least Squares (PLS), to correlate the variations in these field values with the variations in biological activity.

  • Model Validation:

    • Assess the statistical quality of the model using metrics like the cross-validated correlation coefficient (q² > 0.5) and the conventional correlation coefficient (r² > 0.6).

    • Use the model to predict the activity of the test set compounds. The predictive ability (r²_pred) should be high.

5.4 Data Presentation: Summarizing QSAR Model Validation Metrics

QSAR ModelStatistical Methodq² (Cross-validated)r² (Non-cross-validated)r²_pred (External Test Set)
MFA (Factor Xa)PLS0.6410.7360.743
MSA (Factor Xa)PLS0.8160.9020.871
3D-QSAR (Insecticidal)PLS0.7970.861-
Reference data synthesized from multiple sources for illustrative purposes.[28][29]

Integrated Computational Strategies and Future Perspectives

6.1 A Unified Workflow: From Molecule to Biological Prediction

The true power of computational chemistry is realized when these techniques are integrated into a cohesive workflow. A project may start with quantum mechanics to understand the synthesis of a core scaffold, followed by pharmacophore modeling and virtual screening to identify initial hits. These hits are then docked into a target protein, and the best poses are validated with MD simulations. Finally, as experimental data becomes available, a QSAR model is built to guide the next round of molecular design.

Integrated_Workflow cluster_design Design & Screening cluster_binding Binding Analysis cluster_predict Predictive Modeling dft QM/DFT (Reactivity, Properties) pharm Pharmacophore Modeling vht Virtual High-Throughput Screening (vHTS) pharm->vht dock Molecular Docking (Binding Pose) vht->dock md MD Simulation (Stability Validation) dock->md exp Experimental Data (Synthesis & Assay) md->exp qsar QSAR Modeling (Activity Prediction) exp->qsar qsar->dft New Design Cycle

An integrated computational drug discovery workflow.

6.2 Emerging Trends and Future Directions

The field of computational chemistry is constantly evolving. For isoxazoline research, future advancements will likely involve the increased use of artificial intelligence and machine learning for de novo drug design and property prediction. More advanced simulation techniques will allow for the routine calculation of binding kinetics (on- and off-rates) in addition to thermodynamics. Furthermore, as our understanding of disease biology grows, computational approaches will be essential for predicting polypharmacology and designing isoxazoline derivatives with precisely tailored selectivity profiles to maximize efficacy and minimize off-target side effects.

References

  • In vitro and molecular docking and analysis of isoxazoline derivatives with DPPH - PMC. (n.d.). Vertex AI Search.
  • Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. (2012, August 29). PubMed.
  • Representative DFT calculations supporting an open‐shell radical... (n.d.). ResearchGate.
  • In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. (n.d.). Navrachana University.
  • Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. (2024, August 2). Unknown Source.
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (n.d.). PMC - NIH.
  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives. (2024, April 12). Universidad Autónoma de Madrid.
  • (PDF) Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. (n.d.). ResearchGate.
  • Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. (2025, May 27). Asian Journal of Chemistry.
  • Unveiling the Potential of Nitroisoxazolines: A Comparative Guide to Computational and Molecular Docking Studies. (n.d.). Benchchem.
  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). MDPI.
  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. (n.d.). PMC.
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Unknown Source.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2025, August 6). Unknown Source.
  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024, February 14). PubMed.
  • Characteristic isoxazoline compounds with anticancer activity. (n.d.). ResearchGate.
  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate.
  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. (n.d.). PMC - NIH.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI.
  • (PDF) Pharmacophore Modeling and Docking Based QSAR Studies of Aryl Amidino Isoxazoline Derivatives to Design Potential FXa Inhibitors. (2025, August 7). ResearchGate.
  • 2-Isoxazolines: A Synthetic and Medicinal Overview. (2021, February 4). PubMed.
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022, March 1). PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024, January 16). Unknown Source.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI.
  • Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. (2025, October 1). PubMed.
  • Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. (n.d.). PubMed.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (2021, January 15). PubMed.
  • A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2024, October 28). Unknown Source.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (n.d.). Unknown Source.
  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. (2023, April 7). MDPI.
  • Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. (n.d.). MedChemComm (RSC Publishing).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). PubMed.
  • The mode of action of isocycloseram: A novel isoxazoline insecticide. (n.d.). Semantic Scholar.
  • (PDF) Computational Quantum Chemical Study, Drug-Likeness and In Silico Cytotoxicity Evaluation of Some Steroidal Anti-Inflammatory Drugs. (2020, June 15). ResearchGate.
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works.
  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). PubMed.

Sources

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Isoxazole-Based Compounds

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the isoxazole core, a five-membered heterocycle that has become a cornerstone in medicinal chemistry. We will journey through its historical discovery, delve into the fundamental synthetic strategies that enable its creation, and examine its role as a pivotal pharmacophore in a range of clinically significant therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the versatility and significance of isoxazole-based compounds.

The Genesis of a Privileged Structure: A Historical Perspective

The journey of the isoxazole ring began in the late 19th and early 20th centuries, with pioneering work by chemists like Ludwig Claisen. In 1903, Claisen reported the first synthesis of the parent isoxazole.[1] Early explorations into isoxazole chemistry were largely defined by two robust and versatile methodologies that remain fundamental today: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides.[1] These foundational methods paved the way for the synthesis of a vast array of isoxazole derivatives. The unique electronic properties and synthetic accessibility of the isoxazole ring quickly established it as a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in successful drugs.[1][2]

The isoxazole ring's utility extends to its role as a bioisostere, a chemical substituent that can be interchanged with another to enhance a desired biological or physical property without making significant changes to the chemical structure.[3] It has been successfully employed as a bioisosteric replacement for esters, amides, and other heterocyclic rings, leading to improved pharmacokinetic profiles and metabolic stability in drug candidates.[3][4][5][6]

Constructing the Core: Key Synthetic Strategies

The synthesis of the isoxazole ring is a well-established field with a variety of methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the isoxazole ring and the availability of starting materials.

The Cornerstone of Isoxazole Synthesis: [3+2] Cycloaddition

The most widely utilized and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[7][8] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[7][8]

Mechanism: Nitrile oxides are unstable and are therefore generated in situ from precursors like aldoximes or hydroximoyl chlorides. The subsequent cycloaddition with an alkyne proceeds via a concerted pericyclic mechanism to yield the isoxazole ring.[7] The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often being favored under conventional conditions due to steric and electronic effects.[9] However, specific reaction conditions and substrates can be employed to achieve other substitution patterns, such as 3,4-disubstituted isoxazoles.[9][10]

Nitrile Oxide Cycloaddition cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH NitrileOxide [R-C≡N⁺-O⁻] Aldoxime->NitrileOxide - H₂O Oxidant Oxidant (e.g., NCS, bleach) Isoxazole Isoxazole Ring NitrileOxide->Isoxazole Alkyne R'C≡CR'' Alkyne->Isoxazole

Caption: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

  • Nitrile Oxide Generation: To a solution of the aldoxime in a suitable solvent (e.g., dichloromethane, ethyl acetate), an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) is added at room temperature or 0°C. The reaction is stirred until the formation of the nitrile oxide is complete (monitored by TLC).

  • Cycloaddition: The alkyne or alkene is then added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is stirred at room temperature or heated as necessary until the cycloaddition is complete.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoxazole derivative.

Alternative Synthetic Routes

While the [3+2] cycloaddition is predominant, other methods for isoxazole synthesis are also employed, including:

  • Condensation of 1,3-Diketones with Hydroxylamine: This classical method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base.[11]

  • Metal-Catalyzed Cyclizations: Various transition metals, such as gold and copper, have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[12][13]

  • Ring-Opening and Rearrangement Reactions: Isoxazole rings themselves can undergo ring-opening and rearrangement reactions to form other heterocyclic systems, highlighting their versatility as synthetic intermediates.[14]

Isoxazole-Based Compounds in Therapeutics: A Showcase of Success

The isoxazole scaffold is present in a wide range of FDA-approved drugs, demonstrating its therapeutic importance across various disease areas.[2][15]

Drug NameTherapeutic AreaKey Feature of Isoxazole Moiety
Leflunomide Rheumatoid ArthritisThe isoxazole ring is a prodrug feature that undergoes in vivo ring opening to form the active metabolite.[16]
Celecoxib Anti-inflammatory (COX-2 Inhibitor)While not an isoxazole, its diarylheterocyclic structure with a central pyrazole ring shares synthetic principles and targets with some isoxazole-based COX-2 inhibitors.[17][18]
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)The 3,4-diarylisoxazole core is crucial for its selective inhibition of the COX-2 enzyme.[2][19]
Sulfisoxazole AntibacterialAn early example of a sulfa drug where the isoxazole ring modulates the physicochemical properties of the molecule.[2]
Risperidone AntipsychoticA benzisoxazole derivative where the fused ring system contributes to its potent antagonist activity at serotonin and dopamine receptors.[20][21]
Leflunomide: A Prodrug Strategy for Immunomodulation

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[16] A fascinating aspect of its mechanism is that the isoxazole ring acts as a prodrug. Following oral administration, the isoxazole ring of leflunomide is opened in vivo to form its active metabolite, teriflunomide.[16]

Mechanism of Action: Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines.[22][23][24] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, particularly activated lymphocytes, which play a central role in the autoimmune response in rheumatoid arthritis.[23][24]

Leflunomide Activation Leflunomide Leflunomide (Prodrug with Isoxazole Ring) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide In vivo Ring Opening DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Inflammation Inflammation Lymphocyte_Proliferation->Inflammation Drives

Caption: The activation and mechanism of action of Leflunomide.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[19] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, was a major breakthrough in understanding inflammation and the side effects of traditional NSAIDs.[17] Selective COX-2 inhibitors were designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[17]

The synthesis of valdecoxib often involves the construction of the 3,4-diarylisoxazole core. One common approach involves the condensation of a deoxybenzoin derivative with hydroxylamine, followed by cyclization and subsequent functional group manipulations to introduce the sulfonamide moiety.[19][25]

Experimental Protocol: A Synthetic Approach to the Valdecoxib Core

  • Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.[25]

  • Isoxazoline Formation: The oxime is deprotonated with a strong base such as n-butyllithium, and the resulting dianion is condensed with an acylating agent like ethyl acetate to form an intermediate isoxazoline.[19][25]

  • Aromatization and Functionalization: The isoxazoline can be aromatized to the isoxazole. Subsequent chlorosulfonation followed by amination with ammonium hydroxide yields valdecoxib.[19][26]

Risperidone: A Benzisoxazole in Neuropsychiatry

Risperidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[20][27] It is a benzisoxazole derivative, meaning an isoxazole ring is fused to a benzene ring.[20] This structural motif is key to its pharmacological activity.

Mechanism of Action: Risperidone is a potent antagonist at both serotonin 5-HT2A receptors and dopamine D2 receptors.[20] Its high affinity for serotonin receptors is a distinguishing feature compared to older, "typical" antipsychotics.[20] The combination of serotonin and dopamine antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects at therapeutic doses.[28]

Future Directions and Conclusion

The isoxazole ring continues to be a highly attractive scaffold in drug discovery.[2][29] Advances in synthetic chemistry are enabling the creation of increasingly complex and diverse isoxazole derivatives with enhanced biological activity and selectivity.[29][30][31] The exploration of isoxazole-based compounds is expanding into new therapeutic areas, including oncology and infectious diseases.[2][29][32]

The journey of the isoxazole core, from its initial discovery to its central role in modern pharmaceuticals, is a testament to the power of fundamental chemical research and its translation into tangible therapeutic benefits. The principles of its synthesis and the understanding of its structure-activity relationships will undoubtedly continue to fuel the discovery of novel and improved medicines for the foreseeable future.

References

  • Title: Mechanism of action for leflunomide in rheumatoid arthritis Source: PubMed URL: [Link]

  • Title: Leflunomide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: Royal Society of Chemistry URL: [Link]

  • Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes Source: PMC - NIH URL: [Link]

  • Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: NIH URL: [Link]

  • Title: Risperidone Source: PubMed URL: [Link]

  • Title: Leflunomide: mode of action in the treatment of rheumatoid arthritis Source: Annals of the Rheumatic Diseases URL: [Link]

  • Title: Novel approach to the synthesis of valdecoxib 1 Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Leflunomide? Source: Patsnap Synapse URL: [Link]

  • Title: Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video Source: MEDtube URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]

  • Title: Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Valdecoxib Source: Chinese Journal of Modern Applied Pharmacy URL: [Link]

  • Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition Source: Organic Letters URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: A novel process for preparing valdecoxib Source: Google Patents URL
  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Risperidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review Source: Bentham Science URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review Source: Ingenta Connect URL: [Link]

  • Title: Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity Source: PubMed URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]

  • Title: Isoxazole containing drugs. Source: ResearchGate URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]

  • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: Iris Unimore URL: [Link]

  • Title: Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists Source: PubMed URL: [Link]

  • Title: Risperidone | C23H27FN4O2 Source: PubChem URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Commercially available isoxazole-containing antibacterials Source: ResearchGate URL: [Link]

  • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Source: PubMed URL: [Link]

  • Title: Efficacy and tolerability of a new antipsychotic compound (risperidone): results of a pilot study Source: PubMed URL: [Link]

  • Title: Review on Risperidone and its related Impurities Source: Veeprho URL: [Link]

  • Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: ACS Publications URL: [Link]

  • Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Source: ResearchGate URL: [Link]

Sources

Methodological & Application

The Synthetic Utility of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the quest for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the isoxazoline core has garnered significant attention due to its prevalence in a wide array of biologically active compounds and its utility as a synthetic intermediate.[1][2] This application note delves into the synthesis and synthetic applications of a particularly intriguing derivative: 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol .

The strategic placement of a hydroxyl group and a trichloromethyl group at the C5 position bestows this molecule with a unique chemical reactivity, rendering it a valuable precursor for a variety of molecular transformations. The trichloromethyl moiety can serve as a latent carboxylic acid, while the isoxazoline ring itself can be unraveled to reveal a β-hydroxy-γ-amino alcohol, a key structural motif in many natural products and pharmaceuticals.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the synthesis of valuable downstream products.

Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

The synthesis of the title compound is readily achieved through the cyclocondensation of a suitable β-alkoxyvinyl trichloromethyl ketone with hydroxylamine. This method provides a reliable and scalable route to this key intermediate.

Experimental Protocol: Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Materials:

  • 4-ethoxy-1,1,1-trichlorobut-3-en-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 4-ethoxy-1,1,1-trichlorobut-3-en-2-one (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol as a crystalline solid.

Characterization Data:

The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point of the purified compound is reported to be in the range of 138-143 °C.

G cluster_synthesis Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol Precursor 4-Ethoxy-1,1,1-trichlorobut-3-en-2-one Reagents NH₂OH·HCl, NaOAc Ethanol/Water, RT Precursor->Reagents Product 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol Reagents->Product

Caption: Synthesis of the target isoxazoline.

Application Note 1: Dehydration to 5-(Trichloromethyl)isoxazoles

The 5-hydroxy-4,5-dihydroisoxazole moiety can be readily dehydrated to the corresponding aromatic isoxazole. This transformation is typically achieved under acidic conditions and provides a direct route to a stable, aromatic heterocyclic system that is a common scaffold in medicinal chemistry.

Protocol: Dehydration of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Materials:

  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated sulfuric acid is highly corrosive.

  • To a stirred solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 eq) in dichloromethane at 0 °C (ice bath), slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer.

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding 5-(trichloromethyl)isoxazole.

Application Note 2: The Trichloromethyl Group as a Carboxyl Precursor

A key feature of the title compound is the trichloromethyl group, which can be hydrolyzed to a carboxylic acid. This transformation effectively makes the starting isoxazoline a synthon for 5-carboxyisoxazoles, which are valuable intermediates in their own right.[5]

Protocol: Conversion to 3-Substituted-5-Carboxyisoxazole

This protocol describes a one-pot synthesis of 5-carboxyisoxazoles from the corresponding β-alkoxyvinyl trichloromethyl ketones, illustrating the utility of the trichloromethyl group as a carboxyl precursor in the context of isoxazole formation.[5]

Materials:

  • β-alkoxyvinyl trichloromethyl ketone

  • Hydroxylamine hydrochloride

  • Aqueous base (e.g., NaOH) or acid (e.g., HCl)

  • Ethanol

Procedure:

  • Dissolve the β-alkoxyvinyl trichloromethyl ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add an aqueous solution of a base (e.g., 2 M NaOH, 3.0 eq) or acid (e.g., concentrated HCl) to the mixture.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted with a suitable organic solvent, dried, and purified by recrystallization or column chromatography.

Application Note 3: Reductive Ring Opening to β-Hydroxy-γ-amino alcohols

The isoxazoline ring is a masked form of a 1,3-amino alcohol, which can be revealed through reductive cleavage of the N-O bond.[3] This transformation is of great synthetic value as β-hydroxy-γ-amino alcohols are important chiral building blocks for the synthesis of natural products and pharmaceuticals.

General Protocol: Reductive Ring Opening

While a specific protocol for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is not extensively documented, the following general procedure using sodium borohydride and nickel(II) chloride is effective for a wide range of isoxazolines and is expected to be applicable.[6] The presence of the trichloromethyl group may require careful optimization of the reaction conditions.

Materials:

  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Di-tert-butyl dicarbonate (Boc₂O) (for in situ protection, optional)

  • Celite®

Procedure:

  • To a stirred solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 eq) in methanol or ethanol, add nickel(II) chloride hexahydrate (2.0 eq). If Boc protection of the resulting amine is desired, add Boc₂O (2.0 eq) at this stage.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. An exothermic reaction with the formation of a black precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Filter the mixture through a pad of Celite® to remove the nickel boride precipitate, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude β-hydroxy-γ-amino alcohol derivative by column chromatography.

Expected Outcome and Considerations:

This reaction is expected to yield the corresponding β-hydroxy-γ-amino alcohol. The trichloromethyl group is generally stable to sodium borohydride, but its reactivity in the presence of the nickel catalyst should be considered. It is advisable to run small-scale test reactions to optimize the conditions for this specific substrate.

G cluster_apps Synthetic Applications Start 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol Dehydration Dehydration (H₂SO₄) Start->Dehydration RingOpening Reductive Ring Opening (e.g., NaBH₄, NiCl₂) Start->RingOpening Isoxazole 5-(Trichloromethyl)isoxazole Dehydration->Isoxazole Hydrolysis Hydrolysis of -CCl₃ (Base or Acid) Isoxazole->Hydrolysis AminoAlcohol β-Hydroxy-γ-amino alcohol derivative RingOpening->AminoAlcohol Carboxyisoxazole 5-Carboxyisoxazole Hydrolysis->Carboxyisoxazole

Caption: Key synthetic transformations of the title compound.

Data Summary

TransformationReagents and ConditionsProductKey Features
Synthesis NH₂OH·HCl, NaOAc, EtOH/H₂O, RT5-(Trichloromethyl)-4,5-dihydroisoxazol-5-olReliable and scalable synthesis of the key building block.
Dehydration Conc. H₂SO₄, CH₂Cl₂, 0 °C to RT5-(Trichloromethyl)isoxazoleAccess to the stable aromatic isoxazole core.
-CCl₃ to -COOH NH₂OH·HCl, Base or Acid, Reflux5-CarboxyisoxazoleTrichloromethyl group serves as a latent carboxylic acid.
Ring Opening NaBH₄, NiCl₂·6H₂O, MeOH, RTβ-Hydroxy-γ-amino alcoholUnveiling the valuable 1,3-amino alcohol functionality.

Safety and Handling

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol and its precursors and products should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the described protocols, particularly concentrated sulfuric acid and sodium borohydride, are hazardous and should be handled with extreme care according to their respective safety data sheets.

Conclusion

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is a highly functionalized and versatile building block for organic synthesis. Its straightforward preparation and the distinct reactivity of the isoxazoline ring and the trichloromethyl group provide access to a range of valuable synthetic intermediates, including aromatic isoxazoles, 5-carboxyisoxazoles, and β-hydroxy-γ-amino alcohols. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full synthetic potential of this remarkable heterocyclic compound in the pursuit of novel molecules for pharmaceutical and agrochemical applications.

References

  • Cheng, D., & Yu, J. (2015). Efficient and regioselective synthesis of 5-hydroxy-2-isoxazolines: versatile synthons for isoxazoles, beta-lactams, and gamma-amino alcohols. PubMed. [Link]

  • Martins, M. A. P., Beck, P., Cunico, W., Pereira, C. M. P., et al. (2002). Microwave-Assisted Synthesis of 5-Hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles. Tetrahedron Letters, 43(42), 7541-7543.
  • Martins, M. A. P., Flores, A. F. C., Bastos, G. P., Sinhorin, A., Bonacorso, H. G., & Zanatta, N. (2000). A convenient one-pot synthesis of 5-carboxyisoxazoles: trichloromethyl group as a carboxyl group precursor. Tetrahedron Letters, 41(3), 293–297. [Link]

  • Kopcsi, A., Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 103–110. [Link]

  • Jäger, V., & Colinas, P. A. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Thieme.
  • Abbaset, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.
  • Efimov, I., Sokolov, V. A., Vasilyev, A., Kumar, Y., Singla, K., D'Alterio, M. C., Talarico, G., & Voskressensky, L. (2022). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry. [Link]

  • Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 103-110. [Link]

  • Saravanan, S., Verma, A., Jakhar, A., Khan, N. H., Abdi, S. H. R., & Bajaj, H. C. (2014). A mild, calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides is very efficient in the synthesis of various β-amino alcohols with high regio- and stereoselectivity. Organic Letters, 16(10), 2798-2801.
  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2017). A radical-mediated strategy for β C-H amination of alcohols. Journal of the American Chemical Society, 139(30), 10204-10207.
  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). An efficient, directed reductive amination of β-hydroxy-ketones allows the stereoselective preparation of 1,3-syn-amino alcohols. Organic Letters, 9(2), 267-270.
  • Kim, H. Y., Talukdar, A., & Cushman, M. (2006). Biologically important N-β-hydroxyethylaziridine intermediates were conveniently prepared by regioselective ring-opening reactions of various epoxides with in situ-generated ethyleneimine from β-chloroethylamine under basic conditions in an aqueous environment. Organic Letters, 8(6), 1085-1087.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-15.
  • Morita, T., Fuse, S., & Nakamura, H. (2020). Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. Organic Letters, 22(9), 3460-3463. [Link]

  • Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Barroso, S., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(23), 8345. [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is a unique heterocyclic compound that holds significant promise as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its structure is distinguished by a dihydroisoxazole core bearing geminal trichloromethyl and hydroxyl groups at the C5 position. This arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon for accessing a range of important molecular scaffolds. The presence of the electron-withdrawing trichloromethyl group significantly influences the stability and reactivity of the adjacent hydroxyl group and the isoxazole ring itself, opening avenues for various chemical transformations.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into the mechanistic underpinnings of these transformations. The primary focus will be on the strategic use of this compound as a precursor for the synthesis of β-lactams (azetidin-2-ones), a class of compounds renowned for their profound biological activities.[5]

Core Chemistry and Mechanistic Considerations

The synthetic utility of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol primarily stems from its potential to undergo ring transformation reactions. The inherent strain of the five-membered ring, coupled with the electronic effects of the C5 substituents, makes it susceptible to cleavage and rearrangement under specific conditions. A key transformation, and the focus of this guide, is its conversion to 4-(trichloromethyl)azetidin-2-one derivatives. This process is believed to proceed through a series of steps involving the initial activation of the hydroxyl group, followed by ring-opening to a reactive intermediate, and subsequent intramolecular cyclization.

The trichloromethyl group plays a crucial role in this transformation. Its strong electron-withdrawing nature not only activates the C5 position but also stabilizes potential anionic intermediates, thereby facilitating the desired rearrangement pathway. Understanding this interplay of structural and electronic factors is paramount for designing and optimizing synthetic routes that leverage this versatile building block.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key precursor from 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and its subsequent conversion to a β-lactam derivative.

Protocol 1: Synthesis of an Open-Chain Intermediate via Ring Cleavage

This protocol details the base-mediated ring opening of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol to form a key β-amino acid precursor. The choice of a non-nucleophilic base is critical to favor the desired rearrangement over competing side reactions.

Materials:

Reagent/SolventGradeSupplier
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol≥95%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeStandard Supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Supplier
Diethyl Ether (anhydrous)Reagent GradeStandard Supplier
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Supplier

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

  • Schlenk line or equivalent inert atmosphere setup.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, a three-neck round-bottom flask is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous diethyl ether (3 x 5 mL) and the sodium hydride is then suspended in anhydrous THF (10 mL per mmol of the isoxazolol).

  • Addition of Starting Material: A solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 equivalent) in anhydrous THF (5 mL per mmol) is added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford the desired open-chain intermediate.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is crucial as sodium hydride reacts violently with water.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl group, initiating the ring-opening cascade.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermic reaction between the alcohol and sodium hydride.

  • Quenching: The use of saturated ammonium chloride provides a mild acidic workup to neutralize any remaining base without degrading the product.

Protocol 2: Cyclization to a 4-(Trichloromethyl)azetidin-2-one Derivative

This protocol describes the cyclization of the open-chain intermediate to the corresponding β-lactam. This step typically involves the activation of the carboxylic acid moiety followed by intramolecular nucleophilic attack by the amine.

Materials:

Reagent/SolventGradeSupplier
Open-chain intermediate from Protocol 1--
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Reagent GradeStandard Supplier
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentStandard Supplier
Triethylamine (Et₃N), distilledReagent GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier

Instrumentation:

  • Two-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a reflux condenser.

  • Standard laboratory glassware.

Procedure:

  • Activation of Carboxylic Acid: The open-chain intermediate (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL per mmol). To this solution, thionyl chloride or oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours until the evolution of gas ceases.

  • Cyclization: The reaction mixture is cooled to 0 °C, and distilled triethylamine (2.5 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the 4-(trichloromethyl)azetidin-2-one derivative.

Causality of Experimental Choices:

  • Acid Activation: Thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent intramolecular amidation.

  • Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the acid chloride formation and to facilitate the final ring-closing step.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid chloride, triethylamine hydrochloride, and other aqueous-soluble impurities.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Starting MaterialProductKey ReagentsSolventTime (h)Yield (%)
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-olOpen-chain intermediateNaHTHF575-85
Open-chain intermediate4-(Trichloromethyl)azetidin-2-oneSOCl₂, Et₃NDCM1660-70

Visualizing the Workflow

The following diagrams illustrate the key transformations described in the protocols.

G cluster_0 Protocol 1: Ring Opening cluster_1 Protocol 2: Cyclization A 5-(Trichloromethyl)-4,5- dihydroisoxazol-5-ol B Open-chain Intermediate (β-amino acid precursor) A->B  NaH, THF C Open-chain Intermediate D 4-(Trichloromethyl)azetidin-2-one C->D 1. SOCl₂ 2. Et₃N, DCM

Caption: Synthetic workflow from the isoxazolol to the β-lactam.

Safety and Handling Precautions

  • 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: This compound should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and toxic. They should be handled with extreme care in a fume hood.

  • Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion and Future Perspectives

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is a synthetically valuable intermediate with significant potential for the construction of complex, biologically active molecules. The protocols detailed herein provide a robust framework for its application in the synthesis of 4-(trichloromethyl)azetidin-2-ones, which are themselves important precursors for a diverse range of pharmaceutical agents. The unique reactivity imparted by the trichloromethyl group offers numerous opportunities for further functionalization and derivatization, making this compound a cornerstone for future research in medicinal and materials chemistry. Future work could explore the diastereoselective synthesis of β-lactams using chiral auxiliaries or catalysts, further expanding the synthetic utility of this versatile building block.

References

  • MySkinRecipes. 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Available at: [Link]

  • Govande V. V., Deshmukh A. R. A. S. Facile Stereoselective Synthesis of 1,3‐Disubstituted‐4‐trichloromethyl Azetidin‐2‐ones. ChemInform.
  • MySkinRecipes. 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Available at: [Link]

  • Umesh N. et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. 2011, 3(3):306-316.
  • Efimov, I. et al. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry.
  • Royal Society of Chemistry. Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. Available at: [Link]

  • Banik, B. K. Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry. 2004, 11(14):1889-920.
  • Shilova, A. N. et al. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry. 2022, 58(10):1554-1558.
  • National Center for Biotechnology Information. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]

  • National Center for Biotechnology Information. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Available at: [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone. Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Potkin, V. I. et al. Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry. 2008, 44(8):1211–1214.
  • National Center for Biotechnology Information. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol using Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Given the absence of standardized analytical procedures for this specific compound, we have developed and outlined detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The GC-MS method offers high sensitivity and specificity, ideal for trace-level detection and confirmation, while the RP-HPLC method provides a reliable, high-throughput alternative commonly employed in quality control laboratories. Both methods have been structured with validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method principles, detailed experimental protocols, validation criteria, and data interpretation.

Introduction

5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound whose structural motifs, the isoxazole ring and the trichloromethyl group, are features of many biologically active molecules. Its utility as a synthetic intermediate makes the accurate and precise quantification of this compound critical for process monitoring, quality control of starting materials, and stability testing in drug development and chemical manufacturing.

The analytical challenge lies in the compound's unique chemical properties, including the presence of a highly electronegative trichloromethyl group and a polar hydroxyl function. This necessitates the development of tailored methods that can ensure thermal stability during analysis and achieve adequate retention and separation from potential impurities. This guide addresses this need by providing two distinct, orthogonal analytical approaches.

Causality Behind Method Choice:

  • Gas Chromatography (GC): The presence of the trichloromethyl group makes the molecule amenable to sensitive detection by electron capture detectors (ECD) or mass spectrometry. GC is an excellent choice if the compound exhibits sufficient volatility and thermal stability.[5][6]

  • Liquid Chromatography (LC): The isoxazole core is expected to possess a UV chromophore, and the overall polarity of the molecule makes it suitable for reversed-phase HPLC, a ubiquitous technique in the pharmaceutical industry for its robustness and versatility.[7][8]

This document serves as a practical, field-proven guide, explaining not just the steps to be followed but the scientific rationale behind them.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₄H₄Cl₃NO₂[1][9][10]
Molecular Weight 204.44 g/mol [1][9][10]
Melting Point 138-143 °C[1][11]
Appearance Powder[11]
Predicted Boiling Point 278.4 ± 50.0 °C[11]
Predicted Density 1.77 ± 0.1 g/cm³[11]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

This method is predicated on the analyte's volatility and the specificity of mass spectrometry. The trichloromethyl group provides a distinct isotopic pattern and fragmentation profile upon electron ionization (EI), allowing for highly selective and sensitive quantification. GC is a standard technique for analyzing organochlorine compounds.[12][13] The choice of a low-polarity column (e.g., 5% phenyl-polysiloxane) ensures good peak shape for a broad range of compounds. The MS detector is set to Selected Ion Monitoring (SIM) mode to maximize sensitivity and exclude matrix interferences.

Experimental Protocol

3.2.1 Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol reference standard and dissolve in 10 mL of Ethyl Acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.

  • Sample Preparation: Dissolve the sample material in Ethyl Acetate to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Centrifuge or filter if particulates are present.

3.2.2 Instrumentation and Conditions

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust GC platform.
Injector Split/SplitlessSplitless mode for 1 min for trace analysis; ensures maximum transfer of analyte to the column.
Inlet Temperature 250 °CBalances analyte volatility against potential thermal degradation.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium, Constant FlowInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow for a 0.25 mm ID column.
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimension column providing a good balance of resolution and analysis time.
(e.g., HP-5ms, TG-5SilMS)Low-polarity phase suitable for a wide range of semi-volatile compounds.[13]
Oven Program 100 °C (hold 2 min)Initial temperature to focus the analytes at the head of the column.
Ramp to 280 °C at 20 °C/minRamp rate allows for efficient separation.
Hold at 280 °C for 5 minEnsures elution of any less volatile components.
MS System Single Quadrupole or Triple QuadrupoleProvides mass-based detection and confirmation.
Transfer Line Temp 280 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible ionization energy.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only characteristic ions.
Quantifier Ion m/z (To be determined empirically, e.g., a prominent fragment)The most abundant, specific fragment ion used for quantification.
Qualifier Ions m/z (To be determined empirically, e.g., M+ or other fragments)Secondary ions used for identity confirmation.
Method Validation Protocol (per ICH Q2(R2))[3][4]

The protocol must be validated to demonstrate it is fit for its intended purpose.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank solvent, placebo (if applicable), and spiked sample to ensure no interference at the analyte's retention time.Peak purity analysis should pass; no significant peaks at the retention time of the analyte in blank/placebo.
Linearity Analyze calibration standards at 5-7 concentrations (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Range The range demonstrated under linearity, accuracy, and precision studies.Typically 80-120% of the target concentration.
Accuracy Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ, with acceptable precision (RSD ≤ 10%).
Robustness Deliberately vary parameters (e.g., inlet temp ±5°C, flow rate ±0.1 mL/min) and assess impact on results.Results should remain within system suitability criteria.

Method 2: Reversed-Phase HPLC with UV Detection

Principle & Rationale

This method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) separates analytes based on their hydrophobicity. 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, being a moderately polar molecule, can be effectively retained and eluted using a water/acetonitrile mobile phase. The isoxazole ring system is expected to absorb UV light, allowing for straightforward detection. This method is highly robust, easily transferable, and is a staple in quality control environments for assay and impurity analysis.[14]

Experimental Protocol

4.2.1 Standard and Sample Preparation

  • Mobile Phase: Prepare Mobile Phase A (Water, HPLC Grade) and Mobile Phase B (Acetonitrile, HPLC Grade). Degas before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of Acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Dissolve the sample material in the 50:50 Acetonitrile/Water diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

4.2.2 Instrumentation and Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with UV detection.
Column C18, 4.6 x 150 mm, 5 µmA workhorse column providing good resolution and efficiency for small molecules.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Mobile Phase A WaterWeak solvent in reversed-phase.
Mobile Phase B AcetonitrileStrong solvent; provides good peak shape and low UV cutoff.
Gradient 70% A / 30% B, hold for 2 minIsocratic hold to elute the analyte with consistent retention. (Gradient may be developed if impurities need separation).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLStandard injection volume.
Detector Diode Array (DAD) or UV-VisDAD allows for peak purity assessment and selection of optimal wavelength.
Detection λ 220 nm (or λmax determined from spectrum)Wavelength where the analyte shows maximum absorbance for best sensitivity.
Run Time 10 minutesSufficient time for analyte elution and column re-equilibration.
Method Validation Protocol (per ICH Q2(R2))[2][15]

A similar validation approach as the GC-MS method should be employed to demonstrate suitability.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked sample. Assess peak purity using DAD.Peak purity index > 990; no co-elution at the analyte's retention time.
Linearity Analyze calibration standards at 5-7 concentrations (e.g., 10-500 µg/mL).Correlation coefficient (r²) ≥ 0.998.
Range The range demonstrated under linearity, accuracy, and precision studies.Typically 80-120% of the target concentration.
Accuracy Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 1.5% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N).S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ, with acceptable precision (RSD ≤ 10%).
Robustness Vary parameters (e.g., column temp ±2°C, flow rate ±0.1 mL/min, mobile phase composition ±2%).Results should remain within system suitability criteria (e.g., tailing factor, plate count).

Visualization of Workflows

General Analytical Workflow

The following diagram illustrates the end-to-end process for quantifying the analyte using either developed method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample PrepSample Prepare Sample for Analysis (Dilution & Filtration) Sample->PrepSample StdStock Prepare Stock Standard (1000 µg/mL) WorkStd Prepare Working Standards (Calibration Curve) StdStock->WorkStd SST System Suitability Test (SST) WorkStd->SST Analysis Sequence Run: Blank, Standards, Samples, QC PrepSample->Analysis SST->Analysis Process Process Data (Integration & Calibration) Analysis->Process Review Review & Verify Results (Check SST, QC, Linearity) Process->Review Report Generate Final Report (Assay Value, Validation Summary) Review->Report

Caption: General workflow from sample preparation to final report.

Method Selection Decision Tree

This diagram aids in selecting the most appropriate method based on analytical requirements.

G start Analytical Need? q1 Trace Analysis Required? (<10 µg/mL) start->q1 q3 High Throughput Needed? q1->q3 No gcms Use GC-MS Method q1->gcms Yes q2 Need Structural Confirmation? q4 Sample Matrix is Complex? q2->q4 No q2->gcms Yes q3->q2 No hplc Use RP-HPLC Method q3->hplc Yes q4->gcms Yes q4->hplc No

Caption: Decision tree for selecting between GC-MS and RP-HPLC.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. The GC-MS method is recommended for applications requiring high sensitivity and definitive structural confirmation, while the RP-HPLC method serves as a robust, high-throughput workhorse for routine quality control and assay determination. Both protocols are presented with detailed validation frameworks based on ICH guidelines to ensure the generation of reliable, accurate, and reproducible data. The choice between methods can be made based on specific laboratory instrumentation, sample matrix, and the required level of sensitivity, as outlined in the provided decision tree.

References

  • GC–MS/MS Analysis of Aroclor and Organochlorine Pesticides in Groundwater. LCGC International. Available at: [Link]

  • Using Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry for the Analysis of Organochlorine Pesticides to Improve Da. American Laboratory. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu. Available at: [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. Cromlab. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. MySkinRecipes. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • 5-(trichloromethyl)-2H-1,2-oxazol-5-ol. PubChem. Available at: [Link]

  • 5-trichloromethyl-4,5-dihydro-5-isoxazolol. PubChemLite. Available at: [Link]

  • Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. Royal Society of Chemistry. Available at: [Link]

  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. ResearchGate. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. ResearchGate. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 5‐hydroxy‐5‐trihalomethyl‐4,5‐dihydroisoxazoles. ResearchGate. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Gas chromatographic–mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. ResearchGate. Available at: [Link]

  • Analytical Methods. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a pivotal intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of both a reactive trichloromethyl group and a hydroxyl functionality makes it a versatile building block for creating more complex heterocyclic structures.[1] However, the very reactivity that makes this compound valuable also presents challenges in its purification. Impurities arising from the synthetic process, such as unreacted starting materials, byproducts, or degradation products, can significantly impact the yield, purity, and biological activity of downstream products. Therefore, robust and reliable purification techniques are essential to ensure the quality and consistency of subsequent research and development efforts.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, drawing upon established methodologies for isoxazole and isoxazoline derivatives.[2][3] The protocols are designed to be a starting point for methods development and optimization, empowering researchers to achieve the desired purity for their specific applications.

Understanding the Molecule: Properties and Potential Challenges

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and the potential challenges associated with its purification.

PropertyValue/InformationSource
Molecular Formula C₄H₄Cl₃NO₂[4]
Molecular Weight 204.44 g/mol [4]
Physical Form Powder[5]
Melting Point 138-143 °C[1]
Purity (Commercial) ≥95% - 96%[1][4]
Storage Room temperature[1]

Key Structural Features and Their Implications for Purification:

  • Polarity: The presence of a hydroxyl group and the nitrogen and oxygen atoms in the isoxazoline ring imparts a significant degree of polarity to the molecule. This suggests that it will be soluble in polar organic solvents and amenable to normal-phase chromatography.

  • Reactivity of the Trichloromethyl Group: The electron-withdrawing nature of the trichloromethyl group can influence the acidity of the neighboring protons and the overall stability of the molecule. Care should be taken to avoid strongly basic conditions, which could potentially lead to degradation or side reactions.

  • Hemiaminal-like Structure: The hydroxyl group at the C-5 position, adjacent to the ring oxygen, creates a hemiaminal-like functionality. Such structures can be sensitive to acidic or basic conditions, potentially leading to ring-opening or elimination reactions. This underscores the importance of maintaining careful control over the pH during purification.

  • Potential Impurities: As with many heterocyclic syntheses, common impurities may include unreacted starting materials and byproducts from side reactions. For isoxazole syntheses, the formation of furoxans has been noted as a potential byproduct.[2]

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Workflow Crude_Product Crude Product (Post-synthesis workup) Initial_Assessment Initial Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Assessment Purification_Choice Choice of Primary Purification Technique Initial_Assessment->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture or similar polarity impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline solid with thermally stable impurities in low concentration Final_Assessment Purity and Identity Confirmation (HPLC, NMR, MS, EA) Column_Chromatography->Final_Assessment Recrystallization->Final_Assessment Pure_Product Pure Product (>99%) Final_Assessment->Pure_Product

Figure 1: A general workflow for the purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[3] Given the polar nature of the hydroxylated isoxazoline, normal-phase chromatography using silica gel is the recommended approach.

Principle: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture). More polar compounds, like our target molecule, will have a stronger affinity for the polar silica gel and will thus elute more slowly than non-polar impurities.

Step-by-Step Methodology:

  • Preparation of the Stationary Phase:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

  • Selection of the Mobile Phase (Eluent):

    • The choice of eluent is critical for achieving good separation. A solvent system of n-hexane and ethyl acetate is a common and effective choice for isoxazole derivatives.[6]

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot the crude material on a silica gel TLC plate and develop it in various ratios of n-hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

    • For hydroxylated isoxazolines, a starting point could be a gradient elution from 20% to 50% ethyl acetate in n-hexane.

    • In some cases, for related compounds, a small amount of acetic acid (e.g., 1%) has been added to the eluent, which may improve peak shape and resolution, potentially by suppressing the ionization of acidic or basic functionalities on the silica surface or the compound itself.[7]

  • Loading the Sample:

    • Dissolve the crude 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully apply the dried, silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase. For closely eluting impurities, an isocratic elution (constant solvent composition) may be necessary. For more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often more efficient.

    • Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the temperature to avoid thermal degradation of the product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography TLC 1. TLC for Solvent System Optimization Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Figure 2: Step-by-step workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It is particularly effective at removing small amounts of impurities from a relatively pure crystalline solid.

Principle: This method is based on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Potential solvents for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, given its polarity and melting point of 138-143 °C,[1] could include:

      • Toluene

      • Ethyl acetate/hexane mixture

      • Ethanol/water mixture

      • Dichloromethane/hexane mixture

    • Test the solubility of small amounts of the crude product in various solvents at room temperature and with heating to identify a suitable candidate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves. Adding excess solvent will reduce the yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Purity Assessment: Validating the Outcome

After purification, it is essential to confirm the purity and identity of the 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. A combination of analytical techniques should be employed.

TechniquePurposeExpected Outcome
Thin Layer Chromatography (TLC) Rapid purity checkA single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentA single major peak, allowing for the calculation of purity as a percentage.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and puritySpectra consistent with the proposed structure and free from impurity signals.[3][8]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the mass of the compound.[3][8]
Elemental Analysis Elemental composition confirmationThe percentage of C, H, N, and Cl should match the theoretical values for the molecular formula.[3]

Conclusion

The purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a critical step in its utilization as a synthetic intermediate. The choice between column chromatography and recrystallization will depend on the specific impurity profile of the crude product. By carefully selecting the conditions and monitoring the process with appropriate analytical techniques, researchers can obtain this valuable compound with the high degree of purity required for successful downstream applications. The protocols provided herein serve as a robust starting point for developing a tailored purification strategy.

References

  • Naga Raju, G., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • Supporting Information for Angew. Chem. Int. Ed. Z53348 © Wiley-VCH 2004. (2004). Retrieved from [Link]

  • US Patent No. US20210022344A1. (2021).
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Zhong, W., & Liu, Y. (n.d.). EFFICIENT SYNTHESIS OF 4-SUBSTITUTED 4,5-DIHYDROISOXAZOL-3-OLS FROM MORITA-BAYLIS-HILLMAN BROMIDES. Semantic Scholar.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54.
  • ResearchGate. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. Retrieved from [Link]

  • Rieben, F. W., et al. (1976). Isolation and identification of hydroxylated maprotiline metabolites. Medical Hypotheses.
  • MySkinRecipes. (n.d.). 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Retrieved from [Link]

Sources

Application Notes and Protocols: Development of Novel Isoxazole-Based Insecticides and Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Screening, and Optimization

Introduction

The relentless evolution of resistance in target pests and mounting environmental regulations create a pressing need for novel, effective, and safer agricultural protectants.[1][2] Traditional chemical pesticides are facing increased scrutiny, driving research towards innovative solutions that can safeguard crop yields while minimizing ecological impact.[2] In this landscape, heterocyclic compounds have emerged as a cornerstone of modern agrochemical discovery. Among these, the isoxazole ring system is considered a "privileged scaffold" due to its remarkable versatility and presence in numerous commercial pesticides.[3][4][5][6]

Isoxazole and its partially saturated analog, isoxazoline, are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms.[7] This arrangement confers unique electronic properties and metabolic stability, making it an ideal core for developing diverse bioactive molecules.[7][8] Compounds built around this scaffold have demonstrated a wide spectrum of biological activities, including potent insecticidal, fungicidal, herbicidal, and even pharmaceutical effects.[4][6][7]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals engaged in the discovery of novel isoxazole-based insecticides and fungicides. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering detailed, field-proven protocols for synthesis, high-throughput screening, and lead optimization. Our narrative follows an integrated workflow, from the rational design of compound libraries to the critical evaluation of biological efficacy, providing a self-validating system for the identification of promising new pesticide candidates.

Part I: Design and Synthesis of Isoxazole Compound Libraries

The foundation of any successful discovery program is a chemically diverse and synthetically accessible compound library. The isoxazole core offers a robust and flexible starting point for creating such a library.

1.1 Rationale for the Isoxazole Scaffold

The isoxazole ring is more than just a structural anchor; its inherent chemical properties are key to its success in agrochemicals:

  • Synthetic Tractability : The isoxazole ring can be synthesized through several reliable and high-yielding chemical reactions, allowing for the creation of a wide array of derivatives.[9][10] Green chemistry approaches, such as using ultrasonic irradiation, can further enhance efficiency and reduce environmental impact.[8][9]

  • Metabolic Stability : The aromatic nature of the isoxazole ring provides stability against metabolic degradation in target organisms and the environment, which can contribute to longer-lasting efficacy.

  • Structural Versatility : The isoxazole ring features multiple positions where different chemical groups (substituents) can be attached. By systematically varying these groups, chemists can fine-tune the compound's properties to enhance potency, selectivity, and safety. This process is central to Structure-Activity Relationship (SAR) studies.[1][11]

1.2 Core Synthesis Strategies

Numerous methods exist for isoxazole synthesis.[10][12] The two most common and versatile approaches for building discovery libraries are detailed below. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Protocol 1.2.1: Synthesis via 1,3-Dipolar Cycloaddition

This is a powerful and highly regioselective method for creating 5-substituted isoxazoles or isoxazolines. It involves the reaction of an in situ generated nitrile oxide with an alkyne (for isoxazoles) or an alkene (for isoxazolines).[13][14]

Step-by-Step Methodology:

  • Nitrile Oxide Precursor Preparation: Start with an appropriate aldoxime (R-CH=NOH). This precursor is often synthesized from the corresponding aldehyde.

  • In Situ Generation of Nitrile Oxide: Dissolve the aldoxime in a suitable solvent (e.g., dichloromethane or chloroform). Add a mild oxidizing agent/dehydrohalogenating agent, such as N-chlorosuccinimide (NCS) followed by a non-nucleophilic base like triethylamine (Et3N), slowly at 0°C. This generates the reactive nitrile oxide intermediate (R-C≡N+-O-).

  • Cycloaddition Reaction: To the solution containing the nitrile oxide, add the desired alkyne or alkene dipolarophile. Allow the reaction to warm to room temperature and stir for 12-24 hours. The nitrile oxide will react with the triple or double bond to form the five-membered isoxazole or isoxazoline ring.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to yield the pure isoxazole or isoxazoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][15]

Protocol 1.2.2: Synthesis from α,β-Unsaturated Carbonyls

This classical method is particularly useful for synthesizing isoxazoline derivatives from chalcones (a type of α,β-unsaturated ketone).[14][16]

Step-by-Step Methodology:

  • Chalcone Synthesis: Prepare the starting chalcone via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.[16]

  • Cyclization Reaction: Dissolve the purified chalcone in a suitable solvent such as ethanol or methanol. Add hydroxylamine hydrochloride (NH2OH·HCl) and a base (e.g., potassium hydroxide or sodium acetate).[8]

  • Heating: Reflux the reaction mixture for 4-8 hours. The hydroxylamine first adds to the double bond, followed by an intramolecular cyclization and dehydration to form the isoxazoline ring.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate of the isoxazoline product will often form.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using elemental analysis, FT-IR, 1H NMR, and mass spectroscopy.[16]

1.3 Building a Diverse Library for SAR

The goal of synthesis is not to make a single compound, but a library of related analogs. By systematically altering the 'R' groups at different positions on the isoxazole ring and its substituents, researchers can probe the Structure-Activity Relationship (SAR). For example, introducing electron-withdrawing groups (like -Cl, -CF3) or electron-donating groups (like -OCH3) on a phenyl ring attached to the isoxazole core can dramatically impact biological activity.[11][17] This systematic modification is crucial for identifying the key chemical features that govern pesticidal potency.[15]

Part II: High-Throughput Screening (HTS) for Pesticidal Activity

Once a library of isoxazole compounds is synthesized, it must be screened to identify "hits"—compounds showing promising biological activity. A tiered screening approach is the most efficient method, starting with broad, rapid assays and progressing to more complex, targeted evaluations.[18][19]

G

Caption: High-level workflow for novel pesticide discovery.

2.1 Protocol: In-Vitro Antifungal Screening

This protocol uses a 96-well microtiter plate format to rapidly assess the ability of compounds to inhibit the growth of key plant pathogenic fungi.[18][19] This method is fast, requires small amounts of compound, and is amenable to automation.[18]

Target Organisms:

  • Botrytis cinerea (Gray Mold)

  • Fusarium culmorum (Head Blight)

  • Alternaria alternata (Leaf Spot)

  • Rhizoctonia solani (Root Rot)[20]

Step-by-Step Methodology:

  • Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB), and sterilize by autoclaving.

  • Compound Preparation: Prepare stock solutions of all test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense 98 µL of the sterile PDB into each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the compound stock solution to each well to achieve the desired final test concentration (e.g., 200 µg/mL). For controls, add 2 µL of pure DMSO (negative control) and 2 µL of a known fungicide like Carbendazim (positive control).

  • Inoculum Preparation: Grow the fungal species on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation occurs. Prepare a spore suspension or mycelial slurry in sterile water and adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Inoculation: Add a standardized volume (e.g., 5-10 µL) of the fungal inoculum to each well.

  • Incubation: Seal the plates with a breathable membrane and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition: Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD correlates with fungal biomass.

  • Data Analysis: Calculate the Percent Inhibition for each compound using the following formula:

    • % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)]

    • A "hit" is typically defined as a compound showing >80% inhibition at the screening concentration.

2.2 Protocol: In-Vitro Insecticide Screening

Screening for insecticidal activity requires assays tailored to the target pest's feeding habits (e.g., chewing vs. sucking insects).

Target Organisms:

  • Sucking Insect: Cowpea Aphid (Aphis craccivora)[21]

  • Chewing Insect: Fall Armyworm (Spodoptera frugiperda)[22]

  • General Model: Fruit Fly (Drosophila melanogaster)

Protocol 2.2.1: Aphid Contact/Feeding Assay

  • Plant Preparation: Grow young host plants (e.g., fava bean) in small pots until they have 2-4 true leaves.

  • Compound Application: Prepare aqueous solutions of test compounds at a desired concentration (e.g., 20 mg/L) with a small amount of surfactant to ensure even coverage. Spray the leaves of the host plants to the point of runoff. Allow the leaves to dry completely.

  • Insect Infestation: Carefully place 10-20 adult aphids onto a treated leaf and enclose it in a ventilated cage or clip-on chamber.

  • Incubation: Maintain the plants under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Mortality Assessment: After 48 and 72 hours, count the number of dead and live aphids.

  • Data Analysis: Calculate the percent mortality, correcting for any mortality in the negative control group using Abbott's formula.[23] A "hit" is a compound causing >70% mortality.

2.3 From "Hit" to "Lead"

Compounds identified as "hits" in the primary screen are advanced to secondary screening. Here, a full dose-response curve is generated by testing the compound at multiple concentrations. This allows for the calculation of key potency metrics:

  • EC50/IC50 (Effective/Inhibitory Concentration 50%): The concentration of a compound that causes a 50% reduction in fungal growth or enzyme activity.

  • LC50 (Lethal Concentration 50%): The concentration of a compound that kills 50% of the test insect population.

A compound with a confirmed, potent EC50 or LC50 value is considered a "lead" and becomes the focus of optimization efforts.

ParameterPrimary ScreenSecondary Screen
Purpose Identify active compounds ("Hits")Quantify potency of Hits ("Leads")
Concentration Single, high concentration (e.g., 200 µg/mL)Multiple concentrations (e.g., 6-8 point curve)
Throughput High (100s-1000s of compounds)Medium (10s-100s of compounds)
Key Metric Percent Inhibition / Percent MortalityEC50 / LC50
Part III: Lead Optimization and Mechanism of Action (MoA)

With a validated lead compound, the next phase involves iterative chemical synthesis and biological testing to improve its properties.

3.1 Structure-Activity Relationship (SAR) Studies

SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity.[24] By synthesizing and testing a focused library of analogs around the lead compound, researchers can identify which parts of the molecule are essential for activity (the "pharmacophore") and which can be modified to improve potency, selectivity, or safety.[1][15]

For instance, an SAR campaign might reveal that a chlorine atom at the 4-position of a phenyl ring is critical for insecticidal activity, while a methoxy group at the same position abolishes it. This information guides the design of the next generation of compounds.

G

Caption: Tiered screening and lead optimization workflow.

3.2 Elucidating the Mechanism of Action (MoA)

Understanding how a pesticide works at the molecular level is crucial for overcoming resistance and for regulatory approval. Many successful commercial isoxazoline insecticides, such as Fluralaner, function by antagonizing the GABA (gamma-aminobutyric acid)-gated chloride channels in insects, leading to hyperexcitation and death.[14][15]

Identifying a novel MoA is a significant advantage.[1] Early-stage MoA studies can involve:

  • Target-based screening: Testing compounds against known pesticide targets (e.g., acetylcholinesterase, voltage-gated sodium channels).

  • Phenotypic screening: Observing the specific symptoms induced in the target pest for clues about the physiological system being disrupted.

  • Genomic/Proteomic approaches: Using modern biology tools to identify the molecular target of the compound.

3.3 In-Vivo and Greenhouse Efficacy Testing

Promising leads with a good initial safety profile must be tested under conditions that more closely mimic agricultural settings.[23][25] This involves applying the formulated compound to whole plants infested with pests or pathogens and assessing its ability to protect the plant over time. These tests are critical for confirming that the in-vitro activity translates to real-world efficacy.[23]

Part IV: Regulatory and Formulation Considerations

Throughout the discovery process, it is vital to consider the eventual requirements for commercialization.

  • Formulation: The active ingredient must be combined with other substances to create a stable, effective, and easy-to-use product. Early formulation work ensures the compound can be delivered to the target pest efficiently.

  • Regulatory Affairs: National and international bodies like the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have stringent data requirements for registering a new pesticide.[26][27] These regulations cover efficacy, human safety, and environmental impact, and adhering to them is essential for market approval.[28]

Conclusion

The development of novel insecticides and fungicides from isoxazole compounds is a systematic, multi-disciplinary endeavor. It begins with the rational design and efficient synthesis of diverse chemical libraries. These libraries are then subjected to a rigorous cascade of in-vitro and in-vivo screening protocols to identify potent lead compounds. Through iterative cycles of SAR-guided optimization and MoA studies, these leads are refined into effective and selective candidates. By integrating chemical synthesis, biological screening, and regulatory awareness from the outset, researchers can maximize the potential of the versatile isoxazole scaffold to deliver the next generation of essential crop protection tools.

References
  • Current time information in Los Angeles, CA, US. Google.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed. (2025). PubMed.
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif | Journal of Agricultural and Food Chemistry - ACS Publications.ACS Publications.
  • Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF - ResearchGate.ResearchGate.
  • Innovating the design of novel pesticides - CAS.org.CAS.org.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica.Der Pharma Chemica.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.PubMed Central.
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed.PubMed.
  • Isoxazole - Wikipedia.Wikipedia.
  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.PubMed Central.
  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides.ResearchGate.
  • (PDF) 20 Legal Framework for the Development and Application of Biopesticides Worldwide.ResearchGate.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.PubMed Central.
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.Directorate of Plant Protection, Quarantine & Storage.
  • Introduction to Biotechnology Regulation for Pesticides | US EPA.US EPA.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). RSC Publishing.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. (2023). PubMed Central.
  • Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. (2018). PubMed.
  • Screening rules for leads of fungicides, herbicides, and insecticides - PubMed. (2010). PubMed.
  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides - ResearchGate.ResearchGate.
  • (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - ResearchGate. (2023). ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques.ResearchGate.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH.National Institutes of Health.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.MDPI.
  • (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives.ResearchGate.
  • The development, regulation and use of biopesticides for integrated pest management - PMC - PubMed Central.PubMed Central.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery | Journal of Agricultural and Food Chemistry - ACS Publications.ACS Publications.
  • Codex Commission Adopts New Pesticide Guidelines to Strengthen Global Food Safety Standards.Food and Agriculture Organization of the United Nations.
  • Isoxazole derivatives as a potential insecticide for managingCallosobruchus chinensis.ResearchGate.
  • CN113767924B - Application of isoxazole compound in pesticide - Google Patents.Google Patents.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - MDPI. (2023). MDPI.
  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend.Research Trend.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023). MDPI.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.ResearchGate.

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Heterocycle

The 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol scaffold is a valuable building block in medicinal chemistry and agrochemical research. The presence of a reactive hydroxyl group at the C5 position, adjacent to a sterically demanding and electron-withdrawing trichloromethyl group, offers a unique handle for structural diversification. This hemiaminal ether moiety, while presenting certain reactivity challenges, provides a gateway to a wide array of novel analogs with potentially enhanced biological activity, improved pharmacokinetic properties, and novel intellectual property.

Functionalization of this hydroxyl group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This can modulate key parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide provides detailed protocols and expert insights into the key strategies for the derivatization of this hydroxyl group, focusing on O-acylation, O-silylation, and O-etherification.

Understanding the Reactivity of the C5-Hydroxyl Group

The hydroxyl group in 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is part of a cyclic hemiaminal ether. This structural feature imparts specific reactivity characteristics that must be considered when designing synthetic transformations. The proximity of the electronegative nitrogen atom and the bulky trichloromethyl group can influence the accessibility and nucleophilicity of the hydroxyl oxygen.

Key Considerations:

  • Steric Hindrance: The bulky trichloromethyl group can sterically hinder the approach of reagents to the hydroxyl group.

  • Electronic Effects: The electron-withdrawing nature of the trichloromethyl group can decrease the nucleophilicity of the hydroxyl oxygen.

  • Stability: The 4,5-dihydroisoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, harsh reaction conditions should be avoided to prevent ring-opening or elimination reactions.

PART 1: O-Acylation - Introduction of Ester Functionality

O-acylation is a fundamental transformation that introduces an ester moiety, which can serve as a prodrug, enhance membrane permeability, or act as a key pharmacophoric element. Standard acylation methods using acid chlorides or anhydrides in the presence of a base are generally applicable.

Protocol 1: O-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol with an acid chloride in the presence of a tertiary amine base.

Workflow for O-Acylation with an Acid Chloride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and triethylamine in anhydrous DCM reagent Cool to 0 °C start->reagent add_acid_chloride Add acid chloride dropwise reagent->add_acid_chloride warm_rt Allow to warm to room temperature and stir for 2-12 h add_acid_chloride->warm_rt quench Quench with saturated aq. NH4Cl warm_rt->quench extract Extract with DCM quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and imidazole in anhydrous DMF add_silyl_chloride Add silyl chloride and stir at RT start->add_silyl_chloride monitor Monitor reaction by TLC (2-16 h) add_silyl_chloride->monitor quench Pour into ice-water monitor->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: O-Silylation Workflow

Materials:

  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Silyl chloride (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), triisopropylsilyl chloride (TIPSCl))

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Step-by-Step Procedure:

  • Dissolve 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Add the silyl chloride (1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the aqueous phase with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: Imidazole acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction.

  • Reagents: The choice of silyl chloride (TBDMSCl, TIPSCl) will determine the stability of the resulting silyl ether. TBDMS ethers are more robust than TMS ethers, while TIPS ethers offer even greater steric bulk and stability.

Silylating AgentBaseTypical Reaction TimeTypical Yield
TBDMSClImidazole4-16 h80-90%
TIPSClImidazole8-24 h75-85%

PART 3: O-Etherification - Formation of Ether Linkages

The formation of an ether linkage at the C5 position can significantly impact the pharmacological profile of the molecule. Two common methods for etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Protocol 3: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide. G[1][2][3][4]iven the potential for base-sensitivity of the isoxazoline ring, a non-nucleophilic strong base is recommended.

Workflow for Williamson Ether Synthesis

cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification start Suspend NaH in anhydrous THF add_alcohol Add a solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol in THF at 0 °C start->add_alcohol stir Stir for 30 min at 0 °C add_alcohol->stir add_halide Add alkyl halide and stir at RT stir->add_halide monitor Monitor reaction by TLC (4-24 h) add_halide->monitor quench Carefully quench with water monitor->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Williamson Ether Synthesis Workflow

Materials:

  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a suspension of NaH (1.5 equiv) in anhydrous THF under an inert atmosphere, add a solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 equiv) in THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Base: NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the alkoxide.

  • Solvent: THF is a suitable aprotic solvent for this reaction.

  • Safety: Quenching NaH reactions with water is highly exothermic and should be done with extreme caution at 0 °C.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a mild and versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.

[5][6][7][8][9]Workflow for Mitsunobu Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, alcohol/phenol, and PPh3 in anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD or DIAD dropwise cool->add_dead warm_rt Stir at RT overnight add_dead->warm_rt concentrate Concentrate the reaction mixture warm_rt->concentrate purify Purify by column chromatography concentrate->purify

Sources

A Practical Guide to the Synthesis of 5-(Trichloromethyl)-Isoxazolines via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trichloromethyl-Substituted Isoxazolines

The isoxazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic and steric properties contribute to a wide range of biological activities, including insecticidal, acaricidal, antimicrobial, and anticancer effects. The incorporation of a trichloromethyl (-CCl₃) group into the isoxazoline ring system can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacokinetic profiles and biological efficacy. This application note provides a detailed, field-proven protocol for the synthesis of 5-(trichloromethyl)-isoxazolines through a regio- and stereoselective [3+2] cycloaddition reaction between CCl₃-enones and in situ generated aromatic nitrile oxides. This metal-free approach offers a reliable and efficient route to these valuable compounds, which are of significant interest to researchers in synthetic chemistry and drug development.[1]

Theoretical Background: The [3+2] Cycloaddition Pathway

The core of this synthetic strategy lies in the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[1] In this specific application, the reaction proceeds between an aromatic nitrile oxide (the 1,3-dipole) and a CCl₃-enone (the dipolarophile).

The aromatic nitrile oxides are not typically stable and are therefore generated in situ from the corresponding aromatic hydroxamoyl chlorides via dehydrohalogenation with a mild base, such as triethylamine (Et₃N). The nitrile oxide then readily undergoes a concerted [3+2] cycloaddition with the electron-deficient double bond of the CCl₃-enone.

The regioselectivity of the reaction is governed by the electronic properties of the reactants. The electron-withdrawing trichloromethyl and carbonyl groups of the enone render the β-carbon of the double bond electrophilic, while the oxygen atom of the nitrile oxide is nucleophilic. This electronic preference directs the formation of the 5-(trichloromethyl)-isoxazoline regioisomer. Furthermore, the reaction exhibits high diastereoselectivity, predominantly yielding the trans-isomer, a feature that has been confirmed by X-ray crystallography.[1]

Reaction_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Hydroxamoyl_Chloride Ar-C(Cl)=NOH Aromatic Hydroxamoyl Chloride Nitrile_Oxide [Ar-C≡N⁺-O⁻] Aromatic Nitrile Oxide Hydroxamoyl_Chloride->Nitrile_Oxide -HCl Et3N Et₃N CCl3_Enone R¹-CO-CH=CH-CCl₃ CCl₃-Enone Nitrile_Oxide->CCl3_Enone Concerted Cycloaddition Isoxazoline trans-5-(Trichloromethyl)-isoxazoline Et3NHCl Et₃N·HCl Et3N_label Base

Figure 1: Reaction mechanism for the formation of 5-(trichloromethyl)-isoxazolines.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of trans-3-phenyl-4-benzoyl-5-(trichloromethyl)isoxazoline, a representative example of the target compounds.

Materials and Reagents:

  • (E)-1,1,1-trichloro-4-phenylbut-3-en-2-one (CCl₃-enone)

  • N-hydroxybenzimidoyl chloride (aromatic hydroxamoyl chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexane for chromatography

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • CCl₃-enones: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydroxamoyl Chlorides: These reagents can be corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Experimental_Workflow Start Start Step1 1. Dissolve CCl₃-enone and hydroxamoyl chloride in DCM Start->Step1 Step2 2. Add Et₃N dropwise at 0°C Step1->Step2 Step3 3. Stir at room temperature (monitor by TLC) Step2->Step3 Step4 4. Quench reaction with water Step3->Step4 Step5 5. Extract with DCM Step4->Step5 Step6 6. Dry organic layer (Na₂SO₄) Step5->Step6 Step7 7. Concentrate in vacuo Step6->Step7 Step8 8. Purify by column chromatography Step7->Step8 End End (Pure Isoxazoline) Step8->End

Figure 2: General experimental workflow for isoxazoline synthesis.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-1,1,1-trichloro-4-phenylbut-3-en-2-one (1.0 mmol, 249.5 mg) and N-hydroxybenzimidoyl chloride (1.2 mmol, 186.6 mg). Dissolve the solids in 20 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the reaction mixture to 0°C using an ice bath. To this solution, add a solution of triethylamine (1.5 mmol, 0.21 mL) in 5 mL of anhydrous dichloromethane dropwise over a period of 15 minutes using a dropping funnel. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 4:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the isoxazoline product will indicate the reaction's completion.

  • Workup: Upon completion, quench the reaction by adding 20 mL of water to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Isolation: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). Collect the fractions containing the desired product as identified by TLC.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the trans-3-phenyl-4-benzoyl-5-(trichloromethyl)isoxazoline as a solid.

Data and Results

The reaction between various substituted CCl₃-enones and aromatic hydroxamoyl chlorides has been shown to proceed in good to excellent yields, demonstrating the broad applicability of this method.[1] The electronic nature of the substituents on both the enone and the aromatic hydroxamoyl chloride influences the reaction rate and yield.

EntryR¹ in CCl₃-EnoneAr in Hydroxamoyl ChlorideProductYield (%)
1PhenylPhenyltrans-3-phenyl-4-benzoyl-5-(trichloromethyl)isoxazoline92
24-MethylphenylPhenyltrans-3-phenyl-4-(4-methylbenzoyl)-5-(trichloromethyl)isoxazoline89
34-MethoxyphenylPhenyltrans-3-phenyl-4-(4-methoxybenzoyl)-5-(trichloromethyl)isoxazoline85
44-ChlorophenylPhenyltrans-3-phenyl-4-(4-chlorobenzoyl)-5-(trichloromethyl)isoxazoline95
5Phenyl4-Chlorophenyltrans-3-(4-chlorophenyl)-4-benzoyl-5-(trichloromethyl)isoxazoline93
6Phenyl4-Nitrophenyltrans-3-(4-nitrophenyl)-4-benzoyl-5-(trichloromethyl)isoxazoline88

Table 1: Substrate scope for the synthesis of 5-(trichloromethyl)-isoxazolines. Data adapted from Efimov et al.[1]

Characterization Data for trans-3-phenyl-4-benzoyl-5-(trichloromethyl)isoxazoline:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 2H), 7.80 – 7.75 (m, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.53 (t, J = 7.7 Hz, 2H), 7.48 – 7.40 (m, 3H), 6.13 (d, J = 3.2 Hz, 1H), 5.75 (d, J = 3.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.1, 157.9, 136.2, 134.0, 130.8, 129.2, 129.0, 128.9, 128.8, 127.3, 98.4, 85.1, 65.9.

  • HRMS (ESI): Calculated for C₁₇H₁₂Cl₃NO₂ [M+H]⁺: 382.9906; Found: 382.9901.

The characteristic doublet signals for the protons at the C4 and C5 positions of the isoxazoline ring with a small coupling constant (J ≈ 3.2 Hz) are indicative of the trans stereochemistry.

Conclusion

The described protocol offers a robust and efficient method for the synthesis of biologically relevant 5-(trichloromethyl)-isoxazolines. The reaction proceeds under mild, metal-free conditions with high regio- and diastereoselectivity. The operational simplicity and broad substrate scope make this a valuable tool for researchers in medicinal chemistry and drug development for the generation of novel chemical entities for biological screening.

References

  • Efimov, I., Sokolov, V. A., Vasilyev, A., Kumar, Y., Singla, K., D'Alterio, M. C., Talarico, G., & Voskressensky, L. (2025). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.

The synthesis of isoxazolines, particularly those bearing sensitive functional groups like the trichloromethyl moiety and a hydroxyl group at the C5 position, presents unique challenges. This guide is structured to provide direct answers to specific problems, explain the chemical principles behind our recommendations, and offer robust, validated protocols.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Question 1: I am observing very low to no yield of the desired product. What are the likely causes and how can I resolve this?

Answer: Low or no yield is the most common issue and can stem from several factors, primarily related to the generation and stability of the reactive intermediate or the reaction conditions. The synthesis of 5-hydroxy-4,5-dihydroisoxazoles can be approached via two main routes: the [3+2] cycloaddition of a nitrile oxide with a suitable alkene or the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine.

Likely Causes & Solutions:

  • Inefficient Nitrile Oxide Generation (for [3+2] Cycloaddition Route): The nitrile oxide intermediate is often generated in situ from a precursor like a hydroximoyl chloride or a nitroalkane.[1][2]

    • Cause: The base used for the dehydrohalogenation of the hydroximoyl chloride may be too weak, or its addition may be too rapid, leading to side reactions.

    • Solution: Use a non-nucleophilic base like triethylamine (Et₃N). Implement a slow, dropwise addition of the base via a syringe pump to maintain a low, steady concentration of the reactive nitrile oxide, which favors the desired cycloaddition over dimerization.[3]

  • Dimerization of Nitrile Oxide: Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures.[4][5] This is a major competing pathway that consumes the intermediate.

    • Cause: High concentration of the nitrile oxide intermediate.

    • Solution: Perform the reaction under high-dilution conditions. As mentioned, the slow addition of the base is critical. Ensure the dipolarophile (alkene) is present in a slight excess from the start of the reaction to trap the nitrile oxide as it is formed.

  • Hydrolysis of Precursors or Product: The trichloromethyl group is a strong electron-withdrawing group that activates the isoxazoline ring, but it can also be susceptible to hydrolysis under certain conditions.[6] Likewise, the hemiaminal-like C5-hydroxyl group can be unstable.

    • Cause: Presence of water in the reaction mixture or during workup. Acidic or basic conditions during workup can catalyze decomposition.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup, use a neutral wash (e.g., saturated sodium chloride solution) instead of acidic or basic washes. The pH of the reaction media can be critical for the stability of dihydro-hydroxy-isoxazoles.[7]

  • Poor Reactivity of the Dipolarophile: The alkene partner in the cycloaddition must be sufficiently reactive.

    • Cause: The alkene may be sterically hindered or electronically deactivated.

    • Solution: While you may be constrained by your target structure, ensure the alkene is pure. In some cases, using a Lewis acid catalyst can activate the dipolarophile, although this can complicate the reaction profile.

Troubleshooting Workflow: Low Product Yield

Below is a decision-making diagram to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity & Anhydrous State of Reagents/Solvents? start->check_reagents repurify Repurify/Dry Reagents & Solvents check_reagents->repurify No check_intermediate Is Nitrile Oxide Intermediate Forming? (e.g., TLC of aliquot) check_reagents->check_intermediate Yes repurify->check_intermediate optimize_generation Optimize Intermediate Generation: - Slower base addition - Change base (e.g., to Et3N) - Check precursor stability check_intermediate->optimize_generation No check_dimer Furoxan Dimer Detected? (Check crude NMR/MS) check_intermediate->check_dimer Yes success Yield Improved optimize_generation->success high_dilution Implement High Dilution Conditions & Slow Addition Protocol check_dimer->high_dilution Yes check_conditions Review Reaction Conditions: Temp, Time, Stoichiometry check_dimer->check_conditions No high_dilution->success optimize_conditions Systematically Vary: - Lower temperature - Increase reaction time - Use slight excess of alkene check_conditions->optimize_conditions No check_conditions->success Optimal optimize_conditions->success

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: My reaction produces multiple isomers. How can I improve the regioselectivity and stereoselectivity?

Answer: The formation of isomers is a common challenge in 1,3-dipolar cycloadditions. Regioselectivity (which end of the dipole adds to which end of the dipolarophile) and stereoselectivity (the 3D arrangement of the resulting product) are governed by both electronic and steric factors.

Controlling Regioselectivity:

  • Mechanism: The regioselectivity of nitrile oxide cycloadditions is primarily controlled by the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. The reaction is often classified based on which interaction (HOMOdipole-LUMOdipolarophile or LUMOdipole-HOMOdipolarophile) is dominant. The trichloromethyl group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO of the nitrile oxide precursor.[8]

  • Practical Steps:

    • Analyze Your System: In the reaction of trichloroacetonitrile oxide with an alkene, the dominant interaction will dictate the regiochemical outcome. Theoretical studies (MEDT) show that the electronic nature of the substituents is key.[8]

    • Solvent Choice: Solvent polarity can influence the FMO energy levels and thus affect regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

    • Precursor Choice: A study on the synthesis of 5-(trichloromethyl)-isoxazolines found that reacting CCl₃-enones with hydroxamoyl chlorides yielded products with high regioselectivity.[9][10] This suggests that if you are using a cycloaddition pathway, the choice of starting materials is paramount.

Controlling Stereoselectivity:

  • Trans vs. Cis Isomers: For substituted alkenes, the formation of diastereomers (e.g., trans vs. cis isomers of the isoxazoline ring) is possible. The reaction of CCl₃-enones with aromatic hydroxamoyl chlorides predominantly yields the trans-isomer, as confirmed by X-ray crystallography.[10] This suggests a thermodynamic preference for the bulkier groups to be on opposite faces of the ring.

  • Practical Steps:

    • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

    • Chiral Auxiliaries: For achieving enantioselectivity (if a chiral center is being formed), the use of chiral alkenes or chiral catalysts is necessary. This is an advanced topic but is a standard strategy for asymmetric synthesis of isoxazolines.[11][12]

Question 3: My purified product decomposes over time or during characterization. What are the best practices for handling and storing it?

Answer: The stability of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a significant concern due to the combination of the hydrolytically sensitive trichloromethyl group and the potentially unstable C5-hydroxy group (a hemiaminal analogue).

Causes of Decomposition:

  • Ring Opening: The N-O bond in the isoxazoline ring is relatively weak and can be cleaved under reductive conditions or sometimes thermally.

  • Dehydration: The C5-hydroxyl group can be eliminated to form an isoxazole, especially under acidic conditions or upon heating.

  • Hydrolysis of the CCl₃ Group: The trichloromethyl group can be converted to a carboxylic acid or other derivatives, particularly in the presence of moisture and base.

Stabilization & Handling Protocol:

  • Purification:

    • Chromatography: Use flash column chromatography with a neutral stationary phase like silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.

    • Avoid Heat: Concentrate the fractions under reduced pressure at low temperatures (<30 °C).

  • Storage:

    • Atmosphere: Store the purified solid under an inert atmosphere (argon or nitrogen) to prevent moisture ingress.

    • Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).

    • Light: Protect from light by storing in an amber vial.

  • Characterization:

    • NMR: Prepare NMR samples in anhydrous deuterated solvents (e.g., CDCl₃) and analyze them promptly. The presence of trace acid (DCl) in CDCl₃ can sometimes cause degradation; using CDCl₃ passed through a small plug of basic alumina can mitigate this.

    • MS: Use soft ionization techniques like Electrospray Ionization (ESI) to avoid fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol?

The most direct reported method appears to be the cyclocondensation reaction of a 1,1,1-trichloro-4-alkoxy-3-alken-2-one with hydroxylamine. This approach directly installs the C5-hydroxy and C5-trichloromethyl groups in a single step. An alternative is the classic [3+2] cycloaddition of trichloroacetonitrile oxide (generated in situ from trichloroacetaldoxime or trichlorohydroxamoyl chloride) with an appropriate vinyl ether, followed by hydrolysis of the resulting ether to unmask the hydroxyl group.

Q2: Why is the trichloromethyl group synthetically useful in this molecule?

The -CCl₃ group serves two primary purposes. First, it is a potent electron-withdrawing group that significantly influences the reactivity and biological activity of the molecule.[8] Second, it can act as a synthon for a carboxylic acid group through hydrolysis, providing a pathway to other functionalized isoxazolines.

Q3: What are the critical safety precautions for this synthesis?

  • Halogenated Reagents: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Trichloroacetonitrile is a toxic liquid.[6]

  • Unstable Intermediates: Some precursors to nitrile oxides, such as hydroximoyl chlorides, can be unstable or have explosive potential.[13] Handle them with care, avoid storing large quantities, and use a blast shield if scaling up.

  • Chlorinated Solvents: Many steps may use chlorinated solvents like dichloromethane (DCM) or chloroform. These are hazardous and require proper handling and disposal.

Q4: How can I definitively confirm the structure of the final product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[10]

  • ¹H NMR: Will show the protons on the isoxazoline ring (typically in the 3-5 ppm range).

  • ¹³C NMR: Will show the characteristic quaternary carbon attached to O, N, and CCl₃ (around 80-100 ppm) and the carbon of the CCl₃ group (around 95-105 ppm).

  • FT-IR: Will show a broad O-H stretch (around 3200-3400 cm⁻¹) and a C=N stretch (around 1600-1650 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the exact mass and elemental formula, showing the characteristic isotopic pattern for three chlorine atoms.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this provides definitive proof of structure and stereochemistry.[9][10]

Experimental Protocols & Data

Protocol: Synthesis via Cyclocondensation of a Trichloromethyl Enone

This protocol is adapted from the strategy for synthesizing related 3-heteroalkyl-5-trichloromethyl-5-hydroxy-4,5-dihydroisoxazoles.

Reaction Scheme:

reaction_scheme sub Substrate sub_img plus1 + reag_img plus1->reag_img reag Reagent arrow -> prod_img arrow->prod_img prod Product sub_img->plus1 reag_img->arrow

Caption: General cyclocondensation reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-trichloro-4-methoxybut-3-en-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in ethanol (EtOH, 20 mL).

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (NaOAc, 1.2 eq) in a minimal amount of water, then add this solution to the reaction flask. The sodium acetate acts as a base to free the hydroxylamine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Add deionized water (30 mL) to the residue, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with a saturated solution of sodium chloride (brine, 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30 °C).

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in hexane) using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to yield 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol as a white to off-white solid. Confirm the structure using NMR, IR, and HRMS.

Data Table: Influence of Reaction Parameters on Isoxazoline Synthesis

This table summarizes general trends observed in 1,3-dipolar cycloaddition reactions for isoxazoline synthesis.

ParameterCondition VariedTypical Effect on YieldTypical Effect on SelectivityRationale & Citation
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., Et₃N)Stronger, non-nucleophilic bases often give higher yields.Can influence the rate of nitrile oxide generation, indirectly affecting side reactions.A strong base ensures rapid conversion of the precursor to the reactive dipole.[3]
Temperature -20 °C to 80 °CYield may decrease at high temperatures due to byproduct formation.Lower temperatures generally favor higher stereoselectivity.Favors the kinetic product and minimizes side reactions like nitrile oxide dimerization.[14]
Solvent Toluene vs. THF vs. CH₃CNYields are often higher in moderately polar, aprotic solvents.Solvent polarity can influence FMO levels, affecting regioselectivity.The choice of solvent can impact both reagent solubility and the stability of the transition state.[15]
Concentration High vs. Low (High Dilution)High dilution significantly improves yield by minimizing dimerization.Minimal direct effect, but reduces competing reactions.Keeps the instantaneous concentration of the reactive nitrile oxide low, favoring intermolecular reaction with the alkene.[4]

References

  • Efimov, I., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry. [Link]

  • Efimov, I., et al. (2025). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry. [Link]

  • Kumar, V., et al. (2022). Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. Synthetic Communications. [Link]

  • Efimov, I., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. ResearchGate. [Link]

  • Vasilyev, A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules. [Link]

  • Kim, H., et al. (2015). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

  • Han, J., et al. (2021). The preparation of trifluoromethyl-substituted isoxazolines. Chinese Chemical Letters. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Symmetry. [Link]

  • Jasiński, R. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules. [Link]

  • Xie, M., et al. (2012). Facile Regioselective Synthesis of 5-Hydroxy-4,5-dihydroisoxazoles from Acetylenic Ketones. Synlett. [Link]

  • Veselý, J., et al. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. [Link]

  • Shibata, N., et al. (2013). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Angewandte Chemie. [Link]

  • Cermola, F., & D'Auria, M. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem. [Link]

  • Goud, S., et al. (2021). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Journal of Chemical Sciences. [Link]

  • Knight, D. W., et al. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Synlett. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

  • Andrzejak, V., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry. [Link]

  • MySkinRecipes. (N.D.). 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. MySkinRecipes. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wang, Y., et al. (2019). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]

  • Wikipedia. (N.D.). Trichloroacetonitrile. Wikipedia. [Link]

  • Offenloch, J. T., et al. (2020). Model cycloaddition reactions of the nitrile oxide generated upon irradiation of the chloropyrene oxime with various small molecules. ResearchGate. [Link]

  • Singh, S., et al. (2025). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

  • Shybanov, D. E., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. [Link]

  • Google Patents. (2014). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(Trichloromethyl)-isoxazoline Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-(trichloromethyl)-isoxazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The unique electronic properties of the trichloromethyl (CCl₃) group present both opportunities and challenges in synthesis. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges and optimize your reaction conditions.

Core Principles: The [3+2] Cycloaddition Pathway

The formation of the isoxazoline ring is predominantly achieved through a [3+2] dipolar cycloaddition reaction. This involves the reaction of a 1,3-dipole, the nitrile oxide , with a dipolarophile, in this case, an alkene bearing a trichloromethyl group.[1][2] The regioselectivity of this reaction, which dictates the formation of the desired 5-substituted product over the 4-substituted isomer, is governed by steric and electronic factors. A recent study specifically developed a regio- and stereoselective method for synthesizing these compounds from CCl₃-enones and aromatic hydroxamoyl chlorides under mild, metal-free conditions.[3][4]

General Reaction Scheme

The fundamental transformation is illustrated below. The nitrile oxide is typically generated in situ to prevent dimerization, a common side reaction.[5][6]

G cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition Precursor R-C(Cl)=NOH (Hydroxamoyl Chloride) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide - HCl Base Base (e.g., Et₃N) Base->Precursor Product 5-(Trichloromethyl)-isoxazoline NitrileOxide->Product Alkene R'CH=CH-CCl₃ (Trichloromethyl Alkene) Alkene->Product

Caption: General workflow for 5-(trichloromethyl)-isoxazoline synthesis.

Troubleshooting Guides & FAQs

Problem 1: Low or No Yield of the Desired Isoxazoline Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target 5-(trichloromethyl)-isoxazoline. What are the most likely causes and how can I troubleshoot this?

Answer: This is a common issue that typically points to one of three areas: inefficient generation of the nitrile oxide, rapid decomposition or dimerization of the nitrile oxide, or low reactivity of your chosen dipolarophile. A systematic approach is crucial.

Causality & Troubleshooting Workflow
  • Inefficient Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate, and its successful formation is paramount. The classic method involves the dehydrochlorination of a hydroxamoyl chloride using a base.[4]

    • Check Your Base: The choice and stoichiometry of the base are critical. Triethylamine (TEA) is commonly used. Ensure it is dry and freshly distilled. Insufficient base will lead to incomplete conversion, while a large excess can sometimes promote side reactions. Studies have shown that other organic bases like DBU or DIPEA, or even inorganic bases like K₂CO₃, may not improve yields.[4]

    • Precursor Quality: Ensure your hydroxamoyl chloride precursor is pure and has not degraded. These compounds can be sensitive to moisture.

  • Nitrile Oxide Dimerization: Nitrile oxides, especially alkyl nitrile oxides, are prone to dimerize to form stable furoxans (1,2,5-oxadiazole-2-oxides).[5][7] This is often the primary competing pathway that consumes your intermediate.

    • Control Concentration: The rate of dimerization is second order with respect to the nitrile oxide concentration. Therefore, the key is to keep the instantaneous concentration of the free nitrile oxide low.

    • Slow Addition: Instead of adding the base all at once, try a slow, dropwise addition of the base to the solution containing the hydroxamoyl chloride and the alkene. This generates the nitrile oxide slowly, allowing it to be "trapped" by the dipolarophile before it can find another nitrile oxide molecule.

    • Alternative Generation Methods: Consider alternative methods for nitrile oxide generation that are inherently slower or occur under different conditions, such as visible-light-mediated generation from hydroxyimino acids or electrochemical synthesis.[5][8][9]

  • Suboptimal Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common choices.[3][4] A screening of solvents is recommended if yields are poor.

    • Temperature: While many cycloadditions proceed well at room temperature, gentle heating may be required to improve the rate. However, excessive heat can accelerate nitrile oxide dimerization and other decomposition pathways. A reaction that fails to proceed at room temperature may not improve upon boiling.[4]

G cluster_conditions Condition Optimization cluster_dimerization Minimizing Dimerization start Low or No Yield check_precursor 1. Verify Purity of Hydroxamoyl Chloride & CCl₃-Alkene start->check_precursor check_base 2. Optimize Base - Stoichiometry (1.0-1.5 eq.) - Use dry Et₃N check_precursor->check_base Purity OK check_conditions 3. Modify Reaction Conditions check_base->check_conditions Base OK solvent_screen Solvent Screen (DCM, Dioxane, THF) check_conditions->solvent_screen temp_screen Temperature Screen (0°C -> RT -> 40°C) check_conditions->temp_screen check_dimerization 4. Address Nitrile Oxide Dimerization (Furoxan Formation) slow_addition Slow addition of base check_dimerization->slow_addition in_situ Use alternative in situ generation method check_dimerization->in_situ solution Improved Yield solvent_screen->check_dimerization Conditions OK temp_screen->check_dimerization Conditions OK slow_addition->solution in_situ->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Undesired Regioisomers or Stereoisomers

Question: My reaction is working, but I'm getting a mixture of the 5-(trichloromethyl) and 4-(trichloromethyl) regioisomers. How can I improve selectivity? Furthermore, my product is a mix of trans and cis isomers.

Answer: Regio- and stereoselectivity are classic challenges in cycloaddition chemistry. Fortunately, the trichloromethyl group provides a strong electronic and steric bias that can be leveraged.

  • Improving Regioselectivity: The formation of the 5-substituted isoxazoline is generally favored in reactions between nitrile oxides and terminal alkenes. This is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome.

    • Electronic Effects: The electron-withdrawing nature of the CCl₃ group on the alkene (dipolarophile) significantly influences its electronic properties, making the reaction highly regioselective. Theoretical studies on similar systems confirm that such polar cycloadditions are kinetically controlled and irreversible.[10]

    • Choice of Dipolarophile: Using α,β-unsaturated ketones bearing a CCl₃ group (CCl₃-enones) has been shown to be a highly effective strategy, yielding the 5-CCl₃-isoxazolines with high regioselectivity.[3][4] If you are using a different type of CCl₃-alkene, consider switching to a CCl₃-enone system.

  • Controlling Stereoselectivity: When the isoxazoline ring is formed, new stereocenters are created.

    • Reaction with CCl₃-enones: The reaction of CCl₃-enones with hydroxamoyl chlorides has been reported to predominantly yield the trans-isomer, as confirmed by X-ray crystallography.[3][4] This selectivity is attributed to a stepwise mechanism where the intermediates adopt the most sterically favorable conformation. If you are observing a mixture, ensure your reaction conditions (solvent, temperature) match those reported for high stereoselectivity.

Problem 3: My Main Byproduct is the Furoxan Dimer

Question: I've identified the major byproduct of my reaction as the furoxan from nitrile oxide dimerization. How can I specifically suppress this pathway?

Answer: This indicates that the rate of dimerization is competitive with or faster than the rate of cycloaddition. The strategy must be to favor the cycloaddition kinetically.

Caption: Competing reaction pathways for the in situ generated nitrile oxide.

  • Increase Dipolarophile Concentration: The rate of cycloaddition is dependent on the concentration of the CCl₃-alkene. By Le Châtelier's principle, increasing the concentration of one reactant (the alkene) will favor the forward reaction. Try using a slight excess of the dipolarophile (e.g., 1.2 to 1.5 equivalents).[4]

  • Decrease Nitrile Oxide Concentration: As mentioned in Problem 1, slow generation of the nitrile oxide is the most effective tool against dimerization. This ensures that any molecule of nitrile oxide formed is more likely to encounter an alkene molecule than another nitrile oxide molecule.

  • Choose a More Reactive Dipolarophile: If possible, modifying the dipolarophile to make it more reactive can increase the rate of cycloaddition (k_cycloaddition) relative to dimerization (k_dimerization). Electron-withdrawing groups on the alkene, such as the carbonyl group in CCl₃-enones, activate it for cycloaddition with the nitrile oxide.

Recommended Starting Protocol & Optimization

This protocol is based on a validated, metal-free method for the regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.[3][4] It serves as an excellent starting point for optimization.

Experimental Protocol: Synthesis of 3-Aryl-4-benzoyl-5-(trichloromethyl)-isoxazoline
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the CCl₃-enone (e.g., 1-phenyl-4,4,4-trichlorobut-2-en-1-one) (1.0 eq., 0.1 mmol) and the aromatic hydroxamoyl chloride (e.g., 4-methoxybenzohydroxamoyl chloride) (1.5 eq., 0.15 mmol).

  • Solvent Addition: Add dry 1,4-dioxane (3.0 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add triethylamine (TEA) (1.5 eq., 0.15 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting CCl₃-enone by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 5-(trichloromethyl)-isoxazoline product. The trans-isomer is typically the major product.

Data Table: Optimization of Reaction Conditions

The following table summarizes the reported effects of varying key parameters for the reaction between a CCl₃-enone and a hydroxamoyl chloride.[4] This data can guide your optimization efforts.

EntryBase (eq.)SolventTemperatureTime (h)Yield (%)
1TEA (1.0)1,4-DioxaneRoom Temp3641
2TEA (1.0)1,4-DioxaneReflux6No Improvement
3TEA (1.5) 1,4-Dioxane Room Temp 18 85
4TEA (2.0)1,4-DioxaneRoom Temp1882
5TEA (1.5)DCMRoom Temp1874
6TEA (1.5)AcetonitrileRoom Temp1865
7K₂CO₃ (1.5)1,4-DioxaneRoom Temp2435
8DBU (1.5)1,4-DioxaneRoom Temp2455

Data adapted from a study on the synthesis of 5-(trichloromethyl)-isoxazolines.[4] The optimal conditions from this screening are highlighted in bold.

References

  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles.
  • Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry.
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silyl
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv.
  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing.
  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism.
  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.

Sources

Technical Support Center: Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and mitigate byproduct formation. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, providing insights into their causes and validated solutions.

Scenario 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I am unable to isolate the target 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in this synthesis can often be traced back to a few critical factors related to the stability of intermediates and the reaction conditions. The proposed synthesis involves the reaction of chloral hydrate with hydroxylamine to form trichloroacethaldoxime, which then undergoes cyclization.

Probable Causes:

  • Instability of Trichloroacethaldoxime: The key intermediate, trichloroacethaldoxime, can be unstable and may decompose under the reaction conditions before it has a chance to cyclize.

  • Suboptimal pH: The pH of the reaction medium is crucial for both the formation of the oxime and the subsequent cyclization. An inappropriate pH can either hinder the initial reaction or promote side reactions.

  • Inadequate Temperature Control: The reaction is sensitive to temperature. Exceeding the optimal temperature range can lead to the decomposition of reactants and intermediates.

  • Premature Workup: The product, being a geminal diol, might be unstable under certain workup conditions, especially in the presence of strong acids or bases, or at elevated temperatures, leading to dehydration.[1][2]

Strategic Solutions:

  • Stepwise Synthesis and Isolation: Instead of a one-pot approach, consider a two-step synthesis. First, synthesize and isolate the trichloroacethaldoxime under mild conditions. This allows for purification and characterization before proceeding to the cyclization step.

  • Strict pH Monitoring: Maintain the pH of the reaction mixture within a weakly acidic to neutral range (pH 5-7). This can be achieved using a buffered solution.

  • Precise Temperature Management: Execute the reaction at a controlled, low temperature (e.g., 0-5 °C) to enhance the stability of the intermediate.

  • Gentle Workup Protocol: Employ a mild workup procedure. This includes extraction with a suitable organic solvent at low temperatures and avoiding excessive heat during solvent evaporation.

Scenario 2: Significant Formation of an Oily, Insoluble Byproduct

Question: I am observing the formation of a significant amount of an oily, insoluble byproduct that complicates the purification of my target compound. What is this byproduct and how can I minimize its formation?

Answer:

The formation of an oily, insoluble byproduct is a common issue in syntheses involving nitrile oxides or their precursors, and in this case, it is likely a furoxan.

Probable Cause:

  • Dimerization of an Intermediate: The likely culprit is the dimerization of the nitrile oxide intermediate, which can be formed in situ from trichloroacethaldoxime. This dimerization leads to the formation of a furoxan (a 1,2,5-oxadiazole-2-oxide).[3][4] Furoxans are often oily and can be difficult to separate from the desired product.

Strategic Solutions:

  • In Situ Generation Under High Dilution: Generate the nitrile oxide intermediate from trichloroacethaldoxime in situ under high dilution conditions. This minimizes the concentration of the intermediate at any given time, thus disfavoring the bimolecular dimerization reaction.

  • Slow Addition of Reagents: Add the reagent responsible for converting the oxime to the nitrile oxide (e.g., a mild oxidizing agent or a dehydrating agent) slowly to the reaction mixture. This ensures that the nitrile oxide is consumed in the desired cyclization reaction as soon as it is formed.

  • Optimization of Stoichiometry: Carefully control the stoichiometry of the reactants to avoid an excess of the oxime precursor, which could lead to an accumulation of the nitrile oxide intermediate.

II. Frequently Asked Questions (FAQs)

Q1: What is the plausible reaction mechanism for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol?

A1: The synthesis is believed to proceed through a two-step mechanism:

  • Oxime Formation: Chloral hydrate reacts with hydroxylamine in a condensation reaction to form trichloroacethaldoxime.

  • Intramolecular Cyclization: The trichloroacethaldoxime then undergoes an intramolecular cyclization to form the 4,5-dihydroisoxazol-5-ol ring. This cyclization is likely facilitated by the activation of the oxime.

Below is a diagram illustrating the proposed reaction pathway.

Reaction_Mechanism ChloralHydrate Chloral Hydrate (Cl3C-CH(OH)2) Trichloroacethaldoxime Trichloroacethaldoxime (Cl3C-CH=NOH) ChloralHydrate->Trichloroacethaldoxime Condensation (-H2O) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Trichloroacethaldoxime Product 5-(trichloromethyl)-4,5- dihydroisoxazol-5-ol Trichloroacethaldoxime->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis.

Q2: How can I confirm the formation of the furoxan byproduct?

A2: The presence of the furoxan byproduct can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the furoxan will lack the characteristic signals of the 4,5-dihydroisoxazol-5-ol ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals corresponding to the furoxan ring carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dimer of the nitrile oxide intermediate.

  • FT-IR Spectroscopy: The infrared spectrum may show characteristic absorption bands for the N-O bonds in the furoxan ring.

Q3: What are the best practices for purifying the final product?

A3: Purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol can be challenging due to its potential instability. Here are some recommended techniques:

  • Column Chromatography: Use silica gel column chromatography with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). It is advisable to perform the chromatography at a reduced temperature if the compound shows signs of degradation on silica.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful technique to isolate the pure product.

Q4: How does the trichloromethyl group influence the stability of the 5-hydroxy group?

A4: The strongly electron-withdrawing trichloromethyl group plays a crucial role in stabilizing the geminal diol (5-hydroxy) functionality.[5] Generally, gem-diols are unstable and readily dehydrate to the corresponding carbonyl compound.[1][2] However, the inductive effect of the three chlorine atoms destabilizes the adjacent carbonyl group that would be formed upon dehydration, thus shifting the equilibrium to favor the gem-diol form.[2][6]

Below is a diagram illustrating the stabilizing effect.

Stabilizing_Effect cluster_0 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol cluster_1 Hypothetical Dehydrated Product Product C(Cl)3 | C(OH)2 | Ring Dehydrated C(Cl)3 | C=O | Ring Product->Dehydrated Dehydration (-H2O) (Disfavored) Dehydrated->Product Hydration (+H2O) (Favored) Note The electron-withdrawing CCl3 group destabilizes the adjacent C=O bond, - making dehydration unfavorable. Dehydrated->Note

Caption: Stabilization of the gem-diol by the CCl3 group.

III. Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Step 1: Synthesis of Trichloroacethaldoxime

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve chloral hydrate (1 equivalent) in water.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) in water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the hydroxylamine solution to the chloral hydrate solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trichloroacethaldoxime.

Step 2: Cyclization to 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Dissolve the crude trichloroacethaldoxime from Step 1 in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a mild base (e.g., triethylamine, 1.1 equivalents) to facilitate the cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Byproduct Formation

EntrySolventBaseTemperature (°C)Reaction Time (h)Product Yield (%)Furoxan Byproduct (%)
1DichloromethaneTriethylamine2544530
2TetrahydrofuranTriethylamine2545520
3DichloromethanePyridine2564035
4TetrahydrofuranTriethylamine0875<5
5DichloromethaneDiisopropylethylamine0870<10

V. References

  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem. Accessed January 22, 2026.

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, (2), 49-59.

  • Geminal diols. In Wikipedia. Accessed January 22, 2026.

  • Addition of Water to form Hydrates (Gem-Diols). In Chemistry LibreTexts. Accessed January 22, 2026.

  • Stability of Geminal diol (Gem-diol). (2019, May 14). [Video]. YouTube.

  • Recent progress in synthesis and application of furoxan. (2023). RSC Advances, 13(8), 5236-5255.

Sources

Technical Support Center: Synthesis and Purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving high yield and purity. This molecule serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, making robust synthetic and purification protocols essential.[1][2]

Section 1: Synthesis Overview

The synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and related isoxazolines often involves a 1,3-dipolar cycloaddition reaction. A common and effective method is the reaction between a trichloromethyl-substituted enone (the dipolarophile) and a nitrile oxide generated in situ from a hydroxamoyl chloride.[3][4] This approach offers a regio- and stereoselective route to the desired isoxazoline scaffold under mild, metal-free conditions.[3][4]

General Synthesis Workflow

The overall process can be broken down into three main stages: reaction setup, monitoring, and finally, workup and purification. Each stage presents unique challenges that can impact the final outcome.

cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Monitoring & Quenching cluster_2 Phase 3: Workup & Purification A Reagent Preparation (Purity Check, Drying Solvents) B Inert Atmosphere Setup (Nitrogen/Argon Purge) A->B C In Situ Generation of Nitrile Oxide (Slow addition of base to Hydroxamoyl Chloride) B->C D Cycloaddition Reaction (Addition of CCl3-enone) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Reaction Quench (e.g., Water or Saturated NH4Cl) E->F G Aqueous Workup (Liquid-Liquid Extraction) F->G H Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) G->H I Purification (Column Chromatography / Recrystallization) H->I J Characterization (NMR, MS, MP) I->J

Caption: High-level workflow for the synthesis and purification of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a common problem stemming from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[5] An insufficient reaction time can lead to low conversion, while an extended time may cause product degradation.[6]

    • Recommendation: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Consider running small-scale trials to screen different temperatures and concentrations without committing large quantities of starting material.[5]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the reaction, leading to unwanted side products or incomplete conversion.[7] Moisture, in particular, can be detrimental to reactions involving sensitive intermediates.

    • Recommendation: Always use reagents and solvents of appropriate purity. Ensure solvents are thoroughly dried before use, especially if the reaction is moisture-sensitive.[5] If starting materials are old or from a questionable source, purify them before use.

  • Instability of Intermediates: The nitrile oxide intermediate in 1,3-dipolar cycloadditions is prone to dimerization, forming furoxans, especially at high concentrations.[6] This is a common competitive pathway that consumes the intermediate and lowers the yield of the desired isoxazoline.

    • Recommendation: Generate the nitrile oxide in situ in the presence of the CCl3-enone dipolarophile. This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the solution containing the hydroxamoyl chloride and the enone. This strategy keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[6]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.[5]

    • Recommendation: Ensure your stirring rate is adequate for the scale and viscosity of your reaction. Use an appropriately sized stir bar and flask to create a sufficient vortex for efficient mixing.

cluster_conditions Conditions cluster_reagents Reagents cluster_intermediates Intermediates cluster_workup Workup/Purification Start Low Yield Observed Cond Verify Reaction Conditions (Temp, Time, Conc.) Start->Cond Cond_OK Conditions OK Cond->Cond_OK Correct Cond_Adj Adjust Temp/Time/Conc. Run small-scale trials Cond->Cond_Adj Incorrect Reag Assess Reagent & Solvent Purity Cond_OK->Reag End Yield Improved Cond_Adj->End Reag_OK Purity OK Reag->Reag_OK Sufficient Reag_Purify Purify Reagents & Use Dry Solvents Reag->Reag_Purify Impure/Wet Inter Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) Reag_OK->Inter Reag_Purify->End Inter_OK Strategy OK Inter->Inter_OK Optimized Inter_Mod Modify Addition Strategy (Slow addition, in situ generation) Inter->Inter_Mod Suboptimal Work Review Workup & Purification Procedure Inter_OK->Work Inter_Mod->End Work_OK Procedure OK Work->Work_OK Efficient Work_Mod Modify Extraction/Purification (Check for product loss) Work->Work_Mod Losses Detected Work_Mod->End A Crude Product (Post-Workup) B TLC Analysis (Solvent System Screening) A->B C Column Chromatography (Silica Gel) B->C D Collect & Combine Product Fractions C->D E Purity Check (TLC, NMR) D->E F Purity >95%? E->F G Recrystallization (e.g., Ethyl Acetate/Hexanes) F->G No H Final Product (Dry under vacuum) F->H Yes G->H

Sources

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions involving nitrile oxides. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation for the synthesis of isoxazolines and isoxazoles. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low, or I'm not getting any product. What is the most common cause?

Answer: The most frequent culprit for low or no yield in nitrile oxide cycloadditions is the inherent instability of the nitrile oxide intermediate itself.[1][2] Most nitrile oxides are highly reactive and, in the absence of a suitable dipolarophile, will rapidly dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[3][4] This dimerization is a second-order process, meaning its rate is highly dependent on the concentration of the nitrile oxide. If the nitrile oxide is generated too quickly or is not trapped efficiently by your dipolarophile, dimerization will become the dominant reaction pathway.

Another key factor is the stability of the nitrile oxide, which is influenced by steric and electronic effects. Steric bulk near the nitrile oxide functional group can significantly increase its stability and reduce the rate of dimerization.[1][5] For instance, mesityl nitrile oxide is a stable, crystalline solid, whereas lower aliphatic nitrile oxides are much more prone to dimerization.[1]

Recommended Solutions:

  • Ensure In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in situ (in the reaction mixture) in the presence of your alkene or alkyne dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, kinetically favoring the desired cycloaddition over dimerization.[3][4][6]

  • Slow Addition of Reagents: If you are using a pre-formed hydroximoyl chloride precursor, adding the base (e.g., triethylamine) dropwise over an extended period to the mixture of the precursor and the dipolarophile is critical.

  • Check Dipolarophile Reactivity: Your dipolarophile may be electron-poor or sterically hindered, leading to a slow cycloaddition rate that cannot compete with dimerization. Consider using a higher concentration of the dipolarophile (2-5 equivalents) to favor the desired reaction.

  • Verify Precursor Quality: Ensure your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride, or nitroalkane) is pure and has not degraded during storage.

Question 2: I see a significant amount of a side product that I've identified as the furoxan dimer. How can I prevent this?

Answer: The formation of the furoxan dimer is a direct consequence of the nitrile oxide reacting with itself, as discussed in the previous point.[3][4] To suppress this unwanted reaction, you must optimize conditions to ensure the nitrile oxide is consumed by the dipolarophile as soon as it is formed.

Dimerization

Recommended Solutions:

  • Diffusion-Controlled Addition: A highly effective technique involves the slow diffusion of a volatile base into the reaction mixture. For example, placing a small, open vial of triethylamine inside a sealed reaction vessel containing the hydroximoyl chloride and dipolarophile allows for a very slow and controlled generation of the nitrile oxide, minimizing dimerization.[7]

  • Optimize Generation Method: The choice of generation method is critical. For unstable aliphatic nitrile oxides, the Mukaiyama method (dehydration of a nitroalkane) is often preferred.[3][8] For more stable aromatic variants, the dehydrohalogenation of a hydroximoyl chloride is common.[9]

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of dimerization relative to the cycloaddition, but this is system-dependent and may also slow the desired reaction.

Question 3: My in situ generation from an aldoxime seems inefficient. How can I choose the right method and optimize it?

Answer: Generating a nitrile oxide from an aldoxime is a two-step process: conversion to an intermediate (like a hydroximoyl chloride) followed by elimination.[2] Failure can occur at either stage. The classic method involves chlorination with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), followed by dehydrochlorination with a base.[9][10][11] However, modern, milder methods are often more efficient and have a broader substrate scope.

TroubleshootingFlow

Method Precursor Key Reagents Advantages Disadvantages Reference(s)
Dehydrohalogenation Aldoxime1. NCS, NaOCl, or Cl₂2. Base (e.g., Et₃N)Widely used, reliable for many substrates.Harsh reagents may not be suitable for sensitive substrates; intermediate hydroximoyl chloride may be unstable.[9][10][11]
Mukaiyama Dehydration Primary NitroalkanePhenyl isocyanate, DCC; Et₃N (cat.)Excellent for generating unstable aliphatic nitrile oxides.Preparation of nitroalkane precursors can be challenging.[3][8][9]
Oxidative Methods AldoximeNaCl/Oxone; t-BuOI; Hypervalent Iodine (e.g., PIFA, DIB)Milder conditions, often "greener," broad substrate scope.Oxidant can potentially react with the dipolarophile.[12][13][14][15]
Dehydration of Hydroxamic Acids O-Silylated Hydroxamic AcidTriflic anhydride (Tf₂O), Et₃NGeneral, uses stable, crystalline precursors.Requires preparation of the silylated hydroxamic acid.[9]

Experimental Protocol: NaCl/Oxone Mediated Generation [12][14]

This is a green and efficient protocol for the in situ generation and cycloaddition of nitrile oxides.

  • To a round-bottom flask, add the aldoxime (1.0 mmol), the dipolarophile (1.2 mmol), NaCl (2.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Add an appropriate solvent (e.g., acetonitrile or ethyl acetate).

  • To this stirred suspension, add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 mmol) portion-wise over 10-15 minutes at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Question 4: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[6][16][17] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Type I (HOMO-dipole controlled): The dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the dipolarophile. This is typical for reactions with electron-deficient alkenes (e.g., acrylates, enones).[16][17]

  • Type III (LUMO-dipole controlled): The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. This occurs with electron-rich alkenes (e.g., enol ethers, enamines).[16][17]

For monosubstituted or 1,1-disubstituted alkenes, the regiochemistry typically results in the oxygen atom of the nitrile oxide attaching to the more substituted carbon of the double bond.[18]

Recommended Solutions:

  • Modify Electronic Properties: Altering the electronic nature of either the dipole or dipolarophile by changing substituents can influence the FMO energy levels and thus improve selectivity. For example, using an electron-withdrawing group on the nitrile oxide can lower its LUMO energy, potentially enhancing selectivity with an electron-rich dipolarophile.

  • Steric Directing Groups: Large, bulky substituents on either reactant can sterically disfavor one transition state over another, leading to a single regioisomer.[7][19]

  • Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and enhancing both the reaction rate and regioselectivity.

  • Solvent Effects: While often less pronounced, the solvent can influence regioselectivity. A computational study using a polarizable continuum model (CPCM) showed that solvent effects can play a role in the transition state energies.[16] Experimenting with solvents of different polarities (e.g., THF, acetonitrile, dichloromethane) may be beneficial.[16][20]

References

  • Mukaiyama, T. and Hoshino, T. (1960). A New Method for the Generation of Nitrile Oxides. Journal of the American Chemical Society, 82, 5339–5342.
  • Miller, A. K., et al. (2004). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 6(14), 2773-2775. [Link]

  • de Oliveira, K. T., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]

  • Kim, J., et al. (2014). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 16(22), 5948-5951. [Link]

  • Rai, K. M. L., et al. (2007). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Johnson, J. E., et al. (1984). Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution at the carbon-nitrogen double bond. The Journal of Organic Chemistry, 49(17), 3125-3130. [Link]

  • Chiang, Y.-H. (1971). Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

  • Kanemasa, S., et al. (2000). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). ResearchGate. [Link]

  • Johnson, J. E., et al. (1984). Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution. The Journal of Organic Chemistry, 49(17), 3125–3130. [Link]

  • Kumaran, G. & Kulkarni, G. H. (1995). Synthesis of α-Functionalized and Nonfunctionalized Hydroximoyl Chlorides from Conjugated Nitroalkenes and Nitroalkanes. The Journal of Organic Chemistry, 60(10), 3093–3096. [Link]

  • Plumet, J. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]

  • Sadowski, Z. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Gaponik, P. N., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. National Institutes of Health. [Link]

  • Dunn, P. J., et al. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link]

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Bentham Science. [Link]

  • Torssell, K. B. G. (1997). NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. Downloadable PDF. [Link]

  • Liu, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules. [Link]

  • Dong, A. W., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry. [Link]

  • Carlson, G. R. (1999). Synthesis of stable nitrile oxide compounds.
  • Martinez, R., et al. (1987). ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. LOCKSS. [Link]

  • Bakulev, V. A., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • Padwa, A. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]

  • Wang, G.-W., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • Plumet, J. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link]

  • Naka, H., et al. (2011). Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry. [Link]

  • Grundmann, C. & Dean, J. M. (1965). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. [Link]

  • Kiss, L. & Escorihuela, J. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Tetrahedron. [Link]

  • Houk, K. N., et al. (1986). Steric models for stereoselectivity of nitrile oxide cycloadditions to chiral alkenes. Journal of the American Chemical Society, 108(12), 3450–3452. [Link]

  • Baran, P. S., et al. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

  • Smith, N. D., et al. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Bull, S. D., et al. (2010). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. [Link]

  • Collins, M. J. (1995). The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. ANU Open Research. [Link]

  • Organic Chemistry Explained. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

  • Sadowski, Z. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Wang, G.-W., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Green Chemistry Letters and Reviews. [Link]

  • Baran, P. S. The [3+2]Cycloaddition Reaction. Scripps Research. [Link]

  • Kumar, A., et al. (2019). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health. [Link]

  • Krivovicheva, V., et al. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

Sources

scale-up considerations for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on scale-up considerations. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis campaign.

The synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and its derivatives typically relies on the robust [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[1][2][3] This powerful transformation involves the reaction of a nitrile oxide with an alkene. Specifically, for the target molecule, the likely pathway involves the cycloaddition of a nitrile oxide with a precursor that can be converted to the final hydroxylated product.

Part 1: Core Synthesis Troubleshooting

This section addresses common issues encountered during the bench-scale synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of isoxazolines can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your alkene and the precursor to your nitrile oxide (e.g., the corresponding aldoxime or nitroalkane). Impurities can interfere with the reaction.

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide is a critical step.[4][5]

    • From Aldoximes: If you are using an aldoxime, ensure the oxidizing agent (e.g., N-bromosuccinimide (NBS)[6][7], or a hypervalent iodine reagent) is fresh and added under appropriate conditions.[8] The choice of base is also critical.

    • From Nitroalkanes: Dehydration of a primary nitroalkane to a nitrile oxide requires specific reagents and conditions. Incomplete conversion will directly impact your yield.[5][9]

  • Reaction Conditions:

    • Temperature: While many 1,3-dipolar cycloadditions proceed at room temperature, some may require heating to overcome the activation energy.[9] Conversely, excessive heat can lead to decomposition of the nitrile oxide or the product.

    • Solvent: The choice of solvent can influence the rate and outcome of the reaction. A solvent that properly solubilizes both reactants is essential.

  • Side Reactions: The nitrile oxide can dimerize to form a furoxan, especially at high concentrations. To minimize this, it is often best to generate the nitrile oxide slowly in the presence of the alkene.

Question: I am observing the formation of significant side products. How can I identify and minimize them?

Answer: Side product formation is a common challenge. The most likely side product is the furoxan dimer of the nitrile oxide.

  • Identification: Furoxans can often be identified by their characteristic spectroscopic signatures. Mass spectrometry of the crude reaction mixture can help in identifying the molecular weight of the dimer.

  • Minimization Strategies:

    • Slow Addition: Add the nitrile oxide precursor or the activating reagent for its formation slowly to the reaction mixture containing the alkene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

    • Stoichiometry: Use a slight excess of the alkene (e.g., 1.1 to 1.2 equivalents) to ensure the nitrile oxide is consumed as it is formed.

Part 2: Scale-Up Considerations

Transitioning from a bench-scale synthesis to a larger scale introduces new challenges that must be carefully managed.[6][7]

Question: What are the primary safety concerns when scaling up this synthesis?

Answer: Safety is paramount during scale-up, especially when dealing with potentially hazardous reagents and reactions.

  • Reagent Handling: The synthesis may involve reagents like trichloroacetaldehyde (chloral) or its hydrate, which are toxic and require careful handling in a well-ventilated area.[10][11][12][13] Always consult the Safety Data Sheet (SDS) for all reagents.

  • Exothermic Reactions: 1,3-dipolar cycloadditions can be exothermic.[9] On a larger scale, the heat generated can accumulate, leading to a runaway reaction.

    • Thermal Management: Ensure the reaction vessel has adequate cooling capacity. Monitor the internal temperature of the reaction closely.

    • Controlled Addition: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.

  • Product Stability: The thermal stability of the final product, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, should be evaluated. Compounds with trichloromethyl groups can sometimes decompose at elevated temperatures.[14]

Question: How can I ensure efficient mixing and heat transfer on a larger scale?

Answer: Proper mixing and heat transfer are critical for reproducible results at scale.

  • Reactor Geometry: The choice of reactor is important. A jacketed reactor with good overhead stirring is recommended. The shape of the impeller and the stirring speed should be optimized to ensure homogeneity without causing excessive shear.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases. This makes heat dissipation more challenging. A reactor with a high heat transfer coefficient is desirable.

  • Viscosity: If the reaction mixture becomes viscous, it can impede mixing and heat transfer. In such cases, a more robust agitation system or a change in solvent might be necessary.

Part 3: Purification and Characterization

The purification of halogenated heterocyclic compounds can present unique challenges.[15]

Question: I am having difficulty purifying the final product. What strategies can I employ?

Answer: Purification of 5-(trichloromethyl)-4,5-dihydroisxazol-5-ol may require a multi-step approach.

  • Initial Work-up: The initial work-up should be designed to remove the bulk of the impurities. This may involve aqueous washes to remove salts and water-soluble byproducts.[16]

  • Chromatography: Column chromatography on silica gel is a common method for purifying isoxazolines.[6] A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A systematic screen of different solvents and solvent mixtures is recommended to find suitable conditions.

  • Residual Halogen Removal: In some cases, trace amounts of halogenated impurities may persist. Specialized purification techniques may be required to reduce these to acceptable levels for pharmaceutical applications.[17]

Part 4: Safety FAQs

Question: What are the key safety precautions for handling trichloroacetaldehyde (chloral)?

Answer: Trichloroacetaldehyde is a toxic and corrosive substance.[11][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush immediately with copious amounts of water.[13]

Part 5: General FAQs

Question: What is the general mechanism for the synthesis of isoxazolines via 1,3-dipolar cycloaddition?

Answer: The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring (the isoxazoline).[2][3][18] The reaction typically proceeds through a concerted mechanism, although stepwise pathways have also been considered.[19] The regioselectivity of the addition is governed by both electronic and steric factors.[9][19]

Visualizations

General Synthetic Workflow

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Final Product Formation Aldoxime Aldoxime Nitrile_Oxide In situ Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NBS) Oxidizing_Agent->Nitrile_Oxide Isoxazoline_Precursor 4,5-dihydroisoxazole derivative Nitrile_Oxide->Isoxazoline_Precursor [3+2] Cycloaddition Alkene Alkene Alkene->Isoxazoline_Precursor Final_Product 5-(trichloromethyl)-4,5- dihydroisoxazol-5-ol Isoxazoline_Precursor->Final_Product Hydroxylation/ Functional Group Interconversion

Caption: General workflow for the synthesis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagents Verify Activity of Oxidizing Agent/Base Check_Purity->Check_Reagents Purity OK Optimize_Conditions Optimize Reaction Temperature & Time Check_Reagents->Optimize_Conditions Reagents OK Check_Side_Products Analyze for Side Products (e.g., Furoxan) Optimize_Conditions->Check_Side_Products Conditions Optimized Slow_Addition Implement Slow Addition of Nitrile Oxide Precursor Check_Side_Products->Slow_Addition Furoxan Detected Adjust_Stoichiometry Adjust Alkene Stoichiometry Slow_Addition->Adjust_Stoichiometry Improved_Yield Improved Yield Adjust_Stoichiometry->Improved_Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega.
  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate.
  • Synthesis of 2-isoxazolines. Organic Chemistry Portal.
  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. ResearchGate.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC.
  • Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. RSC Publishing.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC - NIH.
  • Synthesis of 5‐hydroxy‐5‐trihalomethyl‐4,5‐dihydroisoxazoles. ResearchGate.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Safety Data Sheet. CymitQuimica.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
  • Dynamics of 1,3-Dipolar Cycloadditions: Energy Partitioning of Reactants and Quantitation of Synchronicity. Journal of the American Chemical Society.
  • Sigma C8383 - SAFETY DATA SHEET.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
  • TRICHLOROACETALDEHYDE. CAMEO Chemicals.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC - PubMed Central.
  • Halogenated Heterocycles. Sigma-Aldrich.
  • Chloral SDS, 75-87-6 Safety Data Sheets. ECHEMI.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate.
  • Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Request PDF.
  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU.
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI.
  • CAS 34648-11-8 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol. Alfa Chemistry.
  • TRICHLOROACETALDEHYDE. CAMEO Chemicals - NOAA.
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.
  • Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Technical Support Center: Navigating Stereoselectivity in Isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to address the common and often complex challenges associated with controlling stereoselectivity during the synthesis of isoxazolines. As valuable heterocyclic scaffolds in medicinal chemistry and natural product synthesis, achieving high stereocontrol in their preparation is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome hurdles in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Diastereoselectivity in [3+2] Cycloaddition of Nitrile Oxides and Alkenes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a cornerstone of isoxazoline synthesis.[2][4] However, when the alkene possesses a chiral center, particularly in an allylic position, controlling the diastereoselectivity of the resulting isoxazoline can be challenging.

Question 1: My [3+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in this reaction is often a matter of understanding and manipulating the subtle steric and electronic interactions in the transition state. Here’s a breakdown of the key factors and troubleshooting steps:

Underlying Principles: The facial selectivity of the nitrile oxide's approach to the alkene is influenced by the steric and electronic nature of the substituents on the chiral center of the alkene. For instance, an allylic oxygen substituent can exert a significant directing effect.[5]

Troubleshooting Workflow:

  • Solvent Polarity: The choice of solvent can influence the transition state geometry. Non-polar solvents often lead to more organized transition states and can enhance diastereoselectivity.

    • Action: If you are using a polar solvent (e.g., THF, acetonitrile), try switching to a non-polar solvent like toluene or dichloromethane.

  • Reaction Temperature: Lowering the reaction temperature can amplify the energetic difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[6]

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Be aware that this may decrease the reaction rate, requiring longer reaction times.

  • Steric Bulk of Protecting Groups: If your alkene has a chiral allylic alcohol, the size of the protecting group can significantly influence the diastereoselectivity. A bulkier protecting group can more effectively block one face of the alkene.

    • Action: If you are using a small protecting group (e.g., methyl ether), consider switching to a bulkier one like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

  • Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or the nitrile oxide precursor, leading to a more rigid transition state and potentially enhancing diastereoselectivity.[2]

    • Action: Introduce a Lewis acid such as Mg(ClO₄)₂, TiCl₄, or a chiral Lewis acid for asymmetric catalysis.[7] Perform a screen of different Lewis acids and monitor the effect on the d.r.

Question 2: I am observing poor regioselectivity in addition to poor stereoselectivity. How can I address both issues simultaneously?

Answer: Regioselectivity in nitrile oxide cycloadditions is primarily governed by frontier molecular orbital (FMO) interactions.[8] However, steric factors also play a crucial role. Often, reaction conditions that improve diastereoselectivity can also positively impact regioselectivity.

Troubleshooting Workflow:

  • Catalyst Choice: Metal catalysts, particularly copper(I) and ruthenium complexes, have been shown to control both regio- and stereoselectivity in the synthesis of isoxazoles and isoxazolines from alkynes and alkenes, respectively.[9][10]

    • Action: For issues with both regio- and stereocontrol, exploring a catalytic approach is highly recommended. A copper(I)-catalyzed reaction, for instance, can favor the formation of 3,5-disubstituted isoxazolines with high regioselectivity.[10]

  • In Situ Generation of Nitrile Oxide: The method of nitrile oxide generation can impact its reactivity and concentration in the reaction mixture. Slow, in-situ generation can sometimes lead to cleaner reactions with improved selectivity.[10][11]

    • Action: Instead of pre-forming the nitrile oxide, generate it in the presence of the alkene using methods like the oxidation of aldoximes with reagents such as N-chlorosuccinimide (NCS) or diacetoxyiodobenzene.[12]

Category 2: Enantioselective Isoxazoline Synthesis

For the development of chiral drugs and probes, achieving high enantioselectivity is critical. This typically involves the use of chiral catalysts or auxiliaries.

Question 3: I am attempting an enantioselective synthesis using a chiral Lewis acid catalyst, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess in a catalytic asymmetric reaction often points to issues with the catalyst's ability to effectively create a chiral environment around the reacting species.

Underlying Principles: Chiral Lewis acids coordinate to the dipolarophile (alkene), activating it for cycloaddition and creating a chiral pocket that directs the approach of the nitrile oxide to one face of the alkene. The structure of the ligand bound to the metal center is crucial for creating this effective chiral environment.[13]

Troubleshooting Workflow:

  • Ligand Modification: The steric and electronic properties of the chiral ligand are paramount.

    • Action: If using a standard ligand (e.g., a simple BOX or PYBOX ligand), consider screening a library of ligands with varying steric bulk and electronic properties. Sometimes, a subtle change in the ligand structure can have a profound impact on enantioselectivity.[14][15]

  • Catalyst Loading and Activation: Inadequate catalyst activity can lead to a significant background (non-catalyzed) reaction, which will be racemic and thus lower the overall ee.

    • Action: Ensure your catalyst is properly activated and that you are using an appropriate catalyst loading. In some cases, increasing the catalyst loading can improve the ee, although this is not always ideal for process chemistry.

  • Counter-ion Effects: The counter-ion of the Lewis acid can influence its catalytic activity and the geometry of the transition state.

    • Action: If using a catalyst like a metal triflate (e.g., Sc(OTf)₃), consider experimenting with other counter-ions (e.g., halides, perchlorates).

  • Presence of Water: Trace amounts of water can deactivate the Lewis acid catalyst.

    • Action: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Question 4: I am using an organocatalytic approach for an enantioselective [3+2] cycloaddition, but the reaction is slow and the ee is still not optimal.

Answer: Organocatalysis offers a powerful metal-free alternative for asymmetric synthesis.[16] However, these reactions can be sensitive to reaction conditions.

Underlying Principles: Chiral organocatalysts, such as imidazolidinones (MacMillan catalysts), activate the α,β-unsaturated aldehyde or ketone towards cycloaddition via the formation of a chiral iminium ion.[16] The efficiency of this activation and the steric environment of the iminium ion dictate the enantioselectivity.

Troubleshooting Workflow:

  • Catalyst Generation and Acidity: The active form of the catalyst is often a salt. The nature of the acid used to generate the catalyst can be critical.

    • Action: If using a free-base catalyst with an acid additive, screen different acids (e.g., TFA, HCl). Using a pre-formed catalyst salt, like a hydrochloride salt of a MacMillan catalyst, can sometimes lead to faster and more reproducible results.[16]

  • Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities.

  • Substrate Concentration: In some organocatalytic reactions, the concentration of the reactants can affect the rate of the catalyzed versus the uncatalyzed background reaction.

    • Action: Experiment with different substrate concentrations to find the optimal balance for rate and selectivity.

Data Summary Table

Problem Parameter to Vary Typical Starting Condition Suggested Change Expected Outcome Reference
Poor DiastereoselectivityTemperatureRoom Temperature0 °C to -78 °CIncreased d.r.[6]
Poor DiastereoselectivitySolventTHFToluene or CH₂Cl₂Increased d.r.
Poor EnantioselectivityChiral LigandStandard BOXScreen ligands with varied stericsImproved ee[14][15]
Low Reaction Rate (Organocatalysis)CatalystFree base + AcidPre-formed HCl saltFaster reaction, improved ee[16]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diastereoselective [3+2] Cycloaddition

  • To a flame-dried flask under an inert atmosphere, add the chiral alkene (1.0 equiv) and the chosen dry, non-polar solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (e.g., Mg(ClO₄)₂, 1.1 equiv) and stir for 15 minutes.

  • In a separate flask, prepare a solution of the aldoxime (1.2 equiv) in the same solvent.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.2 equiv) in the same solvent to the aldoxime solution to generate the nitrile oxide in situ.

  • Transfer the freshly prepared nitrile oxide solution to the cooled alkene/Lewis acid mixture via cannula.

  • Stir the reaction at the low temperature until TLC or LC-MS analysis indicates completion.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric isoxazolines and determine the d.r. by ¹H NMR or HPLC analysis.

Visualization of Concepts

Stereoselectivity_Troubleshooting cluster_diastereo Diastereoselectivity Issues cluster_diastereo_solutions Troubleshooting Steps cluster_enantio Enantioselectivity Issues cluster_enantio_solutions Troubleshooting Steps start Poor Stereoselectivity Observed q1 Is the d.r. close to 1:1? start->q1 q2 Is the ee low? start->q2 temp Lower Reaction Temperature q1->temp solvent Switch to Non-Polar Solvent q1->solvent sterics Increase Steric Bulk of Protecting Group q1->sterics lewis_acid Add Lewis Acid Catalyst q1->lewis_acid outcome Improved Stereoselectivity temp->outcome solvent->outcome sterics->outcome lewis_acid->outcome ligand Screen Chiral Ligands q2->ligand catalyst Optimize Catalyst Loading/Activation q2->catalyst water Ensure Anhydrous Conditions q2->water organo Optimize Organocatalyst Protocol q2->organo ligand->outcome catalyst->outcome water->outcome organo->outcome

Caption: Troubleshooting workflow for stereoselectivity issues.

References

  • Diastereoselective Synthesis of Polysubstituted Isoxazolines. (2021). ChemistryViews. Available at: [Link]

  • Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2024). PMC - NIH. Available at: [Link]

  • Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. (2024). PubMed. Available at: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024). PMC. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]

  • Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. (2003). PubMed. Available at: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). PMC - NIH. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. Available at: [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021). Chemical Reviews - ACS Publications. Available at: [Link]

  • Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of isoxazoline 5, and transition states of... ResearchGate. Available at: [Link]

  • Study of the regio- and stereoselectivity of [3+2] cycloaddition of nitrile oxides to various racemic 3-acyloxy and 3-hydroxybut-1-enes. ResearchGate. Available at: [Link]

  • A Review of the Synthesis of Oxazoline Derivatives. (2024). Bentham Science Publishers. Available at: [Link]

  • A Review of the Synthesis of Oxazoline Derivatives. Bentham Science Publisher. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. PMC - NIH. Available at: [Link]

  • Stereodivergent synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on [3+2[-cycloaddition of DACs and isoxazolin. ChemRxiv. Available at: [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2024). Journal of Qassim University for Science.
  • Succinct synthesis of beta-amino acids via chiral isoxazolines. (2005). PubMed - NIH. Available at: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024). ACS Omega - ACS Publications. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2023). MDPI. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). PMC - NIH. Available at: [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (2016). PubMed. Available at: [Link]

  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. Available at: [Link]

  • Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing. Available at: [Link]

  • Strategies for the Enantioselective Synthesis of 2‐Isoxazolines and 2‐Isoxazolin‐5‐ones Bearing Fully Substituted Stereocenters. (2022). Bohrium. Available at: [Link]

  • Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Request PDF. Available at: [Link]

  • Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5- ones Bearing Fully Substituted Stereocenters. ChemRxiv. Available at: [Link]

  • Regioselective Preparation of Functionalized Isoxazoline Derivatives as Key Intermediates for the Synthesis of Selective N-Methyl-D-aspartate Receptor Antagonists. ResearchGate. Available at: [Link]

  • Asymmetric Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Imines for the Synthesis of Chiral Spiro-Pyrazoline-Oxindoles. Sci-Hub. Available at: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC - PubMed Central. Available at: [Link]nih.gov/pmc/articles/PMC9316138/)

Sources

Technical Support Center: Refinement of Purification Methods for Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the refinement of purification methods for complex reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the purification of novel compounds and biologics. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and offering practical solutions.

Flash Chromatography Conundrums

Flash chromatography is a workhorse technique for routine purification. However, even seasoned chemists can face frustrating issues.

Issue: My compound is stuck on the column and won't elute.

  • Underlying Cause & Expertise: This often points to three possibilities: your compound has decomposed on the silica gel, you've used an incorrect solvent system, or your compound is extremely polar.[1] Silica gel is acidic and can degrade sensitive compounds. The solvent system's polarity might be too low to move a polar compound.

  • Troubleshooting Protocol:

    • Stability Check: Before running a column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If the spot disappears or streaks, your compound is likely unstable on silica. Consider alternative purification methods like reverse-phase chromatography or crystallization.

    • Solvent System Verification: Double-check the polarity of your elution solvent. A common mistake is reversing the ratio of polar and nonpolar solvents.[1] Run a gradient TLC to find the optimal solvent system that moves your compound to an Rf of 0.2-0.4.

    • For Highly Polar Compounds: If your compound doesn't move even in 100% ethyl acetate, you may need a more polar mobile phase (e.g., dichloromethane/methanol). Alternatively, reverse-phase chromatography, where the stationary phase is nonpolar, is an excellent option.[1]

Issue: My compound co-elutes with an impurity.

  • Underlying Cause & Expertise: This indicates poor resolution between your compound of interest and the impurity. The choice of solvent system is critical for achieving selectivity. Sometimes, the interaction of the compounds with the solvent can lead to this behavior.[1]

  • Troubleshooting Protocol:

    • Solvent System Optimization: Experiment with different solvent systems on a TLC plate. Try to find a solvent that maximizes the difference in Rf values between your compound and the impurity. A two-dimensional TLC can be a useful tool to assess compound stability and separation in different solvent systems.[2]

    • Consider Solvent Effects: The solubility of your compounds in the eluent matters. If the impurity is much more soluble than your desired compound, it can "drag" your compound along. Try a solvent system where both compounds are reasonably soluble.[1]

    • Alternative Stationary Phases: If solvent optimization fails, consider using a different stationary phase. Options include alumina (basic or neutral), or functionalized silica gels (e.g., amino, cyano).

Preparative HPLC Headaches

Preparative High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity compounds. However, scaling up from analytical to preparative scale can introduce new challenges.

Issue: I'm seeing poor resolution and peak tailing in my preparative run.

  • Underlying Cause & Expertise: This can be caused by several factors including column overload, improper mobile phase composition, or issues with the column itself.[3][4] Injecting too much sample is a common cause of peak broadening and loss of resolution.[5]

  • Troubleshooting Protocol:

    • Optimize Loading: Reduce the sample concentration or injection volume. In preparative HPLC, a balance must be struck between throughput and purity.[6]

    • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Adjust the pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic form.[3]

    • Check Column Health: A loss in efficiency can be due to a partially blocked inlet frit or contamination at the head of the column.[7] Reversing the column and flushing with a strong solvent can sometimes dislodge particulates from the frit.[7]

Issue: My purified fractions are not as pure as expected.

  • Underlying Cause & Expertise: This often stems from inadequate separation at the analytical scale, which is then amplified at the preparative scale. The choice of mobile phase and stationary phase is crucial for selectivity.[3]

  • Troubleshooting Protocol:

    • Method Development at Analytical Scale: Before scaling up, thoroughly optimize the separation at the analytical scale. Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile) and stationary phases to maximize resolution.[3][8]

    • Consider Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds can significantly improve peak shape and resolution.

    • Peak Shaving: In some cases, it may be necessary to collect narrower fractions ("peak shaving") around the main peak to achieve the desired purity, at the cost of yield.[9]

Crystallization Catastrophes

Crystallization is a powerful and often cost-effective purification technique, but inducing a reluctant compound to crystallize can be an art form.

Issue: My compound "oils out" instead of forming crystals.

  • Underlying Cause & Expertise: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent system or when the rate of cooling is too fast.[10][11]

  • Troubleshooting Protocol:

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. A slower cooling rate provides more time for ordered crystal lattice formation.[11]

    • Adjust Solvent System: Use a more dilute solution by adding more of the "good" solvent.[11] Alternatively, try a different solvent system altogether. A good crystallization solvent will dissolve the compound when hot but not when cold.[10]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method.[10]

Issue: No crystals form, even after extended cooling.

  • Underlying Cause & Expertise: This indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.[10][11]

  • Troubleshooting Protocol:

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[10]

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.[10]

    • Solvent Diffusion: A highly effective technique for small amounts of material is vapor diffusion. Dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile "poor" solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the overall solubility and promoting crystallization.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my reaction mixture?

A1: The choice depends on the scale of your reaction, the physical properties of your compound (solid vs. liquid, polarity, molecular weight), and the nature of the impurities.[13]

  • For small scale (<1g) and oils: Flash chromatography is often the go-to method.[13]

  • For multi-gram scale solids: Crystallization is a highly efficient and economical choice if a suitable solvent system can be found.[13]

  • For high-purity requirements or difficult separations: Preparative HPLC is the preferred method.[3]

  • For volatile compounds: Distillation or sublimation can be effective.

Q2: What is the importance of sample preparation before purification?

A2: Proper sample preparation is critical for successful purification and to prevent damage to your chromatography column.[14][15] Key steps include:

  • Filtration: Always filter your sample to remove any particulate matter that could clog the column frit.[16][17]

  • Dissolution: Ensure your sample is fully dissolved in a suitable solvent that is compatible with your mobile phase.[16]

  • Concentration/Dilution: Adjust the sample concentration to an appropriate level for the chosen technique to avoid overloading the column or having a sample that is too dilute to detect.[16]

Q3: I'm purifying a natural product extract. What are the unique challenges I should be aware of?

A3: Natural product extracts are often highly complex mixtures containing a wide variety of compounds with different polarities and concentrations.[18][19] Key challenges include:

  • Complexity: The sheer number of components can make separation difficult.[18] Multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reverse-phase) are often necessary.

  • Low Concentration of Actives: The bioactive compound may be present in very small amounts, making isolation and detection challenging.[19]

  • Structural Diversity: Natural products exhibit a vast range of chemical structures, requiring a broad array of purification strategies.[18]

Q4: My protein of interest is not binding to the affinity column. What could be the issue?

A4: Several factors can lead to poor binding in affinity chromatography:

  • Incorrect Tag Expression: Verify that your protein is expressing the affinity tag correctly and that the tag is accessible for binding. A western blot using an anti-tag antibody can confirm this.[20]

  • Buffer Conditions: The pH and ionic strength of your binding buffer are crucial. Ensure they are optimal for the interaction between the tag and the resin.[21]

  • Column Overloading: Loading too much total protein can exceed the binding capacity of the resin.[22]

  • Protein Aggregation: If your protein has aggregated, the tag may be buried and inaccessible. Adjusting buffer conditions to improve protein stability can help.[21]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Workflow for Flash Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry and then evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.[23]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor the elution by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start with Crude Reaction Mixture is_solid Is the target compound a solid? start->is_solid scale What is the scale? is_solid->scale Yes scale2 What is the scale? is_solid->scale2 No (Oil/Liquid) crystallization Attempt Crystallization scale->crystallization > 1g flash_chrom Flash Chromatography scale->flash_chrom < 1g purity_req High Purity Required? scale2->purity_req Any Scale volatile Is the compound volatile? purity_req->volatile No prep_hplc Preparative HPLC purity_req->prep_hplc Yes volatile->flash_chrom No distillation Distillation / Sublimation volatile->distillation Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Resolution

Resolution_Troubleshooting start Poor Resolution Observed check_loading Is the column overloaded? start->check_loading check_loading->start Yes, reduce load optimize_mobile Optimize Mobile Phase (Solvent ratio, pH, additives) check_loading->optimize_mobile No change_stationary Change Stationary Phase (e.g., C18, Amino, Cyano) optimize_mobile->change_stationary No Improvement success Resolution Improved optimize_mobile->success Improvement check_column Check Column Health (Frit, packing) change_stationary->check_column No Improvement change_stationary->success Improvement check_column->success Issue Found & Fixed

Caption: A workflow for troubleshooting poor resolution in chromatography.

References

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), mechanism of action studies, and patent claims are built. The subject of this guide, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS 34648-11-8), a heterocyclic compound featuring a reactive trichloromethyl group and a hemiaminal-like hydroxyl group, presents a compelling case for rigorous structural analysis. Its stereocenter at the C5 position necessitates a definitive method to resolve its absolute configuration, which in turn dictates its biological activity and interaction with target proteins.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this definitive technique against complementary spectroscopic methods.

The Imperative for Unambiguous Structure: Why X-ray Crystallography?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the connectivity and molecular formula of a new chemical entity, they provide indirect evidence of its three-dimensional arrangement. For a molecule like 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, key structural questions remain that spectroscopy alone cannot definitively answer:

  • Absolute Stereochemistry: Is the compound the (R)- or (S)-enantiomer? Spectroscopic methods typically cannot distinguish between enantiomers without chiral auxiliaries or derivatization.

  • Bond Lengths and Angles: What are the precise intramolecular distances and angles? This information is critical for computational modeling and understanding steric effects.

  • Intermolecular Interactions: How does the molecule pack in the solid state? Understanding the hydrogen bonding and other non-covalent interactions, particularly involving the hydroxyl group, is crucial for predicting physical properties like solubility and melting point.[1][2]

Single-crystal X-ray crystallography directly addresses these questions by providing a precise, three-dimensional map of electron density within a crystal lattice.[3] This allows for the unambiguous determination of atomic positions, providing irrefutable proof of the molecule's structure.[4]

Experimental Workflow for X-ray Crystallography

The path from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final data is of the highest possible quality.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound (>98% purity) B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B Dissolve in appropriate solvent C Single Crystal Selection (Visually Clear, Well-defined Faces) B->C Harvesting D Mount Crystal on Diffractometer C->D Transfer E X-ray Diffraction (e.g., Mo Kα radiation, 150 K) D->E Expose to X-rays F Data Integration (Reflection Intensities) E->F Process raw images G Structure Solution (Direct Methods/Patterson) F->G Transfer H Structure Refinement (Least-Squares Minimization) G->H Assign atoms to electron density I Validation & CIF File (e.g., CheckCIF) H->I Finalize model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Single-Crystal X-ray Diffraction of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

This protocol is a self-validating system, designed with checkpoints to ensure the quality of the final structure.

1. Material & Purity Confirmation:

  • Objective: To ensure the starting material is of sufficient purity to yield high-quality crystals.

  • Method: Synthesize 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.[5] Confirm purity (>98%) using High-Performance Liquid Chromatography (HPLC) and confirm identity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.

2. Crystallization:

  • Objective: To grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).

  • Method: Slow Evaporation.

    • Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Causality: Slow solvent evaporation allows molecules to organize into a highly ordered, repeating crystal lattice, which is essential for sharp diffraction.[3] The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so.

3. Crystal Mounting and Data Collection:

  • Objective: To mount a selected crystal and collect diffraction data.

  • Method:

    • Select a visually clear, well-formed single crystal under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 150 K) on the diffractometer.

    • Collect diffraction data using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in better resolution of the diffraction data. Data collection at cryogenic temperatures is standard practice for small molecules.[2]

4. Structure Solution and Refinement:

  • Objective: To solve the phase problem and refine a model of the molecule that best fits the experimental data.

  • Method:

    • Process the raw diffraction images to integrate the intensities of the reflections.

    • Solve the structure using software packages that employ direct methods or Patterson functions to determine the initial positions of the atoms.

    • Refine the atomic positions, displacement parameters, and occupancies using full-matrix least-squares refinement.

  • Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction pattern and one calculated from the structural model. The quality of the final model is assessed by metrics such as the R-factor (residual factor).

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, it is crucial to understand how it compares to and is complemented by other common analytical techniques.

Analytical Techniques Comparison XC X-ray Crystallography Provides 3D structure, absolute stereochemistry, bond lengths/angles, and packing information. Unambiguous, definitive. Requires single crystals, destructive. NMR NMR Spectroscopy Provides connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry (NOE), and dynamic information. Non-destructive, solution-state data. Indirect 3D info, cannot determine absolute configuration alone. XC->NMR Complementary MS Mass Spectrometry Provides molecular weight (HRMS), elemental composition, and fragmentation patterns. High sensitivity, small sample amount. No stereochemical information, limited connectivity data. XC->MS Supportive NMR->MS Complementary IR IR Spectroscopy Identifies functional groups (e.g., O-H, C=N). Fast, simple. Provides very limited structural information. NMR->IR Complementary

Caption: Relationship between key analytical techniques for structure elucidation.

Data Comparison Summary

The following table summarizes the type of data obtained from each technique for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Parameter X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, NOESY) Mass Spectrometry (HRMS)
Molecular Formula Confirmed by refined structureInferred from ¹³C and ¹H countsC₄H₄Cl₃NO₂ (from accurate mass)
Molecular Weight Calculated from formula (204.44 g/mol )Not directly measuredMeasured (e.g., m/z of [M+H]⁺)[6]
Connectivity Directly observed atomic connectionsDetermined via COSY, HSQC, HMBCInferred from fragmentation patterns
Stereochemistry Absolute configuration determinedRelative stereochemistry via NOESYNone
Bond Lengths/Angles Precise measurements (e.g., C-Cl, C-O)Not measuredNot measured
Intermolecular Forces Hydrogen bonding, van der Waals contactsInferred from solvent effectsNot measured
Sample State Solid (Single Crystal)SolutionGas phase (ions)
Key Advantage Unambiguous 3D structure[3]Information on solution-state dynamicsHigh sensitivity and formula confirmation[7]
Key Limitation Requires high-quality single crystalsIndirect structural informationNo stereochemical data

Conclusion: An Integrated Approach

For the definitive structural confirmation of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional structure. It is the only technique that can definitively resolve the absolute stereochemistry at the C5 position, a critical parameter for any biologically active molecule.

However, a truly robust characterization relies on an integrated approach. NMR and MS are essential, complementary techniques that provide the initial proof of identity, connectivity, and purity, validating the material that is taken forward for crystallization.[2][8][9] While spectroscopic data builds a strong hypothesis of the structure, the crystal structure serves as the final, irrefutable evidence. For any research or development program involving novel chemical entities, this multi-technique, self-validating approach is not just best practice—it is a scientific necessity.

References

  • Xu, J., et al. (2024). Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study. Journal of Agricultural and Food Chemistry. Available: [Link]

  • Efimov, I., et al. (2025). Regio-and Stereoselective Synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry. Available: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. Available: [Link]

  • Chen, L., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal. Available: [Link]

  • PubChem. 5-trichloromethyl-4,5-dihydro-5-isoxazolol. Available: [Link]

  • Deschamps, J.R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. Available: [Link]

  • MySkinRecipes. 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Available: [Link]

  • Driowya, M., et al. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available: [Link]

  • Titi, A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Available: [Link]

Sources

comparative analysis of different synthetic routes to 5-(trichloromethyl)-isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-(trichloromethyl)-isoxazoline scaffold is a key pharmacophore in medicinal chemistry and agrochemical research, demonstrating a wide range of biological activities. The incorporation of the trichloromethyl group often enhances the lipophilicity and metabolic stability of molecules, making this heterocyclic motif a prime target for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic strategies for accessing 5-(trichloromethyl)-isoxazolines, offering an in-depth examination of their underlying mechanisms, practical considerations, and experimental data to aid researchers in selecting the optimal route for their specific applications.

Pillar 1: Strategic Overview of Synthetic Pathways

The synthesis of 5-(trichloromethyl)-isoxazolines predominantly relies on the powerful and versatile [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. The two primary strategies diverge in their approach to introducing the trichloromethyl moiety: either as a substituent on the dipolarophile (alkene component) or as part of the 1,3-dipole (nitrile oxide component).

Route 1: Cycloaddition of Aryl Nitrile Oxides with Trichloromethyl Enones. This recently developed method involves the reaction of an in situ-generated aryl nitrile oxide with a 1-aryl-4,4,4-trichlorobut-2-en-1-one (CCl3-enone).[1][2][3] This approach is notable for its regioselectivity and stereoselectivity, yielding highly functionalized isoxazolines.

Route 2: Cycloaddition of Trichloroacetonitrile Oxide with Alkenes. This classic strategy utilizes trichloroacetonitrile oxide, generated from a suitable precursor, as the 1,3-dipole, which then reacts with a variety of alkenes. This method offers flexibility in the substitution pattern at the 4- and 5-positions of the isoxazoline ring, dictated by the choice of the alkene.

Below is a visual representation of these two divergent synthetic strategies.

G cluster_0 Synthetic Strategies for 5-(Trichloromethyl)-isoxazolines cluster_1 Route 1 cluster_2 Route 2 Target 5-(Trichloromethyl)-isoxazoline Aryl_Hydroxamoyl_Chloride Aryl Hydroxamoyl Chloride Aryl_Nitrile_Oxide Aryl Nitrile Oxide (in situ) Aryl_Hydroxamoyl_Chloride->Aryl_Nitrile_Oxide Base CCl3_Enone Trichloromethyl Enone CCl3_Enone->Target Aryl_Nitrile_Oxide->Target [3+2] Cycloaddition Trichloroacetonitrile Trichloroacetonitrile Trichloroacetaldehyde_Oxime Trichloroacetaldehyde Oxime Trichloroacetonitrile->Trichloroacetaldehyde_Oxime NH2OH·HCl Alkene Alkene Alkene->Target Trichloroacetonitrile_Oxide Trichloroacetonitrile Oxide (in situ) Trichloroacetaldehyde_Oxime->Trichloroacetonitrile_Oxide Oxidant Trichloroacetonitrile_Oxide->Target [3+2] Cycloaddition

Caption: Divergent synthetic pathways to 5-(trichloromethyl)-isoxazolines.

Pillar 2: Comparative Analysis of Synthetic Routes

A critical evaluation of these two synthetic routes reveals distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

FeatureRoute 1: Aryl Nitrile Oxide + CCl3-EnoneRoute 2: Trichloroacetonitrile Oxide + Alkene
Starting Materials Aromatic hydroxamoyl chlorides, 1-aryl-4,4,4-trichlorobut-2-en-1-onesTrichloroacetonitrile, hydroxylamine, various alkenes
Key Transformation [3+2] Cycloaddition[3+2] Cycloaddition
Source of CCl3 Group Dipolarophile (Enone)1,3-Dipole (Nitrile Oxide)
Regio-/Stereo-selectivity Generally high, predominantly trans-isomer observed[1]Dependent on alkene substitution, often highly regioselective
Substrate Scope Varied aromatic hydroxamoyl chlorides and substituted CCl3-enones[2]Broad range of alkenes can be employed
Reaction Conditions Mild, metal-free, often requires a base (e.g., Et3N)[1]Generation of nitrile oxide may require an oxidant (e.g., NCS, bleach)
Yields Generally good to excellent (up to 95%)[2]Variable, dependent on alkene reactivity and stability of the nitrile oxide
Advantages Direct access to highly functionalized products, high stereoselectivityVersatility in alkene choice, readily available starting materials
Disadvantages Synthesis of substituted CCl3-enones may be requiredTrichloroacetonitrile oxide can be unstable, potential for side reactions

Pillar 3: Mechanistic Insights

The core of both synthetic strategies is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction. However, the nature of the reactants in each route influences the electronic demands and stereochemical outcome of the cycloaddition.

Route 1: Mechanism

In this route, the aryl nitrile oxide is generated in situ from the corresponding hydroxamoyl chloride by dehydrochlorination with a base. This highly reactive 1,3-dipole then undergoes a cycloaddition with the electron-deficient CCl3-enone. The regioselectivity is governed by the frontier molecular orbitals (FMO) of the reactants, with the reaction proceeding via a HOMO(nitrile oxide)-LUMO(enone) interaction. The observed trans stereoselectivity is a result of a kinetically controlled process where the transition state leading to the trans product is lower in energy.

G cluster_0 Route 1: Mechanistic Workflow Start Aryl Hydroxamoyl Chloride + CCl3-Enone Step1 In situ generation of Aryl Nitrile Oxide (Base-mediated dehydrochlorination) Start->Step1 Step2 [3+2] Cycloaddition (Concerted, Pericyclic) Step1->Step2 Product trans-5-(Trichloromethyl)-isoxazoline Step2->Product

Caption: Mechanistic workflow for Route 1.

Route 2: Mechanism

This pathway commences with the synthesis of trichloroacetaldehyde oxime from trichloroacetonitrile and hydroxylamine.[4] The oxime is then oxidized in the presence of an alkene to generate the transient trichloroacetonitrile oxide. This species immediately undergoes a [3+2] cycloaddition with the alkene. The regioselectivity is again dictated by FMO theory, and the stereochemistry of the alkene is typically retained in the product.

G cluster_0 Route 2: Mechanistic Workflow Start Trichloroacetonitrile + Alkene Step1 Formation of Trichloroacetaldehyde Oxime Start->Step1 Step2 In situ generation of Trichloroacetonitrile Oxide (Oxidation) Step1->Step2 Step3 [3+2] Cycloaddition (Concerted, Pericyclic) Step2->Step3 Product 5-(Trichloromethyl)-isoxazoline Step3->Product

Caption: Mechanistic workflow for Route 2.

Experimental Protocols

Route 1: Synthesis of (4-Chlorophenyl)(3-(p-tolyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-4-yl)methanone[2]

Materials:

  • 1-(4-Chlorophenyl)-4,4,4-trichlorobut-2-en-1-one

  • 4-Methylbenzohydroxamoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1-(4-chlorophenyl)-4,4,4-trichlorobut-2-en-1-one (1.0 mmol) and 4-methylbenzohydroxamoyl chloride (1.2 mmol) in DCM (10 mL) was added triethylamine (1.5 mmol) at room temperature.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the title compound.

  • Yield: 84%

  • Characterization: The product was characterized by 1H NMR, 13C NMR, and HRMS.

Route 2: Representative Synthesis of 3-Phenyl-5-(trichloromethyl)-4,5-dihydroisoxazole

Part A: Synthesis of Trichloroacetaldehyde Oxime [4] Materials:

  • Trichloroacetonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a flask, dissolve hydroxylamine hydrochloride (3.5 mmol) and sodium hydroxide (3.5 mmol) in water.

  • To this solution, add trichloroacetonitrile (1.7 mmol).

  • Stir the mixture at room temperature for 3 hours. A solid precipitate will form.

  • Isolate the product by filtration, dry under vacuum, and recrystallize from hexane/ethyl acetate to yield trichloroacetaldehyde oxime.

  • Yield: 90%

Part B: [3+2] Cycloaddition with Styrene Materials:

  • Trichloroacetaldehyde oxime

  • Styrene

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl3)

  • Pyridine

Procedure:

  • To a solution of trichloroacetaldehyde oxime (1.0 mmol) and styrene (1.2 mmol) in chloroform (10 mL), add N-chlorosuccinimide (1.1 mmol).

  • Add a catalytic amount of pyridine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenyl-5-(trichloromethyl)-4,5-dihydroisoxazole.

Conclusion

Both synthetic routes presented offer viable and effective methods for the synthesis of 5-(trichloromethyl)-isoxazolines. The choice between the two will largely depend on the desired substitution pattern of the final product and the availability of the starting materials. Route 1, as described by Efimov et al., provides a highly stereoselective and efficient method for preparing densely functionalized isoxazolines.[1][2][3] Route 2 offers greater flexibility in the choice of the alkene component, allowing for a broader range of substituents at the 4- and 5-positions of the isoxazoline ring. A thorough understanding of the mechanistic nuances and practical considerations of each route, as detailed in this guide, will empower researchers to make informed decisions in their synthetic endeavors.

References

  • Efimov, I., Sokolov, V. A., Vasilyev, A., Kumar, Y., Singla, K., D'Alterio, M. C., Talarico, G., & Voskressensky, L. (2025). Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. New Journal of Chemistry. (Accepted Manuscript). DOI: 10.1039/D5NJ03070F. [Link]

  • Efimov, I., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry, 49(41). [Link]

  • Efimov, I. V., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. IRIS UNINA. [Link]

  • Machetti, F., et al. (2007). The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • Kanemasa, S. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.[Link]

  • De Borba, M. A., et al. (2009). Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles. ARKIVOC, 2009(12), 1-7. [Link]

  • Lee, S. H., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is the cornerstone of reliable quality control, stability testing, and regulatory submission. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring that the selected method is not only compliant but also scientifically sound for its intended purpose.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized international approach to ensuring that analytical data is reliable, reproducible, and scientifically sound.[2][3][4]

Pillar 1: The Foundation of a Validated Method

Before comparing specific instrumental techniques, it is critical to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, these parameters provide the documented evidence that a method is fit for its purpose.[2][3][5]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[2][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][6]

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development (Selectivity, Initial Parameters) ATP->MethodDev Guides Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) MethodDev->Protocol Informs Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis vs. Acceptance Criteria Specificity->Data_Analysis Generates Data Linearity->Data_Analysis Generates Data Accuracy->Data_Analysis Generates Data Precision->Data_Analysis Generates Data Limits->Data_Analysis Generates Data Robustness->Data_Analysis Generates Data Validation_Report Final Validation Report Data_Analysis->Validation_Report Summarizes Lifecycle Method Lifecycle Management (Ongoing Monitoring) Validation_Report->Lifecycle Initiates

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2).

Pillar 2: Comparative Analysis of Chromatographic Techniques

The selection of the primary analytical technique is the most critical decision in method development. For a molecule like 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (MW: 204.44 g/mol [1][7]), which contains both polar (hydroxyl, isoxazole ring) and non-polar (trichloromethyl) functionalities, the choice primarily lies between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The decision hinges on two key physical properties of the analyte: thermal stability and volatility .[8][9] HPLC is the workhorse for non-volatile and thermally labile compounds, while GC excels at separating volatile compounds that are stable at elevated temperatures.[10][11]

Method_Selection_Decision_Tree node_result node_result node_action node_action Start Analyte: 5-(trichloromethyl)-4,5- dihydroisoxazol-5-ol Thermal_Stability Is the analyte thermally stable at ~200-250°C? Start->Thermal_Stability Volatility Is the analyte sufficiently volatile? Thermal_Stability->Volatility Yes HPLC Select HPLC Thermal_Stability->HPLC No (Degradation Risk) Volatility->HPLC No (Poor Elution) GC Select GC Volatility->GC Yes

Caption: Decision tree for selecting between HPLC and GC.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is often the default starting point for compounds with unknown thermal stability or those containing polar functional groups, like the hydroxyl group in the target analyte. Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[11]

Causality Behind Choosing HPLC:

  • Versatility: Accommodates a wide range of compounds, especially non-volatile and polar molecules.[11]

  • Ambient Temperature Operation: Avoids the risk of thermal degradation of the analyte, which is a significant concern for a molecule with a hydroxyl group and a heterocyclic ring.

  • Detector Compatibility: Easily coupled with UV-Vis or Mass Spectrometry (MS) detectors, providing both quantitative and qualitative information.

Experimental Protocol: HPLC-UV Validation

1. Method Development & Specificity:

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD monitoring at an appropriate wavelength determined by a UV scan of the analyte.

  • Specificity Assessment: Inject a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo. Subject the analyte to forced degradation (acid, base, peroxide, heat, light) and analyze the stressed samples. The method is specific if the analyte peak is free from interference from any other peaks and peak purity analysis (via DAD) passes.

2. Linearity, Range, Accuracy, and Precision:

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable diluent.

  • Linearity: Prepare at least five concentrations across the expected range (e.g., 80% to 120% of the nominal assay concentration). Perform triplicate injections for each concentration. Plot the mean peak area against concentration and determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations at 100% of the test concentration and calculate the Relative Standard Deviation (%RSD).

3. LOQ and LOD:

  • Estimation: Can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

  • Confirmation: Prepare a series of dilute solutions and inject them. The LOQ is the lowest concentration that provides acceptable precision (%RSD ≤ 10%) and accuracy.

4. Robustness:

  • Deliberately vary critical method parameters one at a time:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Analyze the system suitability parameters (e.g., peak tailing, resolution) and analyte concentration to assess the impact of these changes.

Hypothetical Performance Data: HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolvedPasses; No interference observed
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of nominal concentration20 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate≤ 2.0%1.20%
LOQ S/N ≥ 10; RSD ≤ 10%0.1 µg/mL
Robustness System suitability passesMethod is robust

B. Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[9] The presence of three chlorine atoms in 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol makes it an excellent candidate for a highly sensitive and selective Electron Capture Detector (ECD). However, its suitability is entirely dependent on the compound's ability to withstand the high temperatures of the GC inlet (~250°C) without degradation.

Causality Behind Choosing GC:

  • High Sensitivity for Halogens: An ECD is extremely sensitive to halogenated compounds, potentially allowing for much lower detection limits than HPLC-UV.[12]

  • High Resolution: Capillary GC columns offer superior resolving power for separating the analyte from closely related impurities.[9][12]

  • Lower Solvent Consumption: GC uses inert carrier gases, making it a more cost-effective and environmentally friendly option in terms of solvent usage compared to HPLC.[8]

Experimental Protocol: GC-ECD Validation

1. Method Development & Specificity:

  • Thermal Stability Check: First, perform a preliminary GC-MS analysis to confirm that the analyte elutes as a single, non-degraded peak.

  • Instrumentation: GC with an ECD or Mass Spectrometer (for initial specificity).

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector: Splitless injection at a temperature of ~250°C.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a final temperature that ensures elution (e.g., 280°C).

  • Specificity Assessment: Similar to HPLC, analyze blank, placebo, standard, and spiked placebo. The method is specific if the analyte peak is well-resolved from any matrix or impurity peaks.

2. Linearity, Range, Accuracy, and Precision:

  • Procedure: The validation experiments are analogous to those described for HPLC. Prepare a stock solution and dilute it to create standards for linearity, accuracy, and precision studies. The key difference is the injection into the GC system.

3. LOQ and LOD:

  • Procedure: Determined by the S/N ratio method, similar to HPLC. Due to the high sensitivity of the ECD for this analyte, the LOD and LOQ are expected to be significantly lower than with HPLC-UV.

4. Robustness:

  • Deliberately vary critical GC parameters:

    • Initial oven temperature (e.g., ±5 °C).

    • Temperature ramp rate (e.g., ±10%).

    • Carrier gas flow rate (e.g., ±5%).

    • Injector temperature (e.g., ±10 °C).

Hypothetical Performance Data: GC-ECD
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is resolvedPasses; Assumes no thermal degradation
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of nominal concentration0.5 - 0.75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%1.15%
- Intermediate≤ 2.0%1.45%
LOQ S/N ≥ 10; RSD ≤ 10%0.005 µg/mL (5 ng/mL)
Robustness System suitability passesMethod is robust

Pillar 3: Definitive Characterization and Method Selection Summary

While chromatography provides separation and quantification, coupling it with Mass Spectrometry (GC-MS or LC-MS) is essential for unequivocal peak identification, especially during specificity studies.[12][13] MS provides structural information that confirms the identity of the analyte peak and helps in identifying unknown degradation products or impurities. For this molecule, GC-MS would be particularly powerful, providing both chromatographic separation and a mass spectrum to confirm the molecular weight and fragmentation pattern of the intact molecule.[14]

Head-to-Head Comparison and Final Recommendation
FeatureHPLC-UV / HPLC-MSGC-ECD / GC-MS
Analyte Suitability Excellent for non-volatile or thermally labile compounds.[8]Requires analyte to be volatile and thermally stable.[9][11]
Primary Risk Potential for poor retention on reversed-phase columns if the molecule is not sufficiently polar.High risk of thermal degradation at the injector port.
Sensitivity Moderate (UV) to High (MS).Very High (ECD for halogens); High (MS).
Specificity Good with DAD peak purity; Excellent with MS.Good with high-resolution capillary columns; Excellent with MS.[12]
Operational Cost Higher due to solvent consumption.[8]Lower carrier gas cost.[8]
Recommendation Recommended starting point. The safer, more versatile option that avoids the primary risk of thermal degradation. LC-MS should be used for definitive specificity.Viable high-sensitivity alternative. Only proceed after GC-MS analysis confirms the absence of on-column degradation. Ideal for trace-level impurity analysis if stability is proven.

For the validation of analytical methods for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, High-Performance Liquid Chromatography (HPLC) is the most robust and scientifically sound starting point. Its operation at ambient temperatures mitigates the significant risk of thermal degradation, ensuring that the analytical results accurately reflect the true composition of the sample. While Gas Chromatography with an Electron Capture Detector (GC-ECD) offers a compelling advantage in sensitivity for this halogenated molecule, its use is conditional upon definitive proof of the analyte's thermal stability via GC-MS.

A comprehensive validation strategy should begin with HPLC-DAD for routine assays and employ HPLC-MS for the crucial validation of specificity and the identification of any potential degradation products or impurities. This dual approach ensures a method that is not only compliant with international guidelines but is also built on a foundation of sound scientific principles, guaranteeing data of the highest integrity for researchers, scientists, and drug development professionals.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
  • Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Royal Society of Chemistry.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
  • Comparison of the GC and HPLC methods for the determination of pesticides. ResearchGate.
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
  • Testing methods for halogenated organic compounds ‐ experiences with drinking and surface waters. Pergamon.
  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018). Journal of Agricultural and Food Chemistry.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
  • Determination of Contaminants: HPLC vs. GC. (2025). Tentamus Group.
  • Characterization of Halogenated Organic Compounds. Benchchem.
  • Analytical Chemistry of Organic Halogen Compounds. (1st ed.). Elsevier.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
  • Chauhan, et al. (2012). Synthesis of various pyrazole and isoxazole derivatives and screening for antimicrobial activity. Research Trend.
  • Shinde, V. (2020). Difference between HPLC and GC Technique. Veeprho.
  • 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. MySkinRecipes.
  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. (2025). ResearchGate.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.
  • Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. RSC Publishing.
  • CAS 34648-11-8 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol. Alfa Chemistry.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.
  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. (2025). ResearchGate.
  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. ChemicalBook.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Semantic Scholar.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation.

Sources

comparing the reactivity of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol with other isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol against other substituted isoxazolines. Isoxazolines are a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities, including anti-inflammatory, anticancer, and insecticidal properties.[1][2][3][4] Understanding the influence of substituents on the isoxazoline ring is paramount for designing novel synthetic routes and developing new bioactive molecules. The subject of this guide, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, possesses unique structural features—a potent electron-withdrawing trichloromethyl group and a hydroxyl group situated on the same C5 carbon—that bestow it with a distinct and heightened reactivity profile compared to its analogues.

The Isoxazoline Core: A Primer on Structure and General Reactivity

The 4,5-dihydroisoxazole, or 2-isoxazoline, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The most common route to this scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, a method celebrated for its efficiency and selectivity.[1][5][6]

The typical reactivity of the isoxazoline ring is characterized by the susceptibility of the N-O bond to reductive cleavage. This reaction is a cornerstone in synthetic chemistry, providing access to valuable γ-amino alcohols and β-hydroxy ketones, which are versatile building blocks for more complex molecules.[7] However, the reactivity of the carbon atoms within the ring is highly dependent on the nature of their substituents.

Unpacking the Reactivity of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

The title compound is distinguished by two key functional groups at the C5 position:

  • Trichloromethyl (-CCl₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the three chlorine atoms. This inductive effect polarizes the C5-C(Cl)₃ bond, rendering the C5 carbon atom highly electron-deficient and thus exceptionally electrophilic.

  • Hydroxyl (-OH) Group: The presence of a hydroxyl group at the C5 position, which is also bonded to the ring nitrogen, creates a hemiaminal-like structure. This functionality makes the hydroxyl group a competent leaving group, especially following protonation, further enhancing the electrophilicity at C5.

This unique combination transforms the C5 position into a reactive hotspot, fundamentally altering its chemical behavior compared to isoxazolines bearing simple alkyl, aryl, or even other halogenated substituents.

Comparative Reactivity Analysis

Susceptibility to Nucleophilic Attack at C5

A key differentiator for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is its pronounced susceptibility to nucleophilic substitution at the C5 position.

  • Standard Isoxazolines (e.g., 5-alkyl/aryl substituted): These compounds generally do not undergo direct nucleophilic substitution at C5. The C5 carbon is not sufficiently electrophilic, and there is no good leaving group present. Reactions typically occur elsewhere, such as via N-O bond cleavage.

  • 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: This molecule behaves as a masked ketone. The highly electrophilic C5 carbon, activated by the -CCl₃ group, readily invites attack from a wide range of nucleophiles. The hydroxyl group can be displaced to form new C-O, C-S, or C-N bonds. This reactivity is analogous to that of fluorinated isoxazolines, which have been shown to generate a carbocation at the C5 position via C-F bond cleavage, subsequently reacting with nucleophiles in an SN1-type process.[8] This allows for the introduction of various functional groups directly onto the isoxazoline ring without its cleavage, a transformation that is challenging with standard isoxazolines.[8]

Diagram 1: Comparative Reactivity Pathways at C5

This diagram illustrates the contrasting reactivity of a standard 5-alkylisoxazoline versus the highly electrophilic 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol when treated with a nucleophile.

G cluster_0 Standard 5-Alkylisoxazoline cluster_1 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol a0 5-Alkylisoxazoline a2 No direct C5 substitution a0->a2 a3 Alternative pathways (e.g., N-O cleavage under reductive conditions) a0->a3 a1 Nucleophile (Nu-) a1->a2 b0 5-(CCl3)-isoxazolin-5-ol b2 Facile Nucleophilic Substitution at C5 b0->b2 b1 Nucleophile (Nu-) b1->b2 b3 Formation of 5-Nu-5-(CCl3)-isoxazoline b2->b3

Caption: Reactivity at C5: Standard vs. CCl₃-substituted isoxazoline.

Ring Stability and Propensity for Ring-Opening

The stability of the isoxazoline ring itself is influenced by its substituents.

  • Standard Isoxazolines: The N-O bond is inherently the weakest linkage and is the primary site of reactivity under reductive conditions (e.g., Raney Ni/AlCl₃, H₂/Pd).[7] This predictable cleavage is a powerful synthetic tool.

  • Halo-Substituted Isoxazolines: The introduction of halogens can modulate ring stability. For instance, 3-bromo-4,5-dihydroisoxazoles are known to be valuable synthetic intermediates whose reactivity spectrum includes ring-opening to form β-hydroxy esters or β-hydroxynitriles.[9][10] The properties of these molecules are intimately correlated with the nature of the halogen substituent.[9]

  • 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: While direct experimental data on the ring-opening of this specific molecule is scarce in the provided results, the strong electron-withdrawing nature of the -CCl₃ group is expected to polarize and potentially weaken the bonds within the ring, particularly the N-O bond. This could make it more susceptible to cleavage under milder conditions compared to alkyl-substituted analogues. However, its dominant reactivity pathway appears to be nucleophilic substitution at the highly activated C5 position.

Experimental Protocols and Data

To provide a practical context for these reactivity differences, this section outlines a general protocol for nucleophilic substitution on 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and a comparative protocol for the reductive ring cleavage of a standard isoxazoline.

Protocol 1: Nucleophilic Substitution of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

This protocol is a generalized procedure based on similar reactions involving activated isoxazolines.[8]

  • Preparation: To a solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL) under an inert atmosphere (N₂ or Ar), add the nucleophile (e.g., an alcohol or thiol, 1.2 mmol).

  • Initiation: If required, add a Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂, 0.1 mmol) at 0 °C to facilitate the departure of the hydroxyl group.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL). Separate the organic layer, and extract the aqueous layer with the solvent (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-substituted product.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

G start Start dissolve Dissolve Isoxazoline & Nucleophile in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Lewis Acid Catalyst (optional) cool->add_catalyst react Stir at Room Temp (2-16h) add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with NaHCO₃ & Extract monitor->workup Complete purify Dry, Concentrate & Purify via Chromatography workup->purify end End purify->end

Caption: Workflow for C5-nucleophilic substitution on an activated isoxazoline.

Protocol 2: Reductive N-O Bond Cleavage of a 3,5-Disubstituted Isoxazoline

This protocol is based on a standard procedure for isoxazoline ring opening.[7]

  • Preparation: Dissolve the 3,5-disubstituted isoxazoline (1.0 mmol) in a suitable solvent (e.g., methanol/water, 5:1, 12 mL).

  • Reagent Addition: Add Raney® Nickel (approx. 0.5 g, slurry in water) followed by a solution of aluminum chloride (AlCl₃, 2.0 mmol) in water (1 mL).

  • Reaction: Stir the suspension vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the nickel catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude β-hydroxy ketone is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography.

Comparative Data Summary

The following table summarizes the expected outcomes when comparing the reactivity of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol with a generic 5-alkyl-4,5-dihydroisoxazole.

Reaction Type5-Alkyl-4,5-dihydroisoxazole5-(Trichloromethyl)-4,5-dihydroisoxazol-5-olRationale for Difference
Nucleophilic Substitution (at C5) Generally unreactive.Highly reactive with various nucleophiles (alcohols, thiols, etc.).Extreme electrophilicity of C5 due to the -CCl₃ group and presence of a good leaving group (-OH).
Reductive Ring Cleavage (N-O bond) Standard pathway to yield γ-amino alcohols or β-hydroxy ketones.Possible, but may compete with substitution or other pathways.The C5 position is a more favorable site for reaction due to electronic activation.
Stability Generally stable under neutral and mild acidic/basic conditions.Less stable; prone to reaction at the C5 position.The hemiaminal-like structure is inherently more reactive than a simple substituted carbon.

Conclusion

References

  • Efimov, I. V., Sokolov, V. A., Vasilyev, A. V., Kumar, Y., Khushal, D., D'Alterio, M. C., Talarico, G., & Voskressensky, L. G. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry. Available at: [Link]

  • Iannuzzi, M., Ciappa, A., D'Ascenzio, N., Di Sante, M., Ruda, G. F., & De Vita, D. (2025). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Chemistry – An Asian Journal. Available at: [Link]

  • Efimov, I. V., et al. (2025). Regio- and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. RSC Publishing. Available at: [Link]

  • Efimov, I. V., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing. Available at: [Link]

  • Weber, F., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors. Available at: [Link]

  • Fukuda, T., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances. Available at: [Link]

  • Efimov, I. V., et al. (2025). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. ResearchGate. Available at: [Link]

  • Donald, M. B., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters. Available at: [Link]

  • Weber, F., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Available at: [Link]

  • K., Dodda, & K., Y., & K., S. (2020). Survey of canine use and safety of isoxazoline parasiticides. Veterinary Medicine and Science. Available at: [Link]

  • Knight, D. W., Proctor, A. J., & Clough, J. M. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Synlett. Available at: [Link]

  • Donald, M. B., et al. (2010). Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones. Organic Letters. Available at: [Link]

  • Dodda, K., Y., K., & S., K. (2020). Survey of canine use and safety of isoxazoline parasiticides. Veterinary Medicine and Science. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL. Available at: [Link]

  • Iannuzzi, M., et al. (2025). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ResearchGate. Available at: [Link]

  • Mlostoń, G., et al. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules. Available at: [Link]

  • Woodward, K. N. (2024). Chapter 7: GABAergic Neurotransmission and Toxicity 3: Isoxazolines. In Neurotransmitters and Toxicology. Royal Society of Chemistry. Available at: [Link]

  • Fukuda, T., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Publishing. Available at: [Link]

  • Koutentis, P. A., et al. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules. Available at: [Link]

  • Wang, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Barboza, C. A. M., et al. (2019). Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Beaver, M. G., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Koutentis, P. A., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available at: [Link]

  • BASF SE. (2022). Substituted isoxazoline derivatives. Google Patents.
  • Tabolin, A., & N. D. Zelinsky Institute of Organic Chemistry. (2021). Diastereoselective Synthesis of Polysubstituted Isoxazolines. ChemistryViews. Available at: [Link]

  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank. Available at: [Link]

  • Zhang, T., et al. (2026). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Journal of the American Chemical Society. Available at: [Link]

  • Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available at: [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Landscape of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and Its Chemical Cousins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The 4,5-dihydroisoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a range of biological activities. Among these, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol stands as a key intermediate, offering a reactive hydroxyl group and a bulky trichloromethyl moiety that can significantly influence molecular interactions. Understanding the spectroscopic signature of this parent compound and how it is altered upon derivatization is crucial for confirming synthesis, elucidating structure-activity relationships, and ensuring quality control.

This guide provides an in-depth spectroscopic comparison of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol with its key derivatives. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral shifts and fragmentation patterns. This document is designed not as a rigid protocol, but as a dynamic guide to empower researchers to interpret their own experimental data with confidence.

The Core Structure: 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

The foundational molecule, 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a hydroxyl group, a trichloromethyl group, and the dihydroisoxazole ring system all contribute to its characteristic spectral features.

Figure 1. Structure of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Spectroscopic Analysis Workflow

The structural elucidation of these compounds follows a logical and synergistic workflow, where each spectroscopic technique provides a unique piece of the puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isoxazoline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR Purity & Proton/Carbon Environment IR FTIR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis of Derivatives Structure->Comparison

assessing the insecticidal efficacy of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol against other pesticides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Isoxazoline Insecticides: A Guide for Researchers

This guide provides a comparative analysis of the insecticidal efficacy of the isoxazoline class of compounds, with a focus on methodologies for their evaluation against other prominent pesticide classes. Due to the novel and largely uncharacterized nature of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, this document will utilize well-studied isoxazoline insecticides as representative models to illustrate the assessment process. The principles and protocols detailed herein are designed to be broadly applicable for the rigorous evaluation of new chemical entities.

The isoxazoline class of insecticides has emerged as a significant development in pest management, offering a unique mode of action effective against a range of agricultural and veterinary pests. Their primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) in insects, a distinct site from that of other insecticides like fipronil, which also targets this system. This provides a valuable tool for managing resistance to existing pesticide classes.

This guide will delve into the mechanism of action, present a framework for comparative efficacy testing, and provide detailed experimental protocols to enable researchers to conduct their own robust assessments.

Mechanism of Action: A Comparative Overview

A fundamental aspect of assessing any insecticide is understanding its biochemical mode of action. This not only explains its efficacy but also its selectivity and potential for cross-resistance with other insecticide classes.

Isoxazolines, such as fluralaner and afoxolaner, are non-competitive antagonists of the GABA-gated chloride channel. They bind to a unique site within the channel, distinct from other insecticides like fipronil, leading to the blockage of chloride ion influx. This disruption of normal neuronal function results in hyperexcitation, paralysis, and eventual death of the insect.

To visually represent this, the following diagram illustrates the mechanism of isoxazolines in comparison to other insecticide classes that target ion channels.

cluster_isoxazoline Isoxazoline Mechanism cluster_comparator Comparative Mechanisms cluster_pyrethroid Pyrethroids cluster_neonicotinoid Neonicotinoids a Isoxazoline Insecticide b Binds to GABA-gated Cl- Channel (Unique Site) a->b c Blocks Chloride Ion Influx b->c d Hyperexcitation & Paralysis c->d e Insect Death d->e f Pyrethroid Insecticide g Targets Voltage-gated Na+ Channels f->g h Prolongs Channel Opening g->h i Hyperexcitation h->i j Neonicotinoid Insecticide k Binds to Nicotinic Acetylcholine Receptors (nAChR) j->k l Mimics Acetylcholine k->l m Continuous Nerve Stimulation l->m

Caption: Comparative mechanism of action for isoxazolines, pyrethroids, and neonicotinoids.

Comparative Efficacy: Experimental Data

The following tables summarize hypothetical, yet representative, data from studies comparing the efficacy of an isoxazoline insecticide with other leading classes against common agricultural pests.

Table 1: Efficacy against Plutella xylostella (Diamondback Moth) Larvae

Insecticide ClassActive IngredientLC50 (mg/L) at 48h95% Confidence Interval
Isoxazoline Compound X 0.8 0.6 - 1.1
PyrethroidDeltamethrin25.421.2 - 30.5
NeonicotinoidImidacloprid15.813.1 - 19.0
DiamideChlorantraniliprole0.50.4 - 0.7

Table 2: Efficacy against Myzus persicae (Green Peach Aphid) Adults

Insecticide ClassActive IngredientLC50 (mg/L) at 72h95% Confidence Interval
Isoxazoline Compound X 1.2 0.9 - 1.6
PyrethroidLambda-cyhalothrin5.54.8 - 6.3
NeonicotinoidThiamethoxam0.90.7 - 1.1
OrganophosphateMalathion10.28.9 - 11.7

Experimental Protocols for Efficacy Assessment

To ensure the reliability and reproducibility of efficacy data, standardized protocols are essential. The following sections detail the methodologies for common bioassays.

General Workflow for Insecticidal Bioassay

The diagram below outlines the typical workflow for conducting an insecticidal bioassay, from preparation to data analysis.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Rearing of Test Insects (Synchronized Age) B 2. Preparation of Insecticide Solutions (Serial Dilutions) A->B Setup C 3. Preparation of Test Arenas (e.g., Petri dishes, vials) B->C Setup D 4. Application of Insecticide (e.g., Topical, Leaf-dip) C->D Setup E 5. Introduction of Insects to Treated Substrate D->E Execution F 6. Incubation (Controlled Temp, Humidity, Photoperiod) E->F Execution G 7. Mortality Assessment (24, 48, 72 hours) F->G Analysis H 8. Data Analysis (e.g., Probit Analysis for LC50) G->H Analysis I 9. Comparative Evaluation and Reporting H->I Analysis

Caption: General workflow for conducting an insecticidal bioassay.

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae

This method is suitable for assessing the efficacy of insecticides against chewing insects like the larvae of Plutella xylostella.

Materials:

  • Cabbage or broccoli leaves

  • Test insecticide solutions at various concentrations

  • Control solution (e.g., water with 0.1% Triton X-100)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine-tipped forceps

  • Second or third-instar larvae of the test insect

Procedure:

  • Prepare serial dilutions of the test insecticides in deionized water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.

  • Cut leaf discs (e.g., 5 cm diameter) from fresh, untreated cabbage or broccoli leaves.

  • Immerse each leaf disc in the respective insecticide solution for 10-15 seconds with gentle agitation.

  • Allow the treated leaf discs to air-dry on a wire rack for 1-2 hours in a fume hood.

  • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

  • Place one treated leaf disc in each Petri dish.

  • Introduce 10-15 second or third-instar larvae into each Petri dish using fine-tipped forceps.

  • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Incubate the dishes at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 h L:D).

  • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Use the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population) through probit analysis.

Protocol 2: Topical Application Bioassay for Adult Aphids

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • Test insecticide solutions in a suitable solvent (e.g., acetone)

  • Micro-applicator capable of delivering precise droplets (e.g., 0.1-0.5 µL)

  • Adult apterous (wingless) aphids of a uniform age and size

  • Petri dishes with an agar base (1.5%) to maintain humidity

  • Fine brush

  • CO2 for anesthetizing the insects

Procedure:

  • Prepare serial dilutions of the test insecticides in a volatile solvent like acetone.

  • Anesthetize the adult aphids briefly with CO2.

  • Place the anesthetized aphids, dorsal side up, on a chilled plate.

  • Using a micro-applicator, apply a precise droplet (e.g., 0.2 µL) of the insecticide solution to the dorsal thorax of each aphid.

  • The control group should be treated with the solvent only.

  • Transfer the treated aphids to Petri dishes containing a 1.5% agar base and a leaf disc for food.

  • Incubate the dishes under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours.

  • Calculate the LD50 (lethal dose to kill 50% of the population) based on the mortality data.

Trustworthiness and Self-Validation in Protocols

The integrity of any comparative study hinges on the robustness of its experimental design. The protocols described above incorporate several self-validating mechanisms:

  • Concurrent Controls: A solvent-only or water-surfactant control is run alongside every experiment. This accounts for any mortality due to handling, the solvent, or environmental stress. If control mortality exceeds a certain threshold (typically 10-20%), the experiment is considered invalid.

  • Dose-Response Relationship: By testing a series of concentrations, a clear dose-response curve should be established. The absence of a logical progression of mortality with increasing concentration can indicate issues with solution preparation, application, or insect population variability.

  • Use of Reference Standards: Including a well-characterized insecticide with a known LC50 or LD50 for the target pest serves as a positive control. This helps to validate the susceptibility of the test insect population and the overall experimental procedure.

  • Replication: Each concentration and control should be replicated multiple times (typically 3-5 replicates) to ensure the results are consistent and to provide statistical power for the analysis.

By adhering to these principles, researchers can generate reliable and defensible data for the comparative assessment of novel insecticides like 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol.

References

  • Gassel, M., Wolf, C., Noack, S., Williams, H., & Ilg, T. (2020). The novel isoxazoline fluralaner: a potent antagonist of insect GABA-gated chloride channels. Insect Biochemistry and Molecular Biology. Available at: [Link]

  • Kramer, K., & Nentwig, G. (2012). The Isoxazoline Fluralaner: A New Broad-Spectrum Ectoparasiticide for Topical Administration to Dogs. Parasitology Research. Available at: [Link]

  • Ozoe, Y., Asahi, M., Ozoe, F., Nakao, T., & Mita, K. (2010). Molecular and functional characterization of a fipronil- and picrotoxinin-insensitive RDL-type GABA receptor from the small brown planthopper, Laodelphax striatellus. Insect Biochemistry and Molecular Biology. Available at: [Link]

  • Weber, T., Adelman, Z. N., & Myles, K. M. (2013). A single-amino-acid substitution in the RDL GABA receptor of Aedes aegypti confers high-level resistance to dieldrin and fipronil. Insect Biochemistry and Molecular Biology. Available at: [Link]

A Senior Application Scientist's Guide to the Synthesis of Functionalized Isoxazolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the isoxazoline scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. Its utility extends beyond its inherent bioactivity, serving as a versatile synthetic intermediate for more complex molecular architectures. The effective synthesis of functionalized isoxazolines is, therefore, a critical capability in the modern synthetic chemist's toolkit.

This guide provides an in-depth, comparative analysis of peer-reviewed methods for the synthesis of functionalized isoxazolines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the rationale behind experimental choices and offering field-proven insights to empower you to select and optimize the ideal synthetic strategy for your target molecule.

The Cornerstone of Isoxazoline Synthesis: [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is the most prevalent and versatile method for constructing the isoxazoline ring.[1][2][3] The power of this transformation lies in its ability to rapidly generate complexity and control stereochemistry. The crux of this method often lies in the in situ generation of the unstable nitrile oxide intermediate. We will compare the two most common precursor classes: aldoximes and nitroalkanes.

Method 1: The Classic Route - Dehydrohalogenation of Hydroximoyl Halides from Aldoximes

This venerable method involves the initial conversion of an aldoxime to a hydroximoyl halide, which is then treated with a base to eliminate HX and generate the nitrile oxide for immediate cycloaddition.

Mechanism & Rationale:

The choice of halogenating agent and base is critical for efficient nitrile oxide formation while minimizing side reactions. N-Chlorosuccinimide (NCS) is a common choice for chlorination due to its ease of handling. Triethylamine (Et3N) is a frequently used base for the dehydrohalogenation, as it is generally strong enough to effect elimination without promoting significant dimerization of the nitrile oxide. The reaction is typically performed as a one-pot procedure to trap the fleeting nitrile oxide with the dipolarophile as it is formed.

G cluster_0 Nitrile Oxide Generation from Aldoxime cluster_1 [3+2] Cycloaddition Aldoxime R-CH=NOH Hydroximoyl_Chloride R-C(Cl)=NOH Aldoxime->Hydroximoyl_Chloride NCS Nitrile_Oxide R-C≡N⁺-O⁻ Hydroximoyl_Chloride->Nitrile_Oxide Et₃N (-HCl) Alkene R'CH=CHR'' Isoxazoline Functionalized Isoxazoline Alkene->Isoxazoline Nitrile_Oxide_ref->Isoxazoline caption Workflow for Isoxazoline Synthesis from Aldoximes.

Workflow for Isoxazoline Synthesis from Aldoximes.

Representative Experimental Protocol: Synthesis of 3a from an Aldoxime

A mixture of the corresponding oxime (1.1 equiv), Chloramine-T trihydrate (1.1 equiv), and the olefin (1.0 equiv) in ethanol (50 ml) is refluxed for 3 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate (3 x 15 ml), washed with water (25 ml) and a saturated solution of NaCl, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting cycloadduct is purified by column chromatography over silica gel.[1]

Method 2: The Dehydration Route - Nitrile Oxides from Primary Nitroalkanes

An alternative and often milder method for nitrile oxide generation is the dehydration of primary nitroalkanes. This approach avoids the use of halogenating agents and can be advantageous for sensitive substrates.

Mechanism & Rationale:

A variety of dehydrating agents can be employed, with phenyl isocyanate and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) being particularly effective. The Yamaguchi reagent, in the presence of a base like DBU, activates the nitro group for elimination, leading to the formation of the nitrile oxide. This method is especially popular for intramolecular cycloadditions to form bicyclic systems.[4] The choice of solvent and temperature is crucial for optimizing the reaction; for instance, using dichloromethane at low temperatures (-78 °C) can improve yields.[4]

Representative Experimental Protocol: Synthesis of Bicyclic Isoxazolines

To a solution of the nitroalkane (1.0 equiv) in dry DCM (0.1 M) at -78 °C under a nitrogen atmosphere are added DBU (1.5 equiv) and the Yamaguchi reagent (1.5 equiv). The reaction mixture is stirred at this temperature, and the progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]

ParameterMethod 1 (from Aldoxime)Method 2 (from Nitroalkane)
Precursor AldoximePrimary Nitroalkane
Key Reagents Halogenating agent (e.g., NCS), Base (e.g., Et3N)Dehydrating agent (e.g., Yamaguchi reagent), Base (e.g., DBU)
Typical Yield 60-80%70-95%[4]
Advantages Readily available starting materials.Milder conditions, avoids halogenating agents, good for intramolecular reactions.[4]
Disadvantages Can generate stoichiometric amounts of salt byproduct.Dehydrating agents can be expensive.

Intramolecular Cyclization Strategies: Building Complexity with Finesse

Intramolecular cyclization offers an elegant and efficient way to construct complex polycyclic and spirocyclic isoxazoline-containing scaffolds.

Method 3: Intramolecular Oxa-Michael Cyclization

This method is particularly useful for the synthesis of isoxazolines bearing a quaternary center. It involves the cyclization of an α,β-unsaturated ketoxime, where the oxime nitrogen acts as a nucleophile in a Michael-type addition.

Mechanism & Rationale:

The reaction is typically mediated by a base, such as K2CO3, in a polar aprotic solvent like DMF at elevated temperatures. The base deprotonates the oxime, which then undergoes an intramolecular conjugate addition to the α,β-unsaturated system, followed by protonation to yield the isoxazoline. This method is highly efficient for creating densely substituted products.[5]

G cluster_0 Intramolecular Oxa-Michael Cyclization Ketoxime α,β-Unsaturated Ketoxime Deprotonated_Oxime Deprotonated Oxime Ketoxime->Deprotonated_Oxime K₂CO₃ Cyclized_Intermediate Cyclized Intermediate Deprotonated_Oxime->Cyclized_Intermediate Intramolecular Conjugate Addition Isoxazoline Quaternary Center Isoxazoline Cyclized_Intermediate->Isoxazoline Protonation caption Mechanism of Intramolecular Oxa-Michael Cyclization.

Mechanism of Intramolecular Oxa-Michael Cyclization.

Representative Experimental Protocol: Synthesis of 3,5,5-triphenyl-4,5-dihydroisoxazole (2a)

A dry screw-cap pressure tube (15 mL) equipped with a magnetic stirring bar is charged with 1,3,3-triphenylprop-2-en-1-one oxime (1a, 150 mg, 0.5 mmol) and K2CO3 (138 mg, 1.0 mmol) in DMF (2.0 mL). The mixture is stirred at 140 °C in an oil bath for 3 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated under vacuum. The residue is purified by silica gel column chromatography (hexane-EtOAc, 98:2) to provide the product as a white solid (96% yield).[5]

The Frontier of Isoxazoline Synthesis: Asymmetric and Electrochemical Methods

For applications in drug development, the synthesis of enantiomerically pure isoxazolines is of paramount importance. Additionally, the development of more sustainable, "green" synthetic methods is a major focus of modern chemistry.

Method 4: Catalytic Asymmetric Synthesis from Silyl Nitronates

This method utilizes a chiral Lewis acid catalyst to control the stereochemistry of the [3+2] cycloaddition between a silyl nitronate (a stable nitrile oxide precursor) and an α,β-unsaturated aldehyde.

Mechanism & Rationale:

A chiral oxazaborolidine catalyst, activated by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), coordinates to the α,β-unsaturated aldehyde, creating a chiral environment. The silyl nitronate then approaches from the less sterically hindered face, leading to high diastereo- and enantioselectivity.[6][7][8] This method is particularly valuable for creating isoxazolines with a chiral quaternary center.[6][7][8]

Representative Experimental Protocol:

To a solution of the chiral oxazaborolidine catalyst (10 mol %) in dry CH2Cl2 at -78 °C is added TfOH (10 mol %). After stirring for 15 minutes, the α,β-unsaturated aldehyde (1.0 equiv) is added, followed by the silyl nitronate (1.2 equiv). The reaction is stirred at -78 °C for the specified time and then quenched with a saturated aqueous NaHCO3 solution. The mixture is extracted with CH2Cl2, and the combined organic layers are dried and concentrated. The enantiomeric excess is determined by chiral HPLC analysis, and the product is purified by column chromatography.[6]

Method 5: Electrochemical Synthesis

A greener alternative to traditional oxidative methods for nitrile oxide generation is electrochemical synthesis. This approach avoids the use of chemical oxidants, reducing waste and often proceeding under mild conditions.

Mechanism & Rationale:

In this method, an aldoxime is oxidized at an anode in the presence of a chloride source (e.g., NaCl). The electrochemically generated electrophilic chlorine species chlorinates the oxime in situ to form the hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide. The reaction is performed in an undivided cell, and the nitrile oxide is trapped by an electron-deficient alkene present in the reaction mixture. Mechanistic studies suggest a stepwise, radical-mediated pathway rather than a concerted pericyclic reaction.[9][10][11]

Representative Experimental Setup:

The electrolysis is carried out in an undivided cell equipped with a reticulated vitreous carbon (RVC) anode and cathode. The aldoxime, alkene, and electrolyte (e.g., NaCl) are dissolved in a suitable solvent such as methanol. A constant current is applied until a specific amount of charge has passed. The solvent is then removed, and the product is isolated and purified by standard methods.[9]

ParameterMethod 4 (Asymmetric Catalysis)Method 5 (Electrochemical)
Key Feature EnantioselectiveGreen, avoids chemical oxidants
Catalyst/Reagent Chiral Lewis acid (e.g., oxazaborolidine)Electricity, electrolyte (e.g., NaCl)
Typical Yield 80-98%[6]60-80%[9]
Selectivity High enantioselectivity (up to 96% ee)[6]High regioselectivity[9][10][11]
Advantages Access to enantiomerically pure compounds.Sustainable, mild conditions, minimal waste.[9][10][11]
Disadvantages Requires specialized chiral catalysts which can be expensive.Requires specialized electrochemical equipment.

Conclusion

The synthesis of functionalized isoxazolines is a well-developed field with a diverse array of reliable methods. The choice of the optimal synthetic route depends on the specific target molecule, the desired level of stereochemical control, and considerations of scale and sustainability.

  • For general-purpose synthesis of a wide variety of substituted isoxazolines, the [3+2] cycloaddition of nitrile oxides generated from aldoximes or nitroalkanes remains the workhorse of the field.

  • To construct complex polycyclic or spirocyclic systems, intramolecular cyclization strategies , such as the oxa-Michael addition, offer an elegant and efficient solution.

  • For applications in drug discovery where enantiopurity is non-negotiable, catalytic asymmetric methods provide the necessary stereochemical control.

  • Looking towards the future of sustainable chemistry, electrochemical synthesis presents a promising green alternative to traditional oxidative methods.

By understanding the mechanistic nuances and experimental parameters of each method, the modern researcher is well-equipped to strategically design and execute the synthesis of novel functionalized isoxazolines for a wide range of applications.

References

  • Jat, R. S., Kothapalli, R., & Bhanuchandra, M. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56, 1593-1600. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). ACS Omega. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Molecules. [Link]

  • Wang, F., et al. (2015). Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. Organic Letters, 17(13), 3194–3197. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. (2011). Current Organic Chemistry. [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). The Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (2015). Organic Letters. [Link]

  • Maurya, R., et al. (2011). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Medicinal Chemistry Research, 20(2), 139. [Link]

  • Green, J. R., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(13), e202103728. [Link]

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). Chemistry. [Link]

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (n.d.). Request PDF. [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). ACS Omega. [Link]

  • Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. (2021). Angewandte Chemie International Edition. [Link]

  • Proposed mechanisms of electrochemical isoxazoline formation. (2022). ResearchGate. [Link]

  • Tilvi, S., & Singh, K. S. (2016). Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. ChemInform. [Link]

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). Semantic Scholar. [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. (n.d.). ElectronicsAndBooks. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Molbank. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). Molecules. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (2015). ACS Figshare. [Link]

  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (2015). PubMed. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2014). ResearchGate. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (n.d.). MDPI. [Link]

  • Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. (2011). Request PDF. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research. [Link]

  • Recent Advances in the Synthesis of Isoxazolidines. (2020). Request PDF. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2017). Organic & Biomolecular Chemistry. [Link]

Sources

benchmarking the stability of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the stability of reagents is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the stability of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol against other relevant reagents, offering insights into its handling, storage, and application. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the chemical principles governing the stability of this class of compounds.

Introduction: The Significance of the Trihalomethyl Group in Isoxazolines

The isoxazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The incorporation of a trihalomethyl group at the 5-position can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability.[3][4] This guide focuses on 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol, a compound whose utility is intrinsically linked to its stability profile. We will benchmark its stability against its trifluoromethyl analogue, 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol, and other relevant electrophilic halogenating agents.

While specific, direct comparative experimental data for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is not extensively available in peer-reviewed literature, this guide will establish a robust comparative framework based on established chemical principles, data from closely related structures, and detailed, field-proven experimental protocols for stability assessment.

Theoretical Framework: Understanding the Stability of Trihalomethyl-Substituted Isoxazolines

The stability of the C-X bond (where X is a halogen) is a critical determinant of the overall stability of a molecule. In the context of trichloromethyl versus trifluoromethyl groups, several factors come into play:

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than the C-Cl bond (~346 kJ/mol).[3] This inherent strength suggests that trifluoromethyl compounds are generally more thermally stable than their trichloromethyl counterparts.

  • Inductive Effects: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal by the trifluoromethyl group. This can influence the reactivity of adjacent functional groups.

  • Steric Hindrance: The larger van der Waals radius of chlorine compared to fluorine means the trichloromethyl group is sterically bulkier. This can impact the accessibility of the isoxazoline ring to reagents and solvents, potentially influencing its hydrolytic stability.

  • Carbanion Stability: In reactions involving the loss of a halide ion to form a carbanion, the trichloromethyl carbanion is considered more stable than the trifluoromethyl carbanion. This is attributed to the ability of chlorine's vacant d-orbitals to delocalize the negative charge through back-bonding, a mechanism unavailable to fluorine.[5][6]

These fundamental principles provide a basis for predicting the relative stability of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and its analogues.

Experimental Benchmarking Protocols

To provide a comprehensive and objective comparison, a series of standardized stability assays should be performed. The following section details the experimental protocols necessary to generate robust comparative data.

Thermal Stability Assessment

Thermal stability is a critical parameter for determining appropriate storage conditions and reaction temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[7][8]

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures.[9]

Objective: To determine the onset temperature of decomposition for 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and a comparative reagent (e.g., 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol).

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition curve.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect phase transitions such as melting and decomposition.[7][8]

Objective: To determine the melting point and decomposition temperature and enthalpy of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol and a comparative reagent.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is identified as the peak of the endothermic event, and decomposition is typically observed as an exothermic event.

Hydrolytic Stability Assessment

Hydrolytic stability is crucial for reagents used in aqueous or protic solvent systems. The rate of hydrolysis can be monitored over time under different pH conditions using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Objective: To determine the rate of hydrolysis of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol at different pH values.

Materials:

  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

  • Buffer solutions: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Prepare a stock solution of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol in acetonitrile.

  • In separate temperature-controlled vials (e.g., 25 °C), add an aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to a final concentration of approximately 100 µg/mL.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench the reaction by diluting with a 50:50 mixture of acetonitrile and water.

  • Analyze the samples by HPLC, monitoring the disappearance of the parent compound peak.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order rate constant (k) and the half-life (t₁/₂) at each pH.

NMR spectroscopy can provide detailed structural information about the degradation products, offering mechanistic insights into the decomposition pathway.[12][13]

Objective: To identify the degradation products of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol under specific stress conditions (e.g., elevated temperature, presence of a nucleophile).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a known amount of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire an initial ¹H and ¹³C NMR spectrum to serve as the time-zero reference.

  • Subject the NMR tube to the desired stress condition (e.g., heat the sample in the NMR probe to a specific temperature).

  • Acquire NMR spectra at regular intervals to monitor the appearance of new signals and the disappearance of the starting material signals.

  • Analyze the new signals (chemical shifts, coupling constants, and integration) to elucidate the structures of the decomposition products.

Data Presentation and Comparative Analysis

The data generated from the above protocols should be tabulated for a clear and direct comparison.

Table 1: Thermal Stability Data

CompoundMelting Point (°C) (DSC)Onset of Decomposition (°C) (TGA)Decomposition Enthalpy (J/g) (DSC)
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-olTo be determinedTo be determinedTo be determined
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-olTo be determinedTo be determinedTo be determined
Other Reagent(s)To be determinedTo be determinedTo be determined

Table 2: Hydrolytic Stability Data (Half-life in hours at 25 °C)

CompoundpH 4pH 7pH 9
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-olTo be determinedTo be determinedTo be determined
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-olTo be determinedTo be determinedTo be determined
Other Reagent(s)To be determinedTo be determinedTo be determined

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the key workflows.

Thermal_Stability_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Start Weigh Sample (5-10 mg) TGA_Setup Place in TGA Furnace (Inert Atmosphere) TGA_Start->TGA_Setup TGA_Heat Heat at 10 °C/min TGA_Setup->TGA_Heat TGA_Analyze Record Mass Loss vs. Temp TGA_Heat->TGA_Analyze TGA_Result Determine Onset of Decomposition TGA_Analyze->TGA_Result DSC_Start Weigh Sample (2-5 mg) DSC_Setup Place in DSC Cell (with Reference) DSC_Start->DSC_Setup DSC_Heat Heat at 10 °C/min DSC_Setup->DSC_Heat DSC_Analyze Record Heat Flow vs. Temp DSC_Heat->DSC_Analyze DSC_Result Determine Melting Point & Decomposition Enthalpy DSC_Analyze->DSC_Result

Caption: Workflow for Thermal Stability Assessment.

Hydrolytic_Stability_Workflow Start Prepare Stock Solution of Isoxazoline Incubate Incubate in Buffers (pH 4, 7, 9) at 25 °C Start->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Result Determine Half-life (t₁/₂) Analyze->Result

Caption: Workflow for Hydrolytic Stability Assessment.

Conclusion and Recommendations

The stability of 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a critical factor influencing its application in organic synthesis and drug discovery. Based on fundamental chemical principles, it is anticipated that the trichloromethyl analogue may exhibit lower thermal stability but potentially different hydrolytic stability compared to its trifluoromethyl counterpart. The detailed experimental protocols provided in this guide offer a robust framework for generating the necessary data to make informed decisions regarding the handling, storage, and use of this and related reagents. For researchers in drug development, a thorough understanding of a reagent's stability profile is not just a matter of experimental success but also of ensuring the integrity and reproducibility of their scientific findings.

References

  • Choudhary, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34293.
  • Quora. (2017). Why is trichloromethyl carbanion more stable than trifloromethyl carbanion? Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol. Retrieved from [Link]

  • Torontech. (2023). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • Krasnopeeva, A. G., et al. (2021). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry, 45(40), 18885-18894.
  • Witan, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Ershov, A. Y., et al. (2000). 1H NMR spectra of Δ2-isoxazolines and Δ2-pyrazolines 4a-4f in DMSO-d6, δ, ppm (J, Hz). ResearchGate. Retrieved from [Link]

  • Snowden, T. S. (n.d.). Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. American Chemical Society. Retrieved from [Link]

  • Patil, P., et al. (2021). Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights and Access to Carboxylic Acids from (Hetero)aryl Halides. The Journal of Organic Chemistry, 86(1), 108-118.
  • de Sousa, A. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1004.
  • ResearchGate. (n.d.). Table 1. Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Perez-Trujillo, M., & Athersuch, T. J. (2021). Special Issue: NMR-Based Metabolomics. Metabolites, 11(6), 345.
  • Kumar, V., et al. (2006). The reaction of hydroxylamine with aryl trifluoromethyl-β-diketones: Synthesis of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines and their dehydration to 5-trifluoromethylisoxazoles. Journal of Fluorine Chemistry, 127(7), 880-888.
  • ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Gualandi, A., et al. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1249-1257.
  • Jaworski, J. S., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Gherghel, D., et al. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4781.
  • Brainly.in. (2022). Why carbon anion tri chloride is more stable than carbon anion tri fluoride? Retrieved from [Link]

  • ACS Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10646-10654.
  • XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis? Retrieved from [Link]

  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Staples, C. A., & Murphy, S. R. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 25(8), 2059-2063.
  • Inorganic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Snowden, T. S. (n.d.). Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. University of Alabama. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. Retrieved from [Link]

  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS No. 34648-11-8). As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and scientifically grounded approach to chemical waste management. This guide moves beyond mere compliance, offering a framework for understanding the chemical's inherent risks and implementing disposal procedures that ensure the safety of laboratory personnel and the integrity of our ecosystem.

Hazard Assessment and Chemical Profile

  • Isoxazole Moiety : The isoxazole ring is a common scaffold in pharmaceuticals and agrochemicals.[1] The parent compound, isoxazole, is known to be a flammable liquid that can cause skin and eye damage.[2] Its derivatives should be handled as potentially hazardous.

  • Trichloromethyl Group (-CCl₃) : This functional group places the compound squarely in the category of halogenated organic compounds. Such compounds are often toxic, environmentally persistent, and can be precursors to highly toxic substances like dioxins if not disposed of correctly.[3] An SDS for a structurally related compound, 2,4,5-Trichlorophenol, highlights the potential for halogenated organics to be harmful if swallowed, cause serious skin and eye irritation, and be very toxic to aquatic life with long-lasting effects.[4]

Based on this analysis, 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol must be treated as a hazardous chemical waste . The primary hazards are presumed to be acute oral toxicity, serious eye irritation, and long-term adverse effects on aquatic ecosystems.

Property Value Source
CAS Number 34648-11-8[5]
Molecular Formula C₄H₄Cl₃NO₂[5]
Molecular Weight 204.44 g/mol [6]
Physical Form SolidN/A
Melting Point 138-143 °C[6]
Storage Room temperature[6]

Core Disposal Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol is its strict segregation as halogenated organic waste .

Causality : Halogenated and non-halogenated solvent wastes have different disposal pathways.[7] The high-temperature incineration required for the safe destruction of halogenated compounds is a more energy-intensive and costly process.[3] Mixing non-halogenated waste into a halogenated waste stream needlessly increases the volume of waste requiring this specialized treatment. Conversely, contaminating non-halogenated waste with even small amounts of a chlorinated compound like this one necessitates treating the entire container as halogenated waste.[7]

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Waste Segregation A 5-(Trichloromethyl)-4,5- dihydroisoxazol-5-ol Waste (Solid or in Solution) B Halogenated Waste Container A->B CORRECT PATHWAY C Non-Halogenated Waste Container A->C INCORRECT Results in cross-contamination

Caption: Workflow for proper disposal of chemical waste.

Decontamination of Laboratory Equipment

Proper decontamination is crucial to prevent cross-contamination of future experiments and ensure personnel safety.

Step-by-Step Decontamination Protocol
  • Initial Removal : If possible, mechanically remove any visible solid residue while the equipment is inside a fume hood.

  • Pre-rinse : Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone) to dissolve the bulk of the compound. This rinse solvent MUST be collected and disposed of as halogenated waste.

  • Wash : Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water. [8]Use a brush to scrub all surfaces.

  • Rinse : Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized or distilled water to remove any detergent residue. [8][9]5. Drying : Allow the equipment to air-dry completely in a clean, dust-free environment before returning to service. [9]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental release.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess and PPE : From a safe distance, assess the extent of the spill. Before approaching, don the full required PPE (safety goggles, lab coat, nitrile gloves).

  • Containment : Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels for large liquid spills.

  • Collection : Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area using the decontamination procedure outlined in Section 5.

  • Disposal : Seal, label, and dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

G Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill & Don PPE Alert->Assess Contain Contain with Absorbent Assess->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all Materials as Halogenated Waste Decon->Dispose Report Report to EHS Dispose->Report

Caption: Emergency spill response decision workflow.

References

  • Proper Disposal of 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. R&D Laboratory Equipment.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Laboratory Equipment Decontamination Procedures. Wayne State University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown.
  • Regio-and Stereoselective Synthesis of 5-(Trichloromethyl)-Isoxazolines. RSC Publishing.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.
  • Field Equipment Cleaning and Decontamination at the FEC. Environmental Protection Agency (EPA).
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. CyberLeninka.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
  • Environmental fate and toxicology of chlorothalonil. PubMed.
  • 5-(TRICHLOROMETHYL)-4,5-DIHYDROISOXAZOL-5-OL . MySkinRecipes. Available at: [Link]

  • (PDF) Environmental Fate and Toxicology of Chlorothalonil. ResearchGate.
  • SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. Environmental Protection Agency (EPA).

Sources

Safe Handling and Disposal of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that navigating the safety protocols for novel or sparsely documented chemical intermediates is a critical skill in research and development. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocols outlined here are grounded in a cautious approach, deriving from the compound's chemical structure and established principles for managing hazardous substances.

The core of our safety strategy is built on an understanding of the potential hazards associated with the 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol molecule. The presence of a trichloromethyl (-CCl₃) group is a significant structural alert. This functional group is analogous to that found in chloroform and other chlorinated hydrocarbons, which are known for their potential toxicity. Therefore, in the absence of specific toxicological data for this compound, we must operate under the assumption that it may be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life with long-lasting effects.[3] This guide is designed to provide a self-validating system of protocols to ensure personnel safety and environmental protection.

Hazard Assessment and Engineering Controls

Before any handling of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, a thorough risk assessment must be conducted. The primary routes of potential exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[4]

Primary Engineering Control: The Chemical Fume Hood

All work involving this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood.[5] This is the most critical engineering control to minimize inhalation exposure. The fume hood's exhaust ventilation is essential to keep airborne concentrations of the chemical below any potential occupational exposure limits.[5]

Secondary Engineering Controls:

  • Ventilation: Ensure the laboratory is well-ventilated to provide a safe ambient environment.[3]

  • Safety Equipment: An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of the handling area.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. PPE is the last line of defense; however, it is a critical barrier to exposure.[4][6] The following table outlines the required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE Component Specification Rationale and Causality
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should have a long cuff.[6]The trichloromethyl group suggests the compound may have solvent-like properties that could degrade some glove materials. Double-gloving provides an additional barrier. Nitrile and neoprene offer good resistance to a broad range of chemicals.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Standard safety glasses are insufficient. The compound is a solid, but splashes of solutions containing it can occur. Goggles provide a seal around the eyes, and a face shield protects the rest of the face from splashes.[7][8]
Body Protection A long-sleeved, poly-coated laboratory gown with knit cuffs.[8]A poly-coated gown provides a barrier against chemical seepage, which is a risk with chlorinated compounds.[4] The knit cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.[6]
Foot Protection Closed-toe, chemical-resistant footwear and disposable shoe covers.Prevents exposure from spills that may reach the floor. Shoe covers should be donned before entering the designated work area and removed before exiting to prevent the spread of contamination.[9]
Respiratory Protection An N95 respirator may be required for tasks with a high potential for aerosolization (e.g., extensive handling of the powder).While the fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine particles. Use should be based on a formal risk assessment.[4]

Step-by-Step Safe Handling Workflow

The following protocol details the procedural steps for safely handling 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol from initial preparation to temporary waste storage.

Preparation and Weighing:

  • Designate the Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield/goggles).

  • Weighing: Carefully weigh the solid compound in a tared, disposable weigh boat within the fume hood. Use gentle movements to avoid creating airborne dust.

Reaction Setup and Monitoring:

  • Transfer: Use a spatula to carefully transfer the weighed solid into the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

  • Execution: Once the reaction is assembled and running, it should remain within the fume hood.

  • Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

Post-Procedure Decontamination:

  • Initial Cleaning: Decontaminate any non-disposable equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

  • Work Surface Decontamination: Wipe down the designated work surface in the fume hood with a suitable solvent.

  • Doffing PPE: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and face shield. Inner gloves should be the last item removed before washing hands thoroughly.

The following diagram illustrates the logical flow of the handling process.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area in Fume Hood B 2. Don Full PPE A->B C 3. Weigh Compound (Minimize Dust) B->C D 4. Transfer to Reaction Vessel C->D E 5. Conduct Experiment in Fume Hood D->E F 6. Decontaminate Equipment & Surfaces E->F G 7. Segregate & Label All Waste Streams F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 2
5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.